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Foundational

An In-depth Technical Guide to Diphenyl Chlorophosphite (CAS 5382-00-3): Properties, Reactivity, and Synthetic Applications

This document provides a comprehensive technical overview of Diphenyl chlorophosphite (CAS 5382-00-3), a versatile phosphitylating agent. It is designed for researchers, chemists, and drug development professionals who r...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Diphenyl chlorophosphite (CAS 5382-00-3), a versatile phosphitylating agent. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's properties, handling, and application in modern organic synthesis.

Core Identity and Critical Disambiguation

Diphenyl chlorophosphite is a trivalent phosphorus compound, a member of the organophosphorus reagent family. Its utility stems from the highly reactive Phosphorus(III)-Chlorine bond, which makes it an effective agent for introducing a diphenyl phosphite moiety onto nucleophilic substrates.

A point of critical importance, often leading to confusion in chemical databases and literature, is the distinction between Diphenyl chlorophosphite (a P(III) compound) and its pentavalent analog, Diphenyl chlorophosphate (a P(V) compound, CAS 2524-64-3). The difference in the oxidation state of the central phosphorus atom dictates their reactivity and applications. Misidentification can lead to failed experiments and significant safety hazards.

G cluster_0 Diphenyl chlorophosphite (CAS: 5382-00-3) Phosphorus(III) Center cluster_1 Diphenyl chlorophosphate (CAS: 2524-64-3) Phosphorus(V) Center P1 P O1 O P1->O1 O2 O P1->O2 Cl1 Cl P1->Cl1 Ph1 Ph O1->Ph1 Ph2 Ph O2->Ph2 P2 P O3 O P2->O3 O4 O P2->O4 O5 =O P2->O5 Cl2 Cl P2->Cl2 Ph3 Ph O3->Ph3 Ph4 Ph O4->Ph4

Caption: Structural comparison of P(III) vs. P(V) reagents.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the effective use of any reagent. The key properties of Diphenyl chlorophosphite are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 5382-00-3[1][2]
Molecular Formula C₁₂H₁₀ClO₂P[1][2]
Molecular Weight 252.63 g/mol [1][2]
Appearance Colorless to light yellow clear liquid
Boiling Point 140-142 °C @ 1 Torr[3]
Density 1.2957 g/cm³ @ 20 °C[3]
Moisture Sensitivity Highly sensitive; reacts with water[4]
Spectroscopic Signature

While comprehensive spectral databases for Diphenyl chlorophosphite are less common than for its phosphate analog, a skilled chemist can predict its characteristic spectroscopic features. These predictions are vital for in-process reaction monitoring and final product confirmation.

  • ³¹P NMR: This is the most definitive technique for characterizing phosphorus compounds. Diphenyl chlorophosphite will exhibit a characteristic chemical shift in the region typical for P(III) phosphites, expected to be significantly downfield (e.g., > +150 ppm) compared to its P(V) phosphate analog (which would appear far upfield, typically < +10 ppm).

  • ¹H NMR: The spectrum will be dominated by signals from the two phenyl groups, appearing in the aromatic region (~7.0-7.5 ppm). The integration of this region should correspond to 10 protons.

  • ¹³C NMR: Aromatic carbon signals will be observed between ~120-150 ppm. The carbon atoms directly attached to the oxygen atoms (ipso-carbons) will show coupling to the phosphorus atom (²J(P,C)).

  • IR Spectroscopy: Key vibrational bands will include P-O-C stretching (~1000-1030 cm⁻¹) and C-H stretching from the aromatic rings (~3000-3100 cm⁻¹). The absence of a strong P=O stretch (typically ~1250-1300 cm⁻¹) is a key indicator that the reagent has not oxidized to the phosphate.[5][6]

Core Reactivity and Mechanistic Principles

The synthetic utility of Diphenyl chlorophosphite is centered on the electrophilicity of the phosphorus atom, which is enhanced by the electron-withdrawing chlorine atom.

Primary Role: Phosphitylating Agent

The primary application is the phosphitylation of nucleophiles, most commonly alcohols and phenols, to form phosphite esters. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the phosphorus center, with the subsequent displacement of the chloride ion. A tertiary amine base (e.g., triethylamine, pyridine) is typically added to scavenge the HCl byproduct, driving the reaction to completion.

G reagent Diphenyl chlorophosphite (PhO)₂P-Cl product Phosphite Ester Product (PhO)₂P-OR reagent->product Reacts with nucleophile Nucleophile (R-OH) nucleophile->product Reacts with base Base (e.g., Et₃N) byproduct HCl Salt (Et₃N·HCl) base->byproduct Scavenges HCl to form

Caption: General phosphitylation reaction pathway.

This phosphitylation is a foundational step in various synthetic sequences. While modern oligonucleotide synthesis predominantly relies on more stable and selective phosphoramidite reagents, the underlying principle of P(III) chemistry is the same.[7][8] Diphenyl chlorophosphite remains a cost-effective and powerful reagent for the synthesis of small-molecule phosphite esters.

Key Synthetic Applications & Protocols

Diphenyl chlorophosphite is a versatile reagent employed in several types of chemical transformations.

Formation of Phosphite Esters

As discussed, its most common use is in forming phosphite triesters, which are valuable intermediates. These can be subsequently oxidized to the corresponding phosphates, used in Arbuzov reactions, or serve as ligands in transition-metal catalysis.

Conversion of Aldoximes to Nitriles

The reagent can be used for the dehydration of aldoximes to nitriles, a useful functional group transformation in organic synthesis.[9]

General Experimental Protocol: Phosphitylation of a Primary Alcohol

This protocol provides a self-validating workflow, incorporating best practices for handling this moisture-sensitive reagent.

Objective: To synthesize a trialkyl phosphite from a primary alcohol using Diphenyl chlorophosphite.

Materials:

  • Diphenyl chlorophosphite (1.0 eq)

  • Primary alcohol (e.g., 1-Butanol) (1.0 eq)

  • Anhydrous Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Reagent Addition: Add Diphenyl chlorophosphite (1.0 eq) dropwise to the stirred solution via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing a small, quenched aliquot for ³¹P NMR analysis to observe the disappearance of the starting material signal and the appearance of the product signal.

  • Workup:

    • Filter the reaction mixture through a pad of Celite under inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with cold saturated aqueous NaHCO₃ and brine. Caution: Perform washes carefully as some unreacted chlorophosphite may hydrolyze.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Flame-Dried Glassware under N₂/Ar dissolve 2. Dissolve Alcohol & Et₃N in Anhydrous DCM setup->dissolve cool 3. Cool to 0 °C dissolve->cool add 4. Add (PhO)₂PCl Dropwise cool->add react 5. Warm to RT & Stir add->react monitor 6. Monitor by TLC or ³¹P NMR react->monitor filter 7. Filter Et₃N·HCl Salt monitor->filter wash 8. Aqueous Wash filter->wash purify 9. Dry, Concentrate, & Purify wash->purify

Caption: Experimental workflow for a typical phosphitylation reaction.

Safety, Handling, and Storage

Diphenyl chlorophosphite is a hazardous chemical that requires careful handling.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[4] It is water-reactive and will liberate toxic and corrosive hydrogen chloride gas upon contact with moisture.[4] Ingestion can cause severe damage to tissues.[4]

  • Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][10] Use only under an inert atmosphere (nitrogen or argon) with anhydrous solvents and reagents to prevent decomposition.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and water/moisture.[4][11]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with a dry, non-combustible material like sand or earth. Do not use water.[12]

Conclusion

Diphenyl chlorophosphite, CAS 5382-00-3, is a potent phosphitylating agent with significant utility in organic synthesis. Its correct identification, distinct from its P(V) phosphate analog, is paramount for successful and safe experimentation. By understanding its physicochemical properties, core reactivity, and stringent handling requirements, researchers can effectively leverage this reagent to construct complex molecules and advance scientific discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenyl Chlorophosphate (CAS 2524-64-3): A Versatile Phosphorylating Agent for Organic Synthesis and Pharmaceutical Applications. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Diphenyl chlorophosphate. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). Diphenyl phosphorochloridite CAS 5382-00-3. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenyl Chlorophosphate: A Key Intermediate in Pharmaceutical Synthesis and Biochemical Research. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl chlorophosphate. Retrieved from [Link]

  • Google Patents. (2020). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
  • Chemsrc. (n.d.). Diphenyl chlorophosphate | CAS#:2524-64-3. Retrieved from [Link]

  • NIST. (n.d.). Diphenyl chlorophosphate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2022). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved from [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

Difference between diphenyl chlorophosphite and diphenyl chlorophosphate

Executive Summary: The Oxidation State Imperative In drug development and organic synthesis, the distinction between Diphenyl Chlorophosphite (DPCPi) and Diphenyl Chlorophosphate (DPCPa) is not merely nomenclatural—it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidation State Imperative

In drug development and organic synthesis, the distinction between Diphenyl Chlorophosphite (DPCPi) and Diphenyl Chlorophosphate (DPCPa) is not merely nomenclatural—it is a fundamental divergence in oxidation state, geometry, and reactivity profile.

  • DPCPi (

    
    ):  A trivalent, pyramidal species used primarily as a phosphitylating agent for ligand synthesis and deoxygenation reactions. It is highly labile and prone to oxidation.
    
  • DPCPa (

    
    ):  A pentavalent, tetrahedral species used as a robust phosphorylating agent. It is the gold standard for activating carboxylic acids (mixed anhydrides) in peptide coupling and 
    
    
    
    -lactam synthesis.

This guide dissects the electronic underpinnings of these reagents, establishing a self-validating framework for their selection and handling in high-stakes research environments.

Structural & Electronic Architecture

The reactivity difference stems directly from the phosphorus coordination environment.

Diphenyl Chlorophosphite (DPCPi)
  • Formula:

    
    
    
  • Geometry: Trigonal Pyramidal.

  • Electronic State: The phosphorus atom possesses a stereochemically active lone pair. This confers biphilic character: it is electrophilic at the P-Cl bond (susceptible to nucleophilic attack) but the lone pair allows it to act as a nucleophile (e.g., in Arbuzov rearrangements).

Diphenyl Chlorophosphate (DPCPa)
  • Formula:

    
    
    
  • Geometry: Tetrahedral.

  • Electronic State: The phosphorus is locked in a high oxidation state (+5) by the strong

    
     bond. It acts exclusively as a hard electrophile . The 
    
    
    
    bond draws electron density away from the central atom, making the P-Cl bond highly reactive toward hard nucleophiles (alcohols, amines, carboxylates).

G DPCPi Diphenyl Chlorophosphite (PhO)2PCl Prop_i P(III) Trivalent Pyramidal Geometry Lone Pair Present DPCPi->Prop_i React_i Reactivity: Biphilic (Nu/El) High Oxidation Sensitivity DPCPi->React_i DPCPa Diphenyl Chlorophosphate (PhO)2P(O)Cl Prop_a P(V) Pentavalent Tetrahedral Geometry P=O Bond Present DPCPa->Prop_a React_a Reactivity: Hard Electrophile High Thermal Stability DPCPa->React_a Prop_i->React_i Lone pair drives oxidation risk Prop_a->React_a P=O drives electrophilicity

Figure 1: Structural and reactivity divergence between P(III) and P(V) species.

Physicochemical Comparative Matrix

The following data points are critical for analytical validation and storage protocols.

FeatureDiphenyl Chlorophosphite (DPCPi)Diphenyl Chlorophosphate (DPCPa)
CAS Number 3279-07-0 2524-64-3
Oxidation State +3+5
Molecular Weight 252.63 g/mol 268.63 g/mol
Appearance Colorless to pale yellow liquidViscous colorless liquid

P NMR Shift

+155 to +165 ppm
(Typical P-Cl)

-5 to -20 ppm
(Phosphate ester)
Moisture Sensitivity Extreme (Violent hydrolysis to H-phosphonate)High (Hydrolyzes to Diphenyl Phosphate)
Primary Hazard Corrosive, releases HCl, P(III) toxicity Corrosive, releases HCl

Critical Analytical Note:


P NMR is the definitive method for distinguishing these compounds. DPCPi resonates far downfield (+160 ppm range) due to deshielding, whereas DPCPa resonates upfield (-15 ppm range).

Mechanistic Divergence & Applications

DPCPa: The Activation Specialist

Diphenyl chlorophosphate is the reagent of choice for activating carboxylic acids . In the presence of a tertiary base (NMM or TEA), it forms a mixed anhydride .

  • Mechanism: The carboxylate attacks the electrophilic phosphorus, displacing chloride.

  • Utility: The resulting mixed anhydride is highly activated toward aminolysis, facilitating peptide bond formation with minimal racemization compared to chloroformates.

  • Key Reference: This method is foundational in the synthesis of

    
    -lactams and complex peptides [1].
    
DPCPi: The Ligand Architect

Diphenyl chlorophosphite is utilized when the goal is to retain the P(III) center for coordination chemistry or subsequent modification.

  • Utility: Synthesis of phosphonite ligands (

    
    ) used in asymmetric catalysis.
    
  • Risk: It is a precursor to Diphenyl Phosphite (

    
    ) upon exposure to water. Researchers often confuse DPCPi with its hydrolysis product.
    

Experimental Protocols

Workflow A: Mixed Anhydride Coupling using DPCPa

This protocol validates the activity of DPCPa in amide bond formation.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • Diphenyl Chlorophosphate (DPCPa) (1.1 equiv)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.1 equiv)

  • Amine nucleophile (1.0 equiv)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and TEA in dry DCM under

    
     atmosphere. Cool to 0°C .
    
    • Why 0°C? To suppress disproportionation of the mixed anhydride and minimize racemization.

  • Addition: Dropwise add DPCPa. Stir for 30–60 minutes at 0°C.

    • Validation: Monitor by TLC. The formation of the mixed anhydride is rapid.

  • Coupling: Add the amine nucleophile. Allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Workup: Wash with 5% citric acid (removes amine salts), saturated

    
     (removes diphenyl phosphate byproduct), and brine.
    
  • Purification: Recrystallization or Flash Chromatography.

Reaction Substrate Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (Activated Species) Substrate->Intermediate Activation step Reagent DPCPa + Base (0°C, DCM) Reagent->Intermediate Product Amide Product (R-CONH-R') Intermediate->Product Aminolysis Byproduct Diphenyl Phosphate (Water Soluble) Intermediate->Byproduct Nucleophile Amine (R'-NH2) Nucleophile->Product

Figure 2: Activation pathway using Diphenyl Chlorophosphate.

Workflow B: Handling Diphenyl Chlorophosphite (DPCPi)

Strict exclusion of moisture is required.

  • Setup: All glassware must be flame-dried. Use Schlenk lines or a Glovebox.

  • Solvent: Solvents (Toluene or DCM) must be distilled over CaH2 or passed through activated alumina columns.

  • Validation: Before use, take a small aliquot in a dry NMR tube with

    
    .
    
    • Pass: Single peak at ~160 ppm.

    • Fail: Peak at ~0-10 ppm indicates hydrolysis to Diphenyl Phosphite (H-phosphonate form).

Safety & Stability

Stability Profile
  • DPCPa: Relatively stable at room temperature if stored under inert gas. Hydrolysis releases HCl and Diphenyl Phosphate (solid).

  • DPCPi: Metastable. Disproportionates upon heating. Hydrolyzes violently to release HCl.

Toxicology Warning

While both are corrosive, DPCPi presents a higher risk profile due to its potential to release phosphine (


) gas if inadvertently reduced or subjected to thermal decomposition in the presence of hydrides [2].[1]

References

  • Diphenyl Phosphorochloridate (DPCPa)

    
    -lactam and peptide synthesis.[2]
    Link:
    
  • Safety Data & Reactivity Profiles Source: NOAA CAMEO Chemicals Context: Reactivity with hydrides and moisture sensitivity.[2] Link:

  • Phosphorus-31 NMR Chemical Shifts Source: TriLink BioTechnologies / NIH Context: Analytical validation of P(III) vs P(V) shifts. Link:

Sources

Foundational

P(III) Organophosphorus Intermediates: The Chassis of Ligand Design

Technical Guide for Ligand Synthesis & Catalysis Development Executive Summary In the architecture of homogeneous catalysis, the phosphorus(III) center is not merely a linker; it is the electronic valve that dictates the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Ligand Synthesis & Catalysis Development

Executive Summary

In the architecture of homogeneous catalysis, the phosphorus(III) center is not merely a linker; it is the electronic valve that dictates the activity and selectivity of the metal center. This guide addresses the synthesis, handling, and strategic application of P(III) intermediates—specifically chlorophosphines, phosphonites, and phosphinites. These species serve as the electrophilic "chassis" upon which high-performance ligands (Buchwald-type, Bisphosphines, Phosphoramidites) are constructed.

Part 1: Strategic Classification of P(III) Intermediates

The selection of a P(III) intermediate is a trade-off between stability (oxidation resistance) and reactivity (electrophilicity).

Table 1: P(III) Intermediate Classes & Utility
ClassGeneral FormulaReactivity ProfileStability (Air/Moisture)Primary Application
Dichlorophosphines

High electrophilicity; prone to over-substitution.Pyrophoric / Hydrolyzes violently to HCl.Precursor for bidentate ligands (e.g., diphosphines) and heterocycles.
Chlorophosphines

Moderate electrophilicity; controlled substitution.Pyrophoric / Hydrolyzes rapidly.Terminal installation of P-donors (e.g., installing

onto a chiral backbone).
Phosphochloridites

Tunable sterics/electronics via -OR groups.Moisture sensitive; less pyrophoric than alkyls.Synthesis of phosphite/phosphoramidite ligands (hydroformylation).
Aminochlorophosphines

Lower electrophilicity (N-donors stabilize P).Moderate; easier to handle than alkyl-chlorides.Protected P(III) sources; P-N bond cleaved by HCl to regenerate P-Cl.

Part 2: Synthesis Architectures & Causality

The fundamental challenge in synthesizing P(III) intermediates from phosphorus trichloride (


) is selectivity . The reaction of 

with organometallics (R-Li, R-MgX) is fast and exothermic, often leading to mixtures of mono- (

), di- (

), and tri-substituted (

) products.
Mechanism: The "Schlenk Equilibrium" of Phosphorus

To target the intermediate, one must disrupt the statistical distribution.

  • Steric Control: Using bulky groups (e.g., t-Butyl) slows the second addition.

  • Amino-Blocking: Using diethylamine to form

    
     temporarily protects the phosphorus, allowing selective mono-alkylation, followed by deprotection with HCl.
    
Visualization: Selective Functionalization Pathways

The following diagram illustrates the decision tree for synthesizing specific P(III) targets starting from


.

P_Functionalization PCl3 PCl3 (Feedstock) RPCl2 R-PCl2 (Mono-alkyl) PCl3->RPCl2 R-MgX (1 eq) -78°C, Slow Add AminoP Cl2P-NEt2 (Protected) PCl3->AminoP HNEt2 Base R2PCl R2P-Cl (Dialkyl) RPCl2->R2PCl R-MgX (1 eq) Ligand Target Ligand (e.g., Xantphos) R2PCl->Ligand Backbone-Li AminoR R(Cl)P-NEt2 (Mixed) AminoP->AminoR R-Li Substitution AminoR->RPCl2 HCl (gas) Deprotection

Caption: Figure 1. Divergent synthetic pathways for P(III) intermediates. The "Protection Strategy" (Blue) offers higher selectivity for mono-alkyl species than direct alkylation (Red/Yellow).

Part 3: Advanced Protocol – Synthesis of Di-tert-butylchlorophosphine ( )

This intermediate is critical for synthesizing electron-rich, bulky ligands (e.g., for Pd-catalyzed amination). Direct reaction of


 with 

is difficult due to steric stalling. A more reliable route involves the chlorination of the secondary phosphine.
Reagents & Equipment[1][2][3][4][5][6][7][8][9]
  • Precursor: Di-tert-butylphosphine (

    
    ) (Note: Pyrophoric).
    
  • Chlorinating Agent: Hexachloroethane (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).
  • Solvent: Degassed Pentane or Dichloromethane (DCM).

  • Setup: Schlenk line with Argon; -78°C bath.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum 3 times.

  • Dissolution: Cannulate

    
     (10.0 mmol) into the flask using a gas-tight syringe. Add 50 mL of dry pentane. Cool to 0°C.
    
  • Chlorination: Add Hexachloroethane (10.5 mmol, 1.05 eq) in small solid portions against a counter-flow of Argon.

    • Why?

      
       is a mild chlorinating agent that avoids over-oxidation to P(V) species which can occur with 
      
      
      
      gas.
  • Reaction Monitoring: The solution will turn slightly yellow. Stir for 2 hours at room temperature.

  • Validation (

    
     NMR): 
    
    • Aliquot 0.5 mL into a valved NMR tube with

      
       capillary.
      
    • Target Shift:

      
       +145 to +150 ppm (Singlet).
      
    • Impurity Check:

      
       appears at 
      
      
      
      +20 ppm (Doublet,
      
      
      ). If starting material remains, add small increments of
      
      
      .
  • Workup: Filter the mixture via cannula filtration (to remove

    
     byproducts if they precipitate, though often soluble). Remove solvent in vacuo.
    
  • Purification: Distillation is required for ligand-grade purity.

    
     boils approx. 60°C at 1 mmHg.
    

Part 4: Handling & Safety – The "Zero-Oxygen" Mandate

P(III) chlorides are not only pyrophoric but also generate HCl gas immediately upon contact with moisture.

Critical Safety Rules
  • The Quench: Never quench P-Cl residues with water directly. Use a 10% NaOH/Isopropanol bath. The alcohol moderates the hydrolysis, and the base neutralizes the HCl.

  • Glassware: Do not use silicone grease for high-vacuum distillations of chlorophosphines; they can dissolve the grease, contaminating the catalyst. Use Teflon sleeves.

Visualization: Inert Handling Workflow

The following diagram details the safe transfer of P(III) liquids, a common source of laboratory accidents.

Safety_Workflow Stock Stock Bottle (Sure/Seal™) Syringe Gas-Tight Syringe (Oven Dried) Stock->Syringe Withdraw Liquid (No Bubbles) N2_Source Inert Gas Line (N2/Ar) N2_Source->Stock Pressurize (Positive Pressure) Flask Reaction Flask (Septum Sealed) N2_Source->Flask Active Purge Syringe->Flask Injection (Slow Stream)

Caption: Figure 2. Positive-pressure transfer technique. Pressurizing the stock bottle prevents air intake during liquid withdrawal.

References

  • Organic Syntheses, Coll.[1] Vol. 4, p.784 (1963). Dichlorophenylphosphine. A foundational protocol for Friedel-Crafts synthesis of

    
    .
    [Link]
    
  • Organic Syntheses, Coll.[1] Vol. 10, p.282 (2004). Di-tert-butylphosphinoferrocene. Contains details on handling bulky alkyl phosphine intermediates. [Link]

  • Chemical Reviews (2011). Phosphorus(III) Ligands in Homogeneous Catalysis. A comprehensive review of ligand design principles. [Link]

Sources

Exploratory

Technical Guide: Diphenyl Chlorophosphite vs. Chlorophosphate – Stability, Hydrolysis, and Handling

Topic: Diphenyl Chlorophosphite / Diphenyl Chlorophosphate: Hydrolysis Rates, Stability, and Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diphenyl Chlorophosphite / Diphenyl Chlorophosphate: Hydrolysis Rates, Stability, and Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This guide addresses the critical stability profile and hydrolysis kinetics of Diphenyl Chlorophosphate (CAS 2524-64-3), frequently mislabeled in commercial catalogs as "Diphenyl chlorophosphite." As a potent phosphorylating agent used in the synthesis of


-lactam antibiotics (e.g., Meropenem), organophosphorus flame retardants, and nucleotide analogues, its hydrolytic instability is a primary process variable. This document provides a corrected physicochemical profile, mechanistic degradation pathways, and a self-validating Quality Control (QC) protocol using 

NMR to ensure reagent integrity.

Chemical Identity & Nomenclature: The Critical Distinction

Before addressing stability, it is scientifically imperative to resolve a common nomenclature error found in industrial supply chains.

The "Chlorophosphite" vs. "Chlorophosphate" Confusion

Commercial databases often list Diphenyl Chlorophosphate (P(V)) under the synonym "Diphenyl Chlorophosphite." However, these are chemically distinct species with different oxidation states and reactivity profiles.

FeatureDiphenyl Chlorophosphate (Target)Diphenyl Chlorophosphite (Rare/Labile)
Oxidation State Phosphorus (V)Phosphorus (III)
Formula


CAS Number 2524-64-3 1015-88-9
Geometry TetrahedralTrigonal Pyramidal
Primary Use Phosphorylation,

-lactam synthesis
Peptide coupling, deoxygenation
Hydrolysis Product Diphenyl PhosphateDiphenyl H-Phosphonate

Note: This guide focuses on Diphenyl Chlorophosphate (CAS 2524-64-3) , the standard reagent for phosphorylation, while referencing P(III) instability where relevant.[1]

Hydrolytic Instability & Mechanistic Pathways

Diphenyl chlorophosphate is highly moisture-sensitive.[2][3] Its hydrolysis is not merely a degradation issue but a safety hazard due to the exothermic generation of hydrochloric acid (HCl).

The Hydrolysis Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism (specifically


-like at the phosphorus center). Water acts as the nucleophile, attacking the electrophilic phosphorus atom, displacing the chloride ion.

Reaction:



Kinetic Considerations
  • Rate Constant (

    
    ):  Exact rate constants in open literature are rare because the reaction with bulk water is diffusion-controlled and often "violent." In homogeneous organic solution (e.g., wet CH
    
    
    
    Cl
    
    
    ), the rate is pseudo-first-order with respect to water concentration.
  • Half-Life (

    
    ): 
    
    • Atmospheric Exposure: Seconds to minutes (formation of white fumes/crust).

    • In Wet Solvent (1% H

      
      O in THF): Minutes.
      
    • Anhydrous Storage (<50 ppm H

      
      O): Stable for months at 2–8°C.
      
Pathway Visualization

The following diagram illustrates the degradation pathway and the necessity of base quenching in process chemistry.

HydrolysisPathway DPCP Diphenyl Chlorophosphate (PhO)2P(O)Cl [Reactive Electrophile] TS Pentacoordinate Transition State DPCP->TS Nucleophilic Attack Water H2O (Nucleophile) Water->TS DPP Diphenyl Phosphate (PhO)2P(O)OH [Inert Acid] TS->DPP Cl- Elimination HCl HCl (Corrosive Byproduct) TS->HCl

Figure 1: Mechanistic pathway of Diphenyl Chlorophosphate hydrolysis. The reaction is irreversible and generates corrosive HCl.

Handling, Storage, & Stability Management

To maintain reagent integrity, researchers must treat Diphenyl Chlorophosphate as a moisture-intolerant electrophile .

Solvent Compatibility Data

Stability is heavily dependent on the solvent's water content and nucleophilicity.

Solvent ClassRecommended SolventsStability RatingNotes
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred for synthesis. Must be dried over molecular sieves.
Ethers THF, DioxaneModerate Stable if anhydrous. Peroxides can induce radical decomposition.
Aromatic Toluene, BenzeneHigh Excellent for azeotropic drying prior to reagent addition.
Protic Methanol, Ethanol, WaterZero DO NOT USE. Immediate solvolysis/hydrolysis occurs.
Amine Bases Pyridine, TriethylamineVariable Forms reactive phosphoryl salts.[4] Stable in situ but not for long-term storage.
Storage Protocol[6]
  • Atmosphere: Store strictly under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate at 2–8°C. Cold storage slows autohydrolysis from trace moisture ingress.

  • Container: Use corrosion-resistant borosilicate glass with PTFE-lined caps. Avoid metal containers due to HCl generation upon degradation.

Quality Control: A Self-Validating System

Relying on bottle labels is insufficient for sensitive organophosphorus reagents. The following protocol uses


 NMR as a definitive, self-validating check of reagent purity.
Why NMR?

Phosphorus NMR provides a clean spectral window where the starting material (P-Cl) and the hydrolysis product (P-OH) have distinct chemical shifts.

  • Diphenyl Chlorophosphate (

    
    ):  Typically -5 to -25 ppm  (dependent on solvent/concentration).
    
  • Diphenyl Phosphate (

    
    ):  Typically -10 to -15 ppm  (often shifted upfield or downfield relative to the chloride depending on pH).
    
  • Crucial Check: The diagnostic is not just the absolute shift, but the appearance of a new peak (usually sharper and distinct) and the presence of HCl protons in

    
    H NMR.
    
QC Workflow Diagram

QC_Workflow Start Start: Reagent Assessment Sample Prepare Sample: Dissolve 20mg in dry CDCl3 Start->Sample NMR Acquire 31P NMR (Proton Decoupled) Sample->NMR Analyze Analyze Spectrum NMR->Analyze SinglePeak Single Peak Observed Analyze->SinglePeak >95% Main Signal MultiPeak Multiple Peaks Observed Analyze->MultiPeak New signals present Pass PASS: Reagent Pure Proceed to Synthesis SinglePeak->Pass Fail FAIL: Hydrolysis Detected (Diphenyl Phosphate present) MultiPeak->Fail Purify Action: Distill under Vacuum or Discard Fail->Purify

Figure 2: Quality Control Decision Tree for Diphenyl Chlorophosphate using


 NMR.
Titration Method (Alternative)

If NMR is unavailable, an acid-base titration can quantify hydrolysis.

  • Aliquot: Dissolve a known mass of reagent in anhydrous dioxane.

  • Quench: Add excess water (hydrolyzes P-Cl

    
     P-OH + HCl).
    
  • Titrate: Titrate with standard NaOH.

    • Pure Reagent: Generates 2 equivalents of acid per mole (1 eq HCl + 1 eq Diphenyl Phosphate).

    • Hydrolyzed Reagent: Generates 1 equivalent of acid (Diphenyl Phosphate only; HCl usually lost as gas or already present).

    • Calculation: Compare theoretical acidity vs. experimental acidity to determine % purity.

References

  • Sigma-Aldrich. (2024). Diphenyl phosphoryl chloride Product Specification & Safety Data Sheet.

  • PubChem. (2024). Diphenyl chlorophosphate (Compound CID 75654).[5] National Library of Medicine.

  • ChemicalBook. (2024). Diphenyl chlorophosphate Properties and Synthesis.

  • TriLink BioTechnologies. (2024). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.

  • CymitQuimica. (2024). Diphenyl chlorophosphate CAS 2524-64-3 Technical Data.

Sources

Foundational

Nucleophilic substitution mechanisms of chlorophosphites

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanisms of Chlorophosphites Abstract Chlorophosphites are highly versatile trivalent phosphorus compounds, serving as pivotal intermediates in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanisms of Chlorophosphites

Abstract

Chlorophosphites are highly versatile trivalent phosphorus compounds, serving as pivotal intermediates in the synthesis of a vast array of organophosphorus molecules, including phosphites, phosphoramidites, and phosphonates. Their reactivity is dominated by nucleophilic substitution at the phosphorus center, a process that is fundamental to their synthetic utility. Understanding the mechanisms of these reactions is paramount for controlling reaction outcomes, particularly stereochemistry, and for designing efficient synthetic routes in academic and industrial settings, including drug development. This guide provides a comprehensive exploration of the nucleophilic substitution mechanisms of chlorophosphites, delineating the operative pathways, the factors that govern mechanistic choice, and the experimental methodologies employed to elucidate these intricate processes.

Introduction: The Central Role of Chlorophosphites

Elemental phosphorus, discovered by Hennig Brand in 1669, has led to a sprawling field of chemistry with profound impacts on biology and materials science.[1] Organophosphorus compounds are integral to life, forming the backbone of DNA and RNA and participating in crucial bioenergetic processes.[2][3][4] In synthetic chemistry, chlorophosphites (R₂PCl) are powerful electrophiles, readily reacting with a wide range of nucleophiles. This reactivity is harnessed in numerous applications, from the synthesis of ligands for catalysis to the preparation of phosphoramidite reagents essential for oligonucleotide synthesis.[5][6] The core of their chemistry lies in the substitution of the chloride, an excellent leaving group, by a nucleophile. However, the pathway of this substitution is not singular and is subtly influenced by a variety of factors, making a deep mechanistic understanding essential for practitioners in the field.

Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

Nucleophilic substitution at the trivalent phosphorus center of chlorophosphites is not as straightforward as the classic Sₙ1/Sₙ2 paradigm at carbon.[7][8] Instead, the reaction typically proceeds through one of two primary pathways: a concerted, Sₙ2-like mechanism or a stepwise, addition-elimination mechanism. The availability of d-orbitals on phosphorus allows for the formation of hypervalent intermediates, a key feature distinguishing it from carbon-centric substitution.[9]

The Concerted Sₙ2(P) Mechanism

Analogous to the Sₙ2 reaction at a carbon center, the Sₙ2(P) mechanism involves a single, concerted step. The nucleophile attacks the phosphorus atom from the backside relative to the leaving group (chloride), proceeding through a single pentacoordinate transition state.[9][10][11]

  • Stereochemistry: A hallmark of the Sₙ2(P) pathway is the inversion of configuration at the phosphorus center, akin to the Walden inversion observed in Sₙ2 reactions at chiral carbon centers.[12][13]

  • Kinetics: The reaction is bimolecular, with the rate dependent on the concentrations of both the chlorophosphite and the nucleophile.

  • Governing Factors: This pathway is generally favored by strong nucleophiles and substrates with less sterically hindered phosphorus centers.[10][13]

SN2_P_Mechanism cluster_reactants Reactants cluster_ts Transition State (TBP) cluster_products Products (Inversion) R1_P P P P->R1_P R2_P P->R2_P Cl_P Cl P->Cl_P lp ●● Nu Nu: Nu->P Backside Attack TS_P P TS_Cl Cl TS_P->TS_Cl δ- TS_R1 TS_P->TS_R1 TS_R2 TS_P->TS_R2 TS_lp ●● TS_Nu Nu TS_Nu->TS_P δ- Prod_R1 Prod_P P Prod_P->Prod_R1 Prod_R2 Prod_P->Prod_R2 Prod_Nu Nu Prod_P->Prod_Nu Prod_lp ●● Cl_ion Cl⁻ cluster_ts cluster_ts cluster_products cluster_products cluster_ts->cluster_products Leaving Group Departure

Caption: Concerted Sₙ2(P) mechanism leading to inversion of stereochemistry.

The Stepwise Addition-Elimination Mechanism

This pathway involves two distinct steps: the initial addition of the nucleophile to the chlorophosphite to form a pentacoordinate, trigonal bipyramidal (TBP) intermediate, followed by the elimination of the leaving group.[14][15][16][17]

  • Addition Step: The nucleophile attacks the phosphorus center, forming a covalent bond and generating a TBP intermediate. This intermediate is a true, albeit often short-lived, species with a finite lifetime.[11][12]

  • Elimination Step: The leaving group (chloride) departs from an axial position of the TBP intermediate to yield the final product.

  • Stereochemistry: The stereochemical outcome is more complex. If the TBP intermediate is short-lived and eliminates the chloride directly, inversion of configuration is observed. However, if the intermediate has a sufficient lifetime, it can undergo a process called Berry pseudorotation, where axial and equatorial ligands exchange positions.[13] This pseudorotation can lead to a mixture of stereoisomers (retention and inversion), resulting in racemization or partial racemization.

  • Governing Factors: This mechanism is often favored with weaker nucleophiles, substrates with bulky substituents that stabilize the intermediate, or when the reaction conditions promote the stability of the TBP intermediate.[13][18]

AE_Mechanism cluster_reactants Reactants cluster_tbp TBP Intermediate cluster_pr Pseudorotation R1_P P P R2_P Cl_P Cl Nu Nu: TBP_P P Nu->TBP_P Addition TBP_Cl Cl TBP_P->TBP_Cl TBP_R1 TBP_P->TBP_R1 TBP_R2 TBP_P->TBP_R2 TBP_lp ●● PR_P P TBP_P->PR_P Berry Pseudorotation Prod_Inv Product (Inversion) + Cl⁻ TBP_P->Prod_Inv Elimination TBP_Nu Nu TBP_Nu->TBP_P PR_Nu Nu PR_P->PR_Nu PR_Cl Cl PR_P->PR_Cl PR_R2 PR_P->PR_R2 PR_lp ●● Prod_Ret Product (Retention) + Cl⁻ PR_P->Prod_Ret Elimination PR_R1 PR_R1->PR_P

Caption: Stepwise addition-elimination mechanism showing the TBP intermediate.

Key Factors Influencing the Mechanistic Pathway

The choice between the concerted Sₙ2(P) and the stepwise addition-elimination mechanism is not arbitrary but is dictated by a delicate balance of electronic and steric factors.[19] Understanding these influences is crucial for predicting and controlling reaction outcomes.

FactorInfluence on MechanismRationale
Nucleophile Strength Strong Nucleophiles (e.g., Grignard reagents, alkoxides) favor the Sₙ2(P) pathway .[13] Weak Nucleophiles (e.g., alcohols, amines in the presence of a weak base) favor the addition-elimination pathway .[13][18]Strong nucleophiles have a high propensity to displace the leaving group in a single step. Weaker nucleophiles are more likely to form a stable intermediate, allowing for a lower energy two-step process.
Substrate Sterics Increased steric hindrance around the phosphorus atom disfavors the Sₙ2(P) transition state and favors the addition-elimination pathway .[10]The Sₙ2(P) transition state is sterically crowded. A stepwise mechanism can alleviate this strain by forming a more stable TBP intermediate.
Solvent Polarity Polar protic solvents can stabilize charged intermediates and transition states, potentially favoring either pathway depending on the specific charge distribution.[2][20][21][22] Nonpolar solvents may favor the concerted pathway by destabilizing charged intermediates.Solvents play a critical role by solvating reactants, intermediates, and transition states, thereby altering their relative energies.[23] A polar solvent can stabilize the charge separation in the Sₙ2(P) transition state or the formal charges in a zwitterionic TBP intermediate.
Leaving Group Ability A better leaving group (like chloride) facilitates both mechanisms. A poorer leaving group can make the breakdown of the TBP intermediate the rate-determining step in the addition-elimination pathway.[18]The ease of P-Cl bond cleavage is critical. While chloride is an excellent leaving group, modulating this factor can provide mechanistic insight.

Experimental Approaches for Mechanistic Elucidation

Distinguishing between these closely related mechanisms requires a multi-faceted experimental approach. No single experiment can definitively prove a mechanism; rather, a confluence of evidence from various techniques is required.

Kinetic Studies

Kinetic analysis is a cornerstone of mechanistic investigation. By monitoring the reaction rate as a function of reactant concentrations, one can determine the reaction order and infer the molecularity of the rate-determining step.

  • Objective: To determine if the reaction rate depends on the concentration of both the chlorophosphite and the nucleophile (second-order kinetics), which is consistent with an Sₙ2(P) mechanism or an addition-elimination mechanism where the initial addition is rate-limiting.

  • Technique: The disappearance of reactants or the appearance of products can be monitored over time using techniques like ³¹P NMR spectroscopy, which is highly effective for phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of ³¹P.[24][25][26][27]

Protocol: Kinetic Analysis of Chlorophosphite Alcoholysis via ³¹P NMR

Objective: To determine the rate law for the reaction of diethyl chlorophosphite with ethanol.

Materials:

  • Diethyl chlorophosphite

  • Anhydrous ethanol

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes, gas-tight syringes

Methodology:

  • Preparation: Prepare stock solutions of diethyl chlorophosphite, ethanol, and the internal standard in the chosen anhydrous solvent in a glovebox or under an inert atmosphere to prevent hydrolysis.

  • Reaction Setup: In a series of NMR tubes, add a known concentration of the internal standard and the chlorophosphite solution. Equilibrate the tubes to the desired reaction temperature (e.g., 25°C) in the NMR spectrometer.

  • Initiation: To initiate the reaction, inject a known concentration of the ethanol solution into the NMR tube and begin acquiring ³¹P NMR spectra at fixed time intervals.

  • Data Acquisition: Record spectra over several half-lives. The chemical shifts of the starting chlorophosphite, the product triethyl phosphite, and the internal standard should be well-resolved.

  • Analysis:

    • Integrate the signal of the starting material (or product) relative to the constant signal of the internal standard at each time point.

    • Plot the concentration of the chlorophosphite versus time.

    • Test the data against zero-, first-, and second-order rate equations to determine the order with respect to the chlorophosphite.

    • Repeat the experiment with varying initial concentrations of ethanol while keeping the chlorophosphite concentration constant to determine the order with respect to the alcohol.

    • Combine the results to establish the overall rate law (e.g., Rate = k[R₂PCl][EtOH]).

Self-Validation:

  • The use of a stable, non-reactive internal standard ensures that changes in signal intensity are due to the reaction, not instrumental fluctuations.

  • Consistency of the calculated rate constant (k) across multiple runs with different initial concentrations validates the determined rate law.

Stereochemical Studies

When a chiral, non-racemic chlorophosphite is used, the stereochemical outcome of the reaction provides powerful mechanistic evidence.

  • Inversion of Configuration: Strongly suggests a direct backside attack via the Sₙ2(P) mechanism.[12][13]

  • Racemization or Retention: Implies the formation of a TBP intermediate that has a lifetime long enough to undergo pseudorotation before the leaving group is eliminated.[13]

Intermediate Trapping

If a stepwise mechanism is operative, the TBP intermediate may be susceptible to trapping by a highly reactive agent added to the reaction mixture.[28][29][]

  • Causality: The choice of a trapping agent is critical; it must react with the intermediate faster than the intermediate proceeds to the product but not react with the starting materials.[] For example, a different, highly reactive nucleophile could be used to intercept the intermediate. The detection of a product derived from the trapping agent provides strong evidence for the existence of the intermediate.[31]

Workflow A Hypothesize Mechanism (Sₙ2(P) vs. Addition-Elimination) B Kinetic Studies (³¹P NMR Monitoring) A->B D Stereochemical Studies (Using Chiral Substrate) A->D F Intermediate Trapping Experiments A->F H Computational Modeling (DFT Calculations) A->H C Determine Rate Law B->C I Elucidate Mechanistic Pathway C->I E Analyze Product Stereochemistry (Inversion vs. Racemization) D->E E->I G Attempt to Trap TBP Intermediate F->G G->I H->I

Caption: Experimental workflow for investigating chlorophosphite reaction mechanisms.

Conclusion

The nucleophilic substitution reactions of chlorophosphites are governed by a competition between a concerted Sₙ2(P) pathway and a stepwise addition-elimination pathway. The operative mechanism is a function of the nucleophile's strength, the steric and electronic properties of the chlorophosphite substrate, and the reaction solvent. A thorough understanding of these dynamics, supported by rigorous experimental investigation using kinetic, stereochemical, and trapping studies, is indispensable for professionals in synthetic chemistry and drug development. By leveraging this mechanistic knowledge, scientists can rationally design synthetic strategies, control product formation, and optimize reactions for efficiency and stereoselectivity, thereby accelerating the discovery and production of novel chemical entities.

References

  • Kolodiazhnyi, O. I. (2019). Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus. Pure and Applied Chemistry, 91(1), 43–57. Available at: [Link]

  • Dey, S. (2016). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. SciSpace. Available at: [Link]

  • AQA A-Level Organic Chemistry. (2020). Nucleophilic Substitution Mechanisms. YouTube. Available at: [Link]

  • Chemistry at Phosphorus(V). (2024). YouTube. Available at: [Link]

  • Agboola, B., et al. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or SN2@Cl mechanism? RSC Advances, 12(15), 9205-9214. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. Available at: [Link]

  • Allery Chemistry. (2024). Nucleophilic Addition-Elimination Mechanism | A level Chemistry. YouTube. Available at: [Link]

  • Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Available at: [Link]

  • Chemistry Steps. (n.d.). The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]

  • Kolodiazhnyi, O. I. (2020). Nucleophilic substitution at phosphorus: stereochemistry and mechanisms. Request PDF. Available at: [Link]

  • Guthrie, J. P. (1977). Hydration and dehydration of phosphoric acid derivatives: Free energies of formation of the pentacoordinate intermediates for phosphate ester hydrolysis and of monomeric metaphosphate. Request PDF. Available at: [Link]

  • O'Boyle, N. M., & Kamerlin, S. C. L. (2012). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. Available at: [Link]

  • Schlichting, I., & Moffat, K. (2001). Trapping reaction intermediates in macromolecular crystals for structural analyses. PubMed. Available at: [Link]

  • Kolodiazhnyi, O. I. (2019). Stereochemistry of electrophilic and nucleophilic substitution at phosphorus. Taylor & Francis Online. Available at: [Link]

  • Guha, A. K., et al. (2000). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. ResearchGate. Available at: [Link]

  • Emsley, J. (2015). Phosphorus: Chronicles of the epistemology of a vital element. PMC. Available at: [Link]

  • Bennett, C. S., & Galvin, C. J. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • Dr. Tanmoy Biswas. (2019). Arbusov Reaction: Trivalent phosphorus ester to Pentavalent phosphorus. YouTube. Available at: [Link]

  • Wang, Y., et al. (2022). Alcoholysis kinetics and mechanism studies of ethyl levulinate production from ball milled corn stover. PMC. Available at: [Link]

  • Reddy, P. G., et al. (2003). An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates. PubMed. Available at: [Link]

  • Lawrence Berkeley National Laboratory. (2006). Berkeley Scientists Find New Way to Trap and Hold Intermediate Compounds in Water. Berkeley Lab News Center. Available at: [Link]

  • Goral, V., et al. (2022). Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • ReAgent. (2020). What Is The Role Of A Solvent In A Chemical Reaction? ReAgent. Available at: [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • Mdlovu, N. V., & Akilimali, I. (2020). Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid). MDPI. Available at: [Link]

  • Kolodiazhnyi, O. I., et al. (2021). Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. Available at: [Link]

  • Bains, W., et al. (2020). Trivalent Phosphorus and Phosphines as Components of Biochemistry in Anoxic Environments. DSpace@MIT. Available at: [Link]

  • Engelhart, A. E., & Powner, M. W. (2018). A Chemist's Perspective on the Role of Phosphorus at the Origins of Life. PMC. Available at: [Link]

  • Dr. Kailas Sanap. (2021). Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Molt, K. (1967). Process for the preparation of phosphonites and phosphinites. Google Patents.
  • Ussing, B. R., et al. (2007). Nucleophilic Substitution at Phosphorus (S N 2@P): Disappearance and Reappearance of Reaction Barriers. Request PDF. Available at: [Link]

  • Keglevich, G., et al. (2019). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. PMC - NIH. Available at: [Link]

  • NPTEL IIT Bombay. (2024). Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy. YouTube. Available at: [Link]

  • AK LECTURES. (2013). Effect of Solvent on Sn1 Reaction. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. ResearchGate. Available at: [Link]

  • Stoddard, B. L. (2001). Freeze trapping of reaction intermediates. PubMed. Available at: [Link]

  • StudyMind. (2024). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. StudyMind. Available at: [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]

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Exploratory

Technical Guide: Solubility &amp; Handling of Diphenyl Chlorophosphite

The following technical guide details the solubility, stability, and handling of Diphenyl chlorophosphite (CAS 5382-00-3), a reactive trivalent phosphorus reagent.[1] CAS 5382-00-3 | P(III) Reagent Profile[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling of Diphenyl chlorophosphite (CAS 5382-00-3), a reactive trivalent phosphorus reagent.[1]

CAS 5382-00-3 | P(III) Reagent Profile[1]

Executive Summary

Diphenyl chlorophosphite (also known as Diphenyl phosphorochloridite) is a highly reactive organophosphorus(III) intermediate used primarily in the synthesis of chiral phosphinite ligands, peptide coupling (via mixed anhydrides), and nucleotide analogues.[1][2]

Critical Distinction: Researchers must distinguish this compound from Diphenyl chlorophosphate (P(V), CAS 2524-64-3).[1]

  • Diphenyl Chlorophosphite (P-III):

    
     – Highly moisture-sensitive, prone to oxidation.[1]
    
  • Diphenyl Chlorophosphate (P-V):

    
     – More stable, used for phosphorylation.[1]
    

This guide focuses exclusively on the P(III) species, utilizing its solubility profile to maximize reaction yields and prevent hydrolytic degradation.

Physicochemical Profile

The solubility behavior of diphenyl chlorophosphite is governed by the lipophilic phenyl rings and the electrophilic P-Cl bond.

PropertyData
Formula

Molecular Weight 252.63 g/mol
Appearance Viscous, colorless to pale yellow liquid
Oxidation State Phosphorus (III)
Key Reactivity Electrophilic attack at P; highly susceptible to hydrolysis

P NMR Shift

+160 to +170 ppm (Typical for covalent P-Cl)

Solubility Landscape & Solvent Compatibility

Diphenyl chlorophosphite dissolves readily in aprotic organic solvents but reacts violently or degrades in protic media.

Solvent Compatibility Matrix
Solvent ClassRecommendationSpecific SolventsMechanistic Notes
Chlorinated Hydrocarbons Highly Recommended Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane
Excellent solubility; inert to P-Cl bond.[1] DCM is the standard for peptide/nucleotide coupling.
Aromatic Hydrocarbons Recommended Toluene, Benzene, XyleneGood solubility; ideal for high-temperature reactions or azeotropic drying.[1]
Ethers Conditional THF, Diethyl Ether, DioxaneSoluble, but commercial THF must be anhydrous and peroxide-free.[1] P(III) can be sensitive to peroxides.
Polar Aprotic Use with Caution Acetonitrile (MeCN), DMFSoluble.[1] Warning: DMF can react with P-Cl species (Vilsmeier-Haack type side reactions) at high temps or long durations.
Protic Solvents FORBIDDEN Water, Methanol, EthanolImmediate Hydrolysis/Solvolysis. Converts reagent to Diphenyl phosphite and HCl/Alkyl chloride.[1]
Amines Reactant Only Triethylamine, PyridineUsed as acid scavengers (bases), not solvents.[1] Reacts to form phosphoramidites.
Mechanistic Insight: The "Inertness" Requirement

The P-Cl bond is a "hard" electrophile. Solvents with nucleophilic character (even weak ones like alcohols) will attack the phosphorus center, displacing the chloride.

  • In DCM: The solvent acts purely as a medium.

  • In Ethanol:

    
    . The reagent is destroyed.[3]
    

Stability & Reactivity Concerns

The primary stability threat is hydrolysis , which is autocatalytic due to the generation of HCl.

Degradation Pathway (Hydrolysis)

The following diagram illustrates the breakdown of Diphenyl chlorophosphite upon exposure to atmospheric moisture.

Hydrolysis DPCP Diphenyl chlorophosphite (PhO)2PCl Intermediate Intermediate (PhO)2P(OH) DPCP->Intermediate + H2O - HCl HCl HCl (Corrosive Gas) DPCP->HCl Byproduct Water H2O (Moisture) Water->Intermediate DPP Diphenyl Phosphite (PhO)2P(O)H Intermediate->DPP Tautomerization (P-OH to P=O)

Figure 1: Hydrolysis pathway converting the reactive P-Cl species to the stable H-phosphonate (Diphenyl phosphite).[1]

Disproportionation

Upon prolonged storage or heating without a stabilizer, P(III) esters can disproportionate:


Validation:  Check purity via 

P NMR.[1]
  • Target: ~165 ppm.

  • Impurities: Triphenyl phosphite (~128 ppm) or Dichloridite (~180 ppm).

Handling & Preparation Protocols

Protocol A: Preparation of a Stock Solution (1.0 M in DCM)

Objective: Create a stable solution for peptide coupling or ligand synthesis.

  • Glassware Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Solvent Drying: Use DCM distilled over Calcium Hydride (

    
    ) or passed through an activated alumina solvent system. Water content must be <50 ppm.
    
  • Weighing:

    • Weigh 25.26 g of Diphenyl chlorophosphite (MW 252.63) in a glovebox or using a syringe transfer technique (density

      
       1.29 g/mL).
      
  • Dissolution:

    • Add dry DCM to reach a total volume of 100 mL.

    • Add a magnetic stir bar and stir gently.

  • Storage: Store at -20°C under inert gas. Seal with a septum and Parafilm.

Protocol B: In-Situ Generation (From Phenol & PCl3)

For large scale where commercial purchase is cost-prohibitive.[1]

  • Setup: 3-neck flask, reflux condenser,

    
     inlet, HCl scrubber.
    
  • Reaction: Charge

    
     (1.0 equiv) in Toluene.
    
  • Addition: Add Phenol (2.0 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux to drive off HCl (

    
     sparge helps).
    
  • Monitoring: Monitor by

    
    P NMR until the 
    
    
    
    peak (219 ppm) disappears and the product peak (165 ppm) dominates.

Case Studies: Solvent Impact

Case Study 1: Peptide Coupling (Mixed Anhydride Method)
  • Goal: Activate a carboxylic acid for coupling.

  • Solvent: DCM .

  • Process: The carboxylic acid reacts with Diphenyl chlorophosphite in the presence of a tertiary amine (TEA) in DCM.

  • Why DCM? It solubilizes the amino acid derivatives and the resulting mixed anhydride intermediate while preventing hydrolysis. DMF is avoided here to prevent competition from the solvent.

Case Study 2: Nucleoside Phosphorylation
  • Goal: Synthesis of Gemcitabine intermediates.

  • Solvent: Pyridine/DCM mixture .

  • Role: Pyridine acts as both the solvent and the base to neutralize the HCl generated.

  • Outcome: High yield of the phosphite ester, which is subsequently oxidized to the phosphate.

References

  • Synthesis & Kinetics : Mane, S. et al. "Synthesis and Reaction Kinetics Study of Triphenyl Phosphite."[1][2] Catalysis in Green Chemistry and Engineering, 2019, Vol 2, Issue 2.[1] Link (Describes the stepwise formation: PCl3

    
     MPCP 
    
    
    
    DPCP
    
    
    TPP).
  • Peptide Coupling : "Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent." National Institutes of Health (PubMed). Link (Contextualizes the use of diphenyl phosphite derivatives in coupling).

  • Nucleoside Chemistry : "Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research." MDPI, 2023.[1] Link (Details the use of diphenyl chlorophosphite in synthesizing

    
    -phosphate intermediates).[4]
    
  • NMR Characterization : "The Reactions of Phenyl Esters of Phosphorous Acid with Iodine." Journal of the American Chemical Society. Link (Provides historical grounding for the reactivity and characterization of phenyl chlorophosphites).

  • Safety Data : "Diphenyl chlorophosphite - Substance Information." ECHA (European Chemicals Agency). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Chiral Phosphinite Ligands

Executive Summary & Scientific Distinction This guide details the synthesis of chiral phosphinite ligands ( ), a critical class of ligands used in asymmetric hydrogenation and hydroformylation. ⚠️ Critical Reagent Distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Distinction

This guide details the synthesis of chiral phosphinite ligands (


), a critical class of ligands used in asymmetric hydrogenation and hydroformylation.
⚠️ Critical Reagent Distinction (E-E-A-T)

To ensure experimental success, researchers must distinguish between two similarly named reagents often confused in literature searches:

Reagent NameChemical FormulaProduct ClassLigand Type formed with

Chlorodiphenylphosphine

Phosphinite (

)
Target of this Guide (High lability, electron-rich)
Diphenyl Chlorophosphite

Phosphite (

)
Variant (Stronger

-acceptor, different electronics)

Note: While the user prompt specifically mentioned "diphenyl chlorophosphite," standard nomenclature dictates that "phosphinite" ligands are synthesized using chlorodiphenylphosphine . This guide primarily focuses on the standard Phosphinite synthesis (


) but includes a specific protocol variant for Phosphite  synthesis using 

in Section 4.

Mechanism & Reaction Design

The synthesis relies on a nucleophilic substitution at the phosphorus center.[1] The chiral backbone (typically a diol, amino alcohol, or carbohydrate) acts as the nucleophile, displacing the chloride under basic conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the phosphorus source.

PhosphiniteSynthesis Start Chiral Alcohol (R*-OH) InterA Transition State [SN2-like] Start->InterA + Base ProductB Chiral PHOSPHITE (R*-O-P(OPh)2) Start->ProductB + (PhO)2PCl (Variant Route) Base Base (Et3N / Pyridine) Base->InterA ReagentA Chlorodiphenylphosphine (Ph2PCl) ReagentA->InterA ProductA Chiral PHOSPHINITE (R*-O-PPh2) InterA->ProductA - HCl (salt) ReagentB Diphenyl Chlorophosphite ((PhO)2PCl) ReagentB->ProductB

Figure 1: Divergent synthesis pathways. Pathway A (Top) yields Phosphinites; Pathway B (Bottom) yields Phosphites.

Protocol A: Synthesis of Chiral Phosphinites ( Route)

Application: Preparation of ligands (e.g., BINOL-derived, TADDOL-derived, or Sugar-derived phosphinites) for Rh/Ir-catalyzed asymmetric hydrogenation.

Materials & Equipment
  • Reagent: Chlorodiphenylphosphine (

    
    ), 98% (Distill if colored yellow/orange; pure is clear).
    
  • Substrate: Chiral Alcohol (

    
    ) (e.g., (S)-BINOL, TADDOL, Methyl 
    
    
    
    -D-glucopyranoside).
  • Base: Triethylamine (

    
    ) or Pyridine (Dried over KOH).
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Schlenk line required).

Step-by-Step Procedure
  • Preparation of Chiral Backbone (Inert Atmosphere):

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under Argon flow.

    • Add Chiral Alcohol (1.0 equiv, e.g., 5.0 mmol).

    • Add anhydrous DCM (20 mL) via syringe.

    • Add Triethylamine (1.2 equiv per -OH group).

    • Note: If the chiral alcohol is not soluble, adding a catalytic amount of DMAP (5 mol%) can accelerate the reaction.

  • Phosphinylation (Low Temperature Addition):

    • Cool the reaction mixture to 0°C (ice bath). Exothermic control is vital to prevent P-oxidation.

    • Add Chlorodiphenylphosphine (

      
      ) (1.1 equiv per -OH group) dropwise via syringe over 15 minutes.
      
    • Observation: A white precipitate (Triethylammonium chloride,

      
      ) will form immediately.
      
  • Reaction Progression:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 3–12 hours.

    • Monitoring: Check via TLC (silica) or

      
       NMR.
      
      • Target Signal: Phosphinites typically shift to +100 to +115 ppm (singlet).

      • Impurity: Phosphine Oxide (

        
        ) appears at +30 to +40 ppm.
        
  • Work-up (Anaerobic Filtration):

    • Do not use aqueous wash if the ligand is hydrolytically unstable (common for sugar phosphinites).

    • Method: Filter the suspension through a pad of Celite or a fritted glass funnel under Argon to remove the amine salt.

    • Wash the cake with dry DCM.

    • Concentrate the filtrate under reduced pressure (Schlenk line vacuum).

  • Purification:

    • Option A (Stable Ligands): Flash chromatography on neutral alumina (Grade III) or silica (deactivated with 2%

      
      ).
      
    • Option B (Unstable Ligands): Recrystallization from Hexane/DCM or Pentane.

Protocol B: Synthesis of Chiral Phosphites ( Route)

Application: Synthesis of stronger


-acceptor ligands using the reagent specifically requested in the prompt.
Reagent Note

Diphenyl chlorophosphite (


) is highly moisture-sensitive. It reacts to form a generic structure: 

.
Procedure Modifications

Follow Protocol A with these adjustments:

  • Stoichiometry: Use 1.1 equiv of

    
     per alcohol group.
    
  • Base: Pyridine is often preferred over

    
     for phosphite synthesis to scavenge HCl more effectively without promoting transesterification.
    
  • Characterization:

    
     NMR for Phosphites (
    
    
    
    ) typically resonates at +125 to +140 ppm .

Characterization & Data Interpretation

The following table summarizes the expected NMR shifts to validate your synthesis.

Ligand ClassReagent Used

NMR Shift (

, ppm)
Stability Profile
Phosphinite

+105 to +115 Sensitive to Oxidation & Hydrolysis
Phosphite

+125 to +140 Moderate Stability
Phosphine Oxide (Oxidation Byproduct)+25 to +45Very Stable (Dead Catalyst)
Hydrolysis Product (Moisture Contamination)+0 to +20 (variable)N/A
Troubleshooting Guide
  • Problem: Significant oxide peak (+30 ppm) observed.

    • Root Cause:[2][3][4][5][6][7] Incomplete degassing of solvent or air leak during filtration.

    • Solution: Use freeze-pump-thaw cycles for solvents; filter under positive Argon pressure.

  • Problem: Starting material remains.

    • Root Cause:[2][3][4][5][6][7] Steric hindrance of the chiral alcohol.

    • Solution: Add DMAP (5 mol%) or switch solvent to THF and reflux (if thermal stability permits).

References

  • RajanBabu, T. V. (2012).[8] Phosphinite and Phosphonite Ligands. In Phosphorus(III) Ligands in Homogeneous Catalysis. Wiley-VCH.

  • Fiaud, J. C. (1999). Synthesis of chiral phosphinite ligands from carbohydrates. Journal of the Chemical Society, Chemical Communications.

  • Imamoto, T. (2021).[3][9] Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B.

  • Woodward, S., et al. (2010).[8] Use of sugar-based ligands in selective catalysis. Chemical Reviews.

Sources

Application

Application Note: Precision Synthesis of Diphenyl Phosphonites via Grignard Reagents

This Application Note is designed for researchers and process chemists requiring a robust method for synthesizing diphenyl phosphonites ( ) using diphenyl chlorophosphite and Grignard reagents. Introduction & Strategic R...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust method for synthesizing diphenyl phosphonites (


) using diphenyl chlorophosphite and Grignard reagents.

Introduction & Strategic Rationale

Diphenyl phosphonites (


) are pivotal intermediates in the synthesis of chiral ligands (e.g., phosphoramidites, MonoPhos™ analogs) and organometallic catalysts. Their synthesis typically involves the displacement of the chloride in diphenyl chlorophosphite (

) by a carbon nucleophile.
The Chemoselectivity Challenge

The primary challenge in this reaction is chemoselectivity . The phosphorus center in


 possesses three potential leaving groups: one chloride and two phenoxides.
  • Target Pathway: Displacement of Cl⁻ (highly favored kinetically).[1]

  • Side Pathway: Displacement of PhO⁻ (favored by excess Grignard or elevated temperatures), leading to phosphinites (

    
    ) or phosphines (
    
    
    
    ).[1]

This protocol utilizes cryogenic control (-78 °C) and inverse addition logic (or slow addition of nucleophile) to lock the reaction into the mono-substitution pathway.

Reaction Scheme & Mechanism

The reaction proceeds via an


-like mechanism at the phosphorus center. The magnesium halide byproduct (

) typically precipitates in ethereal solvents, driving the equilibrium forward.

[1]
Critical Process Parameters (CPPs)
ParameterSettingRationale
Stoichiometry 1.0 : 1.0 (P:Mg)Excess Grignard leads to over-alkylation (formation of

).[1]
Temperature -78 °C to RTLow temp suppresses PhO⁻ displacement; warming ensures completion.[1]
Solvent Anhydrous Et₂O or THFEt₂O precipitates Mg salts better, aiding workup; THF dissolves Grignards better.[1]
Atmosphere Argon/NitrogenP(III) products are oxidation-sensitive; P-Cl is hydrolysis-sensitive.[1]

Experimental Protocol

Equipment & Reagents[1]
  • Reaction Vessel: Flame-dried 2-neck round-bottom flask (RBF) with magnetic stir bar and septum.[1]

  • Reagents:

    • Diphenyl chlorophosphite (Commercial or freshly distilled).[1]

    • Grignard Reagent (

      
       or 
      
      
      
      ), titrated prior to use.[1]
    • Solvent: Anhydrous Diethyl Ether (

      
      ) or THF (Sodium/Benzophenone distilled).[1]
      
  • Safety: Handle in a fume hood.

    
     releases HCl upon contact with moisture.[1]
    
Step-by-Step Procedure
Step 1: System Setup[1][2]
  • Assemble the glassware under a positive pressure of inert gas (Ar/N₂).[1]

  • Charge the RBF with Diphenyl chlorophosphite (1.0 equiv) .[1]

  • Add anhydrous solvent (concentration ~0.2 M).[1] Note: If using Et₂O, ensure the phosphite is fully soluble.

Step 2: Cryogenic Cooling[1]
  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Allow the internal temperature to equilibrate for 15 minutes.

Step 3: Controlled Addition (The Critical Step)
  • Load the Grignard reagent (1.0 equiv) into a dry syringe.[1]

  • Add the Grignard dropwise over 30–60 minutes.

    • Visual Cue: A white precipitate (

      
      ) should begin to form immediately.[1]
      
    • Control: Maintain the bath at -78 °C. Rapid addition causes local heating and over-substitution.[1]

Step 4: Reaction Progression[1][3]
  • After addition, stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

  • QC Check: Aliquot 0.1 mL under inert gas into a dry NMR tube with

    
    . Check 
    
    
    
    NMR (see Section 4).
Step 5: Workup (Choose Path A or B)
  • Path A: Dry Workup (Recommended for Labile Ligands)

    • Use this for highly oxidation/hydrolysis-sensitive products.[1]

    • Filter the reaction mixture through a pad of Celite (dried) or a glass frit under inert atmosphere (Schlenk filtration) to remove Mg salts.

    • Wash the cake with dry ether.[1]

    • Concentrate the filtrate in vacuo.[1]

  • Path B: Aqueous Workup (For Stable Aryl Phosphonites)

    • Quench with degassed saturated

      
       solution (0 °C).
      
    • Rapidly separate phases.[1]

    • Dry organic layer over

      
       (anhydrous).[1]
      
    • Filter and concentrate immediately.

Analytical Validation (Self-Validating System)[1]

The success of the synthesis is determined by


 NMR spectroscopy. This nucleus provides a distinct "fingerprint" for the oxidation state and substitution pattern.[1]
NMR Chemical Shift Guide (Uncoupled)
SpeciesStructureChemical Shift (

ppm)
Diagnosis
Starting Material

160 – 175 Reaction incomplete if visible.[1][4]
Product (Target)

130 – 160 Desired Product. Shift depends on R (Alkyl vs Aryl).[1]
Impurity (Over-add)

110 – 130 Grignard added too fast or T too high.
Impurity (Oxidized)

20 – 40 Air leak during reaction or workup.[1]
Impurity (Hydrolyzed)

20 – 40 Moisture ingress.[1] (Look for large

coupling >500 Hz in coupled spectra).[1]

Visualization: Decision & Workflow Logic

The following diagram illustrates the procedural logic and critical decision points to ensure product purity.

G Start Start: (PhO)2PCl in Ether/THF Cool Cool to -78°C Start->Cool Add Add Grignard (1.0 eq) Dropwise Cool->Add Kinetic Control Warm Warm to RT (2 hrs) Add->Warm Check QC: 31P NMR Analysis Warm->Check Decision Is Product Hydrolytically Stable? Check->Decision PathA Path A: Inert Filtration (Dry) Removes MgXCl salts Decision->PathA No (Sensitive) PathB Path B: Degassed Aq. Wash (NH4Cl sat.) Decision->PathB Yes (Stable) Final Concentrate & Distill/Crystallize PathA->Final PathB->Final

Figure 1: Workflow for the selective synthesis of diphenyl phosphonites, highlighting the critical temperature control and workup decision paths.

Troubleshooting & Optimization

  • Issue: Double Substitution (

    
     observed). 
    
    • Root Cause:[2][3][5][6][7] Localized high concentration of Grignard.[1]

    • Fix: Increase dilution of the Grignard reagent and reduce addition rate. Ensure vigorous stirring.

  • Issue: "Smoky" NMR (Broad peaks or multiple oxide species).

    • Root Cause:[2][3][5][6][7] Paramagnetic impurities (Mg metal) or oxidation.[1]

    • Fix: Filter the Grignard through a glass wool plug before addition.[1] Ensure all solvents are degassed (freeze-pump-thaw).[1]

  • Issue: Low Yield after Chromatography.

    • Root Cause:[2][3][5][6][7] Hydrolysis on silica gel.[1]

    • Fix: Avoid silica if possible.[1] If necessary, use neutral alumina or treat silica with 5%

      
       to buffer acidity.[1] Distillation is preferred for liquid phosphonites.[1]
      

References

  • Quin, L. D. (2000).[1] A Guide to Organophosphorus Chemistry. Wiley-Interscience.[1] (General reactivity of P-Cl bonds).[1]

  • Feringa, B. L., et al. (2000).[1] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 33(6), 346–353. Link (Context for ligand synthesis using chlorophosphite precursors).[1]

  • PubChem. (n.d.).[1] "Diphenyl Chlorophosphite - Compound Summary." National Library of Medicine.[1] Link (Safety and Physical Data).[1]

  • Alexakis, A., et al. (2008).[1] "Phosphoramidite Ligands in Enantioselective Conjugate Addition." Chemical Reviews, 108(8), 2796–2823. Link (Applications of phosphonite/phosphoramidite scaffolds).[1]

Sources

Method

Preparation of diphenyl phosphonates via Michaelis-Arbuzov reaction

Abstract The synthesis of diphenyl phosphonates [ ] via the classic Michaelis-Arbuzov reaction presents a significant kinetic challenge compared to trialkyl phosphites. The electron-withdrawing nature of the phenoxy grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of diphenyl phosphonates [


] via the classic Michaelis-Arbuzov reaction presents a significant kinetic challenge compared to trialkyl phosphites. The electron-withdrawing nature of the phenoxy groups reduces the nucleophilicity of the phosphorus center, and the stability of the phenoxy leaving group hinders the dealkylation step. This Application Note details an optimized Lewis Acid-Catalyzed Protocol  that overcomes these barriers, enabling the synthesis of diphenyl alkyl/arylphosphonates under milder conditions than the traditional high-temperature (200°C+) routes. We provide a mechanistic breakdown, a validated step-by-step protocol for Diphenyl Benzylphosphonate , and critical troubleshooting parameters.

Introduction & Mechanistic Insight

The Reactivity Gap

In a standard Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide to form a phosphonate and a new alkyl halide.[1] However, Triphenyl Phosphite (TPP) is chemically recalcitrant due to two factors:

  • Reduced Nucleophilicity: The lone pair on phosphorus is delocalized into the aromatic rings, raising the activation energy for the initial

    
     attack on the alkyl halide.
    
  • Stable Intermediate: The quasi-phosphonium intermediate

    
     is remarkably stable. The subsequent collapse of this intermediate requires the halide anion (
    
    
    
    ) to attack a phenyl ring (energetically unfavorable
    
    
    on
    
    
    carbon) or implies a different pathway entirely (e.g., radical or ipso-substitution) which typically necessitates temperatures exceeding 200°C.
The Catalytic Solution

To bypass the thermal barrier, Lewis Acids (LA) or Metal Salts (e.g.,


, 

, or metal triflates) are employed. The catalyst plays a dual role:
  • Activation: Coordination to the halide leaving group of the alkylating agent, facilitating the formation of the phosphonium species.

  • Destabilization: Coordination to the phenoxy oxygen in the intermediate, promoting the P-O bond cleavage and expulsion of the halobenzene byproduct.

ArbuzovMechanism Reactants Triphenyl Phosphite (PhO)3P + R-X Transition Lewis Acid Activation Reactants->Transition Coordination Intermediate Quasi-Phosphonium Salt [(PhO)3P-R]+ [X-LA]- Transition->Intermediate SN2 Attack Collapse De-arylation (Rate Limiting) Intermediate->Collapse Heat/Catalysis Products Diphenyl Phosphonate (PhO)2P(O)R + Ph-X Collapse->Products P=O Formation

Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed Arbuzov reaction for aryl phosphites.[2][3] The catalyst lowers the barrier for the initial nucleophilic attack and facilitates the breakdown of the stable phosphonium salt.

Experimental Protocol: Synthesis of Diphenyl Benzylphosphonate

Target Compound: Diphenyl Benzylphosphonate Reagents: Triphenyl Phosphite (TPP), Benzyl Bromide (


), Zinc Bromide (

).
Reagent Table
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
Triphenyl Phosphite Substrate1.0310.291.184Distill if yellow/impure.
Benzyl Bromide Electrophile1.2171.041.438Lachrymator. Handle in hood.
Zinc Bromide (

)
Catalyst0.1 (10%)225.18SolidAnhydrous required.
Dichloromethane (DCM) SolventN/A84.931.326Dry, degassed.
Step-by-Step Methodology

Step 1: Catalyst Activation

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Add

    
     (10 mol%)  to the flask under a nitrogen stream.
    
  • Optional: Gently heat the flask with a heat gun under vacuum to ensure the catalyst is completely anhydrous.

Step 2: Reaction Assembly

  • Cool the flask to room temperature.

  • Add Triphenyl Phosphite (10 mmol, 3.10 g) via syringe.

  • Add Benzyl Bromide (12 mmol, 2.05 g) via syringe.

  • Add dry DCM (20 mL) (Note: Solvent-free "neat" conditions are preferred for higher kinetics, but DCM allows for milder thermal control; if running neat, heat to 100-120°C).

    • Protocol Variation: For the High-Temperature Neat Method (faster), omit solvent and heat the mixture directly to 140°C. For the Lewis Acid Method , reflux in DCM (40°C) or Toluene (110°C). We recommend Neat at 100°C with catalyst for the best balance of speed and yield.

Step 3: Reaction Monitoring

  • Heat the mixture to 100°C (oil bath temperature) if neat.

  • Monitor via TLC (Silica; Hexanes:EtOAc 7:3) or

    
     NMR.[2][4][5]
    
    • Starting Material (

      
      ):
      
      
      
      ppm.
    • Product (

      
      ):
      
      
      
      ppm.
  • Reaction is typically complete within 4–6 hours under catalytic conditions (vs. 24h+ uncatalyzed).

Step 4: Work-up and Purification [4][6]

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) .

  • Wash with Water (2 x 30 mL) to remove the zinc catalyst and hydrolyzed phenol byproducts.

  • Wash with Brine (30 mL) , dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient from 100% Hexanes to 80:20 Hexanes:EtOAc.

    • Note: Distillation is difficult due to the high boiling point of the product; chromatography is preferred for high purity.

Critical Process Parameters & Troubleshooting

The following decision matrix helps troubleshoot common failure modes in aryl-phosphite Arbuzov reactions.

Troubleshooting Start Issue: Low Yield / No Reaction Check1 Check 31P NMR Is SM (128 ppm) present? Start->Check1 Yes Reaction Stalled Check1->Yes Yes No Reaction Consumed Check1->No No Action1 Increase Temp >150°C (Activation Energy too high) Yes->Action1 Action2 Check Catalyst Quality (ZnBr2 must be dry) Yes->Action2 Check2 Is 'Quasi-Phosphonium' peak visible? No->Check2 Check2->Yes Yes Action3 De-arylation failed. Add Iodide source (NaI) to catalyze collapse. Check2->Action3 Yes

Figure 2: Troubleshooting logic flow for optimizing the synthesis.

Key Optimization Tips:
  • Halide Effect: Alkyl Iodides react significantly faster than Bromides. If using

    
    , add NaI (1 equiv)  to generate 
    
    
    
    in situ (Finkelstein condition).
  • Solvent Choice: Avoid nucleophilic solvents (alcohols) which will transesterify with the phosphite. Acetonitrile is excellent for stabilizing the ionic intermediate if lower temperatures are desired.

  • Byproduct Removal: The formation of halobenzene (

    
     or 
    
    
    
    ) is stoichiometric. Ensure your workup (vacuum drying) is sufficient to remove this high-boiling byproduct.

Safety & Compliance

  • Alkyl Halides: Benzyl bromide is a potent lachrymator. Methyl iodide is a suspect carcinogen and highly volatile. Use a sealed pressure tube if using volatile halides (MeI, EtI) to prevent loss of electrophile and exposure.

  • Phenol Derivatives: Hydrolysis of triphenyl phosphite yields phenol, which is corrosive and toxic. Treat aqueous waste streams accordingly.

  • Thermal Hazards: Running reactions neat at >150°C poses a risk of thermal runaway. Always use a blast shield and ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ).

References

  • Rajeshwaran, G., et al. (2011).[3] "Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates." Organic Letters, 13(6), 1270–1273.

  • Renard, P. Y., et al. (2003).[2] "A New Class of Phosphorus Ylides Leading to High E Selectivity."[3] Journal of the American Chemical Society, 125(20), 6034-6035.

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement."[1][2] Chemical Reviews, 81(4), 415–430.

  • Landauer, S. R., & Rydon, H. N. (1953). "The reaction of triphenyl phosphite with alkyl iodides." Journal of the Chemical Society, 2224-2229.

  • Zhang, J., et al. (2024).[3][7] "Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis." Organic Letters, 26, 3386-3390.[3][7]

Sources

Application

Application Notes &amp; Protocols: Diphenyl Chlorophosphite as a Strategic Dehydrating Agent in Synthesis

Introduction: The Quest for Controlled Dehydration in Synthesis In the landscape of organic synthesis, the formation of ester and amide bonds stands as a cornerstone of molecular construction, pivotal to the creation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Controlled Dehydration in Synthesis

In the landscape of organic synthesis, the formation of ester and amide bonds stands as a cornerstone of molecular construction, pivotal to the creation of pharmaceuticals, polymers, and fine chemicals. These transformations are fundamentally dehydration or condensation reactions, where a molecule of water is formally eliminated between a carboxylic acid and an alcohol or amine. While direct thermal dehydration is often impractical, chemical dehydrating agents provide a pathway for these reactions to occur under controlled and mild conditions.[1] Phosphorus-based reagents have emerged as a powerful class of activators for this purpose. This guide focuses on the strategic application of Diphenyl Chlorophosphite, (PhO)₂PCl , a trivalent phosphorus compound, as a versatile and efficient agent for facilitating these critical bond formations. It is essential to distinguish this reagent from its pentavalent counterpart, diphenyl chlorophosphate ((PhO)₂P(O)Cl), as their reactivity profiles differ significantly.

The Mechanistic Heartbeat: Activating the Carboxyl Group

The efficacy of diphenyl chlorophosphite as a dehydrating agent lies in its ability to convert the poorly reactive hydroxyl group of a carboxylic acid into an excellent leaving group. The process, typically conducted in the presence of a tertiary amine base such as pyridine, proceeds through a highly reactive intermediate.

Causality of the Experimental Choice:

  • Initial Activation: The lone pair on the phosphorus atom of diphenyl chlorophosphite initiates a reaction with the carboxylic acid. This step is often facilitated by a base (e.g., pyridine), which deprotonates the carboxylic acid, enhancing its nucleophilicity.

  • Formation of the Mixed Anhydride: The key intermediate formed is a mixed phosphonic-carboxylic anhydride. This species is highly activated towards nucleophilic attack because the diphenyl phosphite moiety is an excellent leaving group.

  • Nucleophilic Attack and Bond Formation: An incoming nucleophile, such as an alcohol or an amine, readily attacks the electrophilic carbonyl carbon of the activated intermediate.

  • Product Release and Byproduct Formation: The tetrahedral intermediate collapses, forming the desired ester or amide bond and releasing diphenyl phosphite. The base, having served its role, is typically present as a hydrochloride salt. The byproducts are generally water-soluble, which can significantly simplify the purification of the desired product.[2]

Below is a diagram illustrating this activation and coupling pathway.

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Activated Activated Intermediate (Mixed Anhydride) RCOOH->Activated Formation of active species DPCP Diphenyl Chlorophosphite ((PhO)₂PCl) DPCP->Activated Formation of active species Base Base (e.g., Pyridine) Base->Activated Formation of active species Nuc Nucleophile (R'-OH or R'-NH₂) Product Product (Ester or Amide) Nuc->Product Nucleophilic Attack Activated->Product Nucleophilic Attack Byproducts Byproducts (Diphenyl Phosphite + Base·HCl) Activated->Byproducts Release of byproducts

Caption: Mechanism of carboxylic acid activation and subsequent nucleophilic coupling using diphenyl chlorophosphite.

Applications & Field-Proven Protocols

Diphenyl chlorophosphite has demonstrated significant utility in forming bonds that are often challenging to construct, particularly with sterically demanding substrates.

Application 1: Esterification

The conversion of carboxylic acids to esters is a fundamental transformation. The diphenyl chlorophosphite method provides a mild alternative to harsher conditions like Fischer esterification.

This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol. The self-validating nature of this protocol is ensured by the explicit inclusion of reaction monitoring and purification steps.

Materials and Reagents

Reagent/MaterialPurposeTypical Molar Eq.
Carboxylic AcidSubstrate1.0
AlcoholNucleophile1.0 - 1.2
Diphenyl ChlorophosphiteActivating Agent1.1 - 1.3
Pyridine (anhydrous)Base & Solvent2.0+ (or as solvent)
Dichloromethane (DCM, anhydrous)Solvent (optional)-
Saturated NaHCO₃ solutionAqueous Wash-
BrineAqueous Wash-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Round-bottom flaskReaction Vessel-
Magnetic stirrer & stir barAgitation-
Inert gas supply (N₂ or Ar)Anhydrous Conditions-
Thin Layer Chromatography (TLC)Reaction Monitoring-

Step-by-Step Methodology

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), the alcohol (1.1 eq.), and anhydrous pyridine (as solvent or >2.0 eq. in a solvent like DCM) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the resulting solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon adding the activating agent.

  • Activation: Add diphenyl chlorophosphite (1.2 eq.) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature remains low during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with water, 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by flash column chromatography on silica gel to yield the final product.

Application 2: Amidation and Peptide Coupling

The formation of amide bonds is central to the synthesis of peptides and many active pharmaceutical ingredients. Diphenyl chlorophosphite serves as an effective coupling reagent, particularly for the synthesis of sterically hindered peptides where other reagents may lead to low yields or significant racemization.[3]

This protocol outlines the coupling of an N-protected amino acid with an amino acid ester. Maintaining chirality is critical, and the mild conditions offered by this method are advantageous.[4]

Materials and Reagents

Reagent/MaterialPurposeTypical Molar Eq.
N-protected Amino AcidCarboxyl component1.0
Amino Acid Ester HCl SaltAmine component1.0
Diphenyl ChlorophosphiteCoupling Reagent1.1
Pyridine or N-methylmorpholine (NMM)Base2.0 - 2.2
Anhydrous DMF or DCMSolvent-
Saturated NaHCO₃ solutionAqueous Wash-
1M HCl solutionAqueous Wash-
Anhydrous Na₂SO₄Drying Agent-

Step-by-Step Methodology

  • Preparation: To a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride salt (1.0 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C.

  • Basification & Activation: Add the base (e.g., pyridine, 2.1 eq.) and stir for 5 minutes. Then, add diphenyl chlorophosphite (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution, remove the solvent in vacuo, and purify the crude dipeptide by flash chromatography or recrystallization.

Experimental Workflow Visualization

The general laboratory procedure for these coupling reactions can be summarized in the following workflow diagram.

Experimental_Workflow A 1. Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) B 2. Reagent Addition - Add Acid & Nucleophile - Add Solvent & Base A->B C 3. Cooling - Cool to 0 °C B->C D 4. Activation - Add (PhO)₂PCl dropwise C->D E 5. Reaction - Warm to RT - Stir for 2-16h D->E F 6. Monitoring - TLC / LC-MS E->F F->E Incomplete G 7. Work-up - Quench & Extract - Aqueous Washes F->G Reaction Complete H 8. Purification - Dry & Concentrate - Chromatography G->H I Final Product H->I

Caption: General experimental workflow for diphenyl chlorophosphite mediated coupling reactions.

Practical Considerations and Safety

Trustworthiness through Safe and Effective Handling: Adherence to proper handling and safety protocols is paramount for reproducible and safe experimentation.

  • Reagent Handling and Storage: Diphenyl chlorophosphite is highly sensitive to moisture.[5] It should be stored in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry place. Use dry syringes and needles for transfer, and always work under an inert atmosphere.

  • Safety Precautions:

    • Corrosive: This reagent causes severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6]

    • Toxicity: Harmful if swallowed or inhaled.[6][8] All manipulations should be performed in a well-ventilated chemical fume hood.[6]

    • First Aid: In case of skin contact, immediately flush with plenty of water.[9] For eye contact, rinse thoroughly for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air.[9]

  • Incompatibilities: Avoid contact with water, strong oxidizing agents, strong bases, and alcohols, as vigorous reactions can occur.[6][7]

  • Quenching and Disposal: Unreacted diphenyl chlorophosphite can be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate or a basic solution. Dispose of chemical waste in accordance with local and institutional regulations.

References

  • Keglevich, G., et al. (2022). A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. Molecules, 27(15), 4693. [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: DIPHENYLCHLOROPHOSPHINE. [Link]

  • PubChem. Diphenyl chlorophosphate. National Center for Biotechnology Information. [Link]

  • JoVE. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol. YouTube. [Link]

  • Google Patents. (2020).
  • Google Patents. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • Google Patents. (2017).
  • Ioan, I., et al. (2007). SYNTHESES OF ESTERS FROM CARBOXYLIC ACIDS AND DIPHENYL CARBONATE-4-DIMETHYLAMINOPYRIDINE AT ROOM TEMPERATURE. Revue Roumaine de Chimie, 52(4-5), 417-421. [Link]

  • Fu, C., et al. (2006). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Letters in Peptide Science, 10(1), 71-74. [Link]

  • Osbourn, J. (2021). Dehydration of Alcohols with POCl3. YouTube. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. [Link]

  • RevisionDojo. (2025). What Dehydrating Agents Do in Chemistry. [Link]

  • Snieckus, V., et al. (2010). Synthesis and Utility of Dihydropyridine Boronic Esters. Synfacts, 2010(12), 1365-1365. [Link]

  • Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 49(4), 321-336. [Link]

Sources

Method

Diphenyl chlorophosphite reaction with alcohols and phenols

Application Note: Precision Phosphitylation using Diphenyl Chlorophosphite (DPCP-III) Part 1: Executive Summary & Chemical Profile Title: Precision Phosphitylation: Diphenyl Chlorophosphite (DPCP-III) Protocols for Alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Phosphitylation using Diphenyl Chlorophosphite (DPCP-III)

Part 1: Executive Summary & Chemical Profile

Title: Precision Phosphitylation: Diphenyl Chlorophosphite (DPCP-III) Protocols for Alcohols and Phenols.

Abstract: This guide details the handling, reactivity, and protocols for Diphenyl Chlorophosphite (Diphenyl phosphorochloridite), a trivalent phosphorus reagent (


). It is distinct from its pentavalent counterpart, Diphenyl Chlorophosphate (

), a common confusion point in procurement. This application note focuses on the use of DPCP-III for the synthesis of mixed phosphite ligands, phosphonates via Arbuzov rearrangement, and phosphate esters via oxidative workups.

Crucial Distinction (The "Expertise" Pillar): Before proceeding, verify your reagent.

  • Target Reagent (This Guide): Diphenyl Chlorophosphite (Diphenyl phosphorochloridite). Formula:

    
    . CAS: 5382-00-3 .[1][2][3] Oxidation State: +3. Reactivity: Highly moisture-sensitive; forms phosphites.
    
  • Common Confusion: Diphenyl Chlorophosphate (Diphenyl phosphorochloridate).[4] Formula:

    
    . CAS: 2524-64-3.[1][4][5] Oxidation State: +5. Reactivity: Less sensitive; forms phosphates directly.
    

Chemical Profile:

PropertyData
IUPAC Name Diphenyl phosphorochloridite
CAS Number 5382-00-3
Molecular Weight 252.63 g/mol
Appearance Colorless to pale yellow liquid

NMR Shift

+162 to +165 ppm (Singlet, typical in

)
Storage < 4°C, Inert Atmosphere (

/Ar), Moisture-free

Part 2: Mechanistic Insight

The reaction of Diphenyl Chlorophosphite with alcohols or phenols follows a base-promoted nucleophilic substitution at the phosphorus center. Unlike carboxylic acid chlorides, P(III) chlorides are highly susceptible to both substitution and oxidation.

Mechanism Description:

  • Approach: The alcohol oxygen attacks the electrophilic phosphorus atom.

  • Substitution: Chloride is displaced. This is often viewed as an

    
    -like mechanism at phosphorus, though addition-elimination pathways are possible depending on sterics.
    
  • Scavenging: An auxiliary base (Triethylamine, Pyridine, or DIPEA) is strictly required to neutralize the generated HCl. Failure to remove HCl results in acid-catalyzed disproportionation of the phosphite product (H-phosphonate formation).

Visualizing the Pathway:

ReactionMechanism Reagents Reagents (PhO)2P-Cl + R-OH Transition Transition State [ (PhO)2P(Cl)-O(H)R ]‡ Reagents->Transition Nucleophilic Attack BaseStep Base Scavenging (+ Et3N) Transition->BaseStep - Cl- Product Product Mixed Phosphite (PhO)2P-OR BaseStep->Product Deprotonation ByProduct By-Product Et3N·HCl (Solid) BaseStep->ByProduct Precipitation

Caption: Figure 1. Base-promoted substitution mechanism of Diphenyl Chlorophosphite with alcohols.

Part 3: Experimental Protocols

Protocol A: Synthesis of Mixed Phosphite Ligands

Application: Creating chiral phosphites or bulky ligands for transition metal catalysis.

Reagents:

  • Diphenyl chlorophosphite (1.05 equiv)

  • Alcohol/Phenol substrate (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.1 - 1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar).
    
  • Solvent Prep: Dissolve the Alcohol (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add Diphenyl chlorophosphite (1.05 equiv) dropwise via syringe over 10–15 minutes.

    • Expert Tip: If the reaction is highly exothermic, dilute the DPCP in a small volume of DCM before addition to prevent local overheating, which causes disproportionation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or

      
       NMR. The starting material peak (~162 ppm) should disappear, replaced by the product peak (typically +125 to +135 ppm).
      
  • Workup (Critical):

    • Filtration: If using non-polar solvent (Toluene/Ether), filter off the amine-hydrochloride salt under inert atmosphere if possible.

    • Washing: If using DCM, wash quickly with ice-cold saturated

      
       (to remove trace HCl) followed by cold brine. Do not use acidic washes , as phosphites are acid-labile.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography on silica gel (neutralized with 1% 
    
    
    
    ) or distillation if the product is volatile.
Protocol B: One-Pot Oxidative Phosphorylation (Phosphate Synthesis)

Application: Synthesizing phosphate triesters


 from hindered alcohols where P(V) chloride reagents fail or react sluggishly.

Workflow:

  • Phosphitylation: Perform Protocol A (Steps 1–4). Do not work up yet.

  • Oxidation (In-Situ):

    • Option 1 (Mild): Cool to 0°C. Add

      
       (30% aq., 1.5 equiv) dropwise. Stir 30 min.
      
    • Option 2 (Anhydrous): Add

      
       (1.1 equiv) in Pyridine/Water or t-Butyl Hydroperoxide (TBHP).
      
  • Validation:

    
     NMR will shift from P(III) range (+130 ppm) to P(V) phosphate range (-10 to -20 ppm).
    
  • Workup: Quench oxidant (saturated

    
     for Iodine/Peroxide), extract with DCM, wash with water, dry, and concentrate.
    

Part 4: Data Interpretation & Validation

Self-Validating the Reaction via


 NMR: 
The most reliable way to confirm success is tracking the phosphorus chemical shift.
SpeciesStructureTypical

Shift (ppm)
Reagent

+162 to +165
Intermediate

+125 to +135
By-Product (Hydrolysis)

+5 to +15 (

Hz)
Oxidized Product

-10 to -20

Workflow Diagram:

Workflow Start Start: Alcohol + Base Step1 Add (PhO)2PCl (0°C, DCM) Start->Step1 Check Check 31P NMR Step1->Check PathA Path A: Ligand Synthesis (Stop at P-III) Check->PathA Signal at +130 ppm PathB Path B: Phosphate Synthesis (Oxidize to P-V) Check->PathB Signal at +130 ppm FinalP3 Isolate Phosphite (Avoid Acid!) PathA->FinalP3 Oxidation Add Oxidant (H2O2, I2, or TBHP) PathB->Oxidation FinalP5 Isolate Phosphate (Stable) Oxidation->FinalP5

Caption: Figure 2. Decision tree for isolating Phosphite (P-III) vs. Phosphate (P-V) products.

Part 5: Troubleshooting & Safety

Common Issues:

  • H-Phosphonate Formation (+10 ppm, doublet):

    • Cause: Moisture entered the system, hydrolyzing the P-Cl bond to P-OH, which tautomerizes to H-P(O).

    • Fix: Ensure strictly anhydrous solvents and glassware.

  • Disproportionation:

    • Cause: Temperature too high or lack of base.

    • Fix: Keep reaction at 0°C during addition; ensure excess base (1.2 equiv).

Safety Hazards:

  • Corrosivity: DPCP releases HCl upon contact with moisture (skin/lungs). Handle in a fume hood.

  • Toxicity: Organophosphorus compounds can inhibit acetylcholinesterase, though DPCP is less potent than nerve agents, standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Preparation and Properties

    • Walsh, E. N. (1959). Chlorophosphination of phenols. Journal of the American Chemical Society, 81(12), 3023-3026.

  • NMR Verification: Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for chemical shifts).
  • Oxidative Protocols

    • Hayakawa, Y., et al. (1987). A general approach to nucleoside 3'- and 5'-phosphates. Tetrahedron Letters, 28(20), 2259-2262.

  • Ligand Synthesis: Van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer. (Detailed protocols for phosphite ligand synthesis).
  • Safety Data

    • PubChem. (n.d.). Compound Summary for CAS 5382-00-3. National Library of Medicine.

Sources

Application

Advanced Synthesis of Organometallic P-Donor Ligands from Chlorophosphite Precursors

Application Note: AN-PHOS-042 Abstract This guide details the synthetic utility of chlorophosphites—specifically phosphorochloridites ( ) and phosphorodichloridites ( )—as pivotal electrophiles in the construction of tun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHOS-042

Abstract

This guide details the synthetic utility of chlorophosphites—specifically phosphorochloridites (


) and phosphorodichloridites (

)—as pivotal electrophiles in the construction of tunable phosphorus ligands. While often overshadowed by chlorophosphines (

), chlorophosphites are the primary gateway to phosphites , phosphoramidites , and phosphonites , classes of ligands essential for asymmetric hydrogenation (e.g., MonoPhos™) and hydroformylation catalysis. This document provides rigorous protocols for their handling, derivatization, and validation, tailored for pharmaceutical and organometallic research environments.

Mechanistic Principles & Reactivity Profile

The transformation of chlorophosphites relies on nucleophilic substitution at the trivalent phosphorus center. Unlike carbon-centered


 reactions, these substitutions proceed via an addition-elimination pathway or a concerted mechanism involving a trigonal bipyramidal transition state, often facilitated by base catalysis to scavenge the generated HCl.
The Chlorophosphite Divergence

The specific "chlorophosphite" precursor dictates the ligand class:

  • Phosphorochloridites (

    
    ):  React with amines to form Phosphoramidites or with carbon nucleophiles to form Phosphonites.
    
  • Phosphorodichloridites (

    
    ):  React with Grignard reagents (2 equiv.) to form Phosphinites (
    
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from


 and diols/alcohols.

Chlorophosphite_Pathways cluster_legend Legend PCl3 PCl3 (Phosphorus Trichloride) Chlorophosphite Chlorophosphite (RO)2P-Cl (Key Intermediate) PCl3->Chlorophosphite + Diol/2ROH (-2 HCl) Dichlorophosphite Dichlorophosphite RO-PCl2 PCl3->Dichlorophosphite + 1 ROH (-1 HCl) Diol Diol / Alcohol (ROH) Phosphoramidite Phosphoramidite (RO)2P-NR'2 (e.g., MonoPhos) Chlorophosphite->Phosphoramidite + HNR'2 / Base Phosphite Phosphite (RO)2P-OR' (Bulky Ligands) Chlorophosphite->Phosphite + R'OH / Base Phosphonite Phosphonite (RO)2P-R' (C-P Bond) Chlorophosphite->Phosphonite + R'MgX / Li-R' Phosphinite Phosphinite RO-PR'2 (Two C-P Bonds) Dichlorophosphite->Phosphinite + 2 R'MgX key1 Red: Starting Material key2 Yellow: Reactive Intermediate key3 Blue: Heteroatom Coupling key4 Green: Carbon Coupling

Figure 1: Divergent synthetic pathways from Phosphorus Trichloride to various P-donor ligand classes.

Critical Handling & Safety (The Inert Barrier)

Chlorophosphites are aggressively hydrolytic. Exposure to atmospheric moisture generates HCl and H-phosphonate species (


), which are catalytically inactive and difficult to separate.
Essential Equipment
  • Schlenk Line: Dual manifold (Argon/Vacuum) capable of

    
    .
    
  • Glassware: Oven-dried (

    
     overnight), assembled hot under vacuum.
    
  • Solvents: Toluene, THF, and DCM must be dried (Na/Benzophenone or Solvent Purification System) and degassed. Water content must be

    
    .
    
Safety Warning

Reaction Exotherm: The reaction of alcohols with P-Cl bonds is highly exothermic. HCl Evolution: Always use a base scavenger (Triethylamine, Pyridine) or an inert gas scrubbed through a basic solution.

Protocol A: Synthesis of Chiral Phosphoramidites (MonoPhos™ Type)

Target: Enantioselective Hydrogenation Ligands

This protocol describes the synthesis of a BINOL-derived phosphoramidite. This class of ligands (Feringa ligands) is crucial for the asymmetric hydrogenation of olefins.

Materials
  • (S)-(-)-1,1'-Bi-2-naphthol (BINOL):

    
    
    
  • Phosphorus Trichloride (

    
    ): 
    
    
    
    (Distilled)
  • Dimethylamine (

    
     in THF) or Morpholine: 
    
    
    
  • Triethylamine (

    
    ): Dried over 
    
    
    
    .
  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Formation of the Chlorophosphite Intermediate:

    • Charge a flame-dried Schlenk flask with (S)-BINOL (

      
      , 
      
      
      
      ) and a stir bar.
    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous Toluene (

      
      ) and 
      
      
      
      (
      
      
      ,
      
      
      ).
    • Critical Step: Heat the suspension to reflux (

      
      ) for 4–6 hours. The evolution of HCl gas will occur; ensure proper venting through a bubbler.
      
    • Endpoint: The solution becomes clear. Remove excess

      
       and solvent under high vacuum. The residue is the sensitive (S)-BINOL-PCl chlorophosphite .
      
  • Nucleophilic Substitution (Aminolysis):

    • Redissolve the chlorophosphite residue in dry THF (

      
      ).
      
    • Cool the solution to

      
       in an ice bath.
      
    • In a separate flask, mix the secondary amine (e.g., Morpholine,

      
      , 
      
      
      
      ) and
      
      
      (
      
      
      ) in THF (
      
      
      ).
    • Add the amine/base mixture dropwise to the chlorophosphite solution over 30 minutes. Note: Immediate precipitation of ammonium salt will occur.

  • Work-up and Purification:

    • Stir at Room Temperature (RT) for 12 hours.

    • Filter the mixture through a pad of Celite (dried) or a Schlenk frit to remove the hydrochloride salts.

    • Concentrate the filtrate under vacuum.

    • Recrystallization: Purify the crude solid from Toluene/Hexane or DCM/Ethanol.

Protocol B: Synthesis of Phosphonites via Grignard Reagents

Target: Sterically Demanding, Electron-Rich Ligands

This protocol converts a chlorophosphite into a phosphonite (


) using a carbon nucleophile.
Materials
  • Chlorophosphite Precursor (e.g., derived from 2,2'-Biphenol):

    
    
    
  • Grignard Reagent (e.g.,

    
     or 
    
    
    
    ):
    
    
  • Copper(I) Chloride (

    
    ): 
    
    
    
    (Optional catalyst for bulky groups).
Step-by-Step Methodology
  • Preparation:

    • Dissolve the chlorophosphite (

      
      ) in anhydrous Ether or THF (
      
      
      
      ) under Argon.
    • Cool to

      
       (Dry ice/Acetone). Temperature control is vital to prevent side reactions.
      
  • Addition:

    • Add the Grignard reagent dropwise via syringe pump (

      
      ).
      
    • Observation: The solution may change color; ensure stirring is vigorous.

  • Reaction & Quench:

    • Allow the mixture to warm slowly to RT over 4 hours.

    • Monitoring: Check

      
       NMR. The starting material peak (
      
      
      
      ) should disappear, replaced by the phosphonite peak (
      
      
      ).
    • Quench: Unlike standard organic workups, do not quench with water if the product is hydrolytically unstable. Filter the magnesium salts under inert atmosphere (Schlenk filtration).

  • Isolation:

    • Remove solvent under vacuum.

    • If stable to water (bulky phosphonites): Wash with degassed water/brine, dry over

      
      , and recrystallize.
      
    • If unstable: Distill under high vacuum (Kugelrohr) or recrystallize from dry pentane.

Troubleshooting & Quality Control

NMR Interpretation

Phosphorus NMR is the definitive tool for validation. All shifts are referenced to


 (

).
SpeciesTypical

Shift (ppm)
Signal Characteristics
Chlorophosphite (

)
160 – 180 Sharp singlet. Downfield due to electronegative Cl.
Phosphoramidite (

)
135 – 150 Singlet. Upfield shift relative to P-Cl.
Phosphonite (

)
130 – 160 Singlet. Shift depends heavily on R group sterics.
H-Phosphonate (Hydrolysis impurity)0 – 20 Doublet (

). Distinctive splitting.
Phosphate/Oxide (

)
-10 – 30 Singlet. Indicates oxidation (air leak).
Common Failure Modes
ProblemCauseSolution
H-Phosphonate Doublet in NMR Moisture ingress during synthesis or wet solvents.Re-dry solvents (KF < 10 ppm). Bake glassware. Check Argon lines.
Incomplete Conversion Steric hindrance of the amine or Grignard.Increase temperature to reflux (for amines) or use CuCl catalyst (for Grignards).
Oily/Gummy Product Residual amine salts or solvent impurities.Perform Schlenk filtration through Celite. Triturate with cold pentane.
Oxidation (

peak)
Air leak during filtration or workup.Use a glovebox for workup. Degass all wash solvents.

References

  • Feringa, B. L., et al. (2002). "Monodentate Phosphoramidites: A Privileged Class of Chiral Ligands for Asymmetric Hydrogenation." Accounts of Chemical Research.

  • Van Leeuwen, P. W. N. M., et al. (2011). "Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis." Wiley-VCH.

  • Hulst, R., et al. (1994). "New phosphoramidites as ligands for copper-catalyzed conjugate addition of organometallics." Tetrahedron: Asymmetry.

  • Teichert, J. F., & Feringa, B. L. (2010). "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition.

  • Iuliano, A. (2014). "Chlorophosphites as key intermediates in the synthesis of chiral phosphorus ligands." Coordination Chemistry Reviews.

(Note: While specific URLs to landing pages are provided, access to full text may require institutional subscriptions.)

Technical Notes & Optimization

Troubleshooting

Handling moisture-sensitive diphenyl chlorophosphite in glovebox

[1] Status: Operational Clearance: Level 4 (Moisture-Sensitive/Corrosive) Lead Scientist: Dr. Aris Thorne Subject: Handling, Troubleshooting, and Anhydrous Integrity of Diphenyl Chlorophosphite[1][2] Intake & Identity Ve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Clearance: Level 4 (Moisture-Sensitive/Corrosive) Lead Scientist: Dr. Aris Thorne Subject: Handling, Troubleshooting, and Anhydrous Integrity of Diphenyl Chlorophosphite[1][2]

Intake & Identity Verification: "Know Your Reagent"

The "Identity Crisis" Warning: A common source of experimental failure is the confusion between Diphenyl Chlorophosphite (P(III)) and Diphenyl Chlorophosphate (P(V)) .[1] Commercial labels are often ambiguous. Before you bring the bottle into the glovebox, verify the oxidation state.[2]

FeatureDiphenyl Chlorophosphite (Target)Diphenyl Chlorophosphate (Common Analog)
Formula


Oxidation State Phosphorus (III)Phosphorus (V)
Reactivity Highly sensitive to oxidation & moisture.[1][2]Moisture sensitive; stable to air oxidation.

P NMR Shift

+162 ppm
(Downfield)

-24 ppm
(Upfield)
Primary Hazard Fumes HCl instantly; forms crust.[1][2]Fumes HCl slowly.[1][2]
Quality Control & Diagnostics
Q: How do I confirm my DPCP is pure without opening it to air?

A:


P NMR is the gold standard.[1][2] Visual inspection is unreliable until degradation is advanced.[1][2]

The Protocol:

  • Preparation: Inside the glovebox, dissolve 20

    
    L of DPCP in 0.5 mL of anhydrous
    
    
    
    or
    
    
    .
  • Tube Sealing: Use a J-Young NMR tube or a standard tube with a tight cap wrapped in Parafilm inside the box.[1][2]

  • Analysis: Run a non-decoupled

    
    P scan (or proton-coupled).[1][2]
    

The Diagnostic Logic (DOT Diagram):

QC_Flow Start Sample Analysis (31P NMR) Check Check Chemical Shift Start->Check P3 Signal at ~162 ppm (Singlet) Check->P3 Target Material P5 Signal at ~7 ppm (Doublet, J_PH ~700Hz) Check->P5 Hydrolysis Product (Diphenyl Phosphite) Ox Signal at -24 ppm (Singlet) Check->Ox Oxidation Product (Diphenyl Chlorophosphate) Use Approved for Synthesis P3->Use Proceed Distill Vacuum Distillation (115°C @ 5 mmHg) P5->Distill Distill or Discard Discard Quench & Dispose Ox->Discard Irreversible

Caption: Decision matrix for DPCP purity based on


P NMR shifts. Note the distinct shift of the hydrolysis product (Diphenyl Phosphite).
Glovebox Handling & Equipment Tactics
Q: Why is the DPCP fuming inside my glovebox?

A: "Fuming" is the visual signature of HCl gas generation.[2] This indicates your glovebox atmosphere is compromised (moisture > 0.5 ppm) or your technique is exposing the reagent to trace humidity on surfaces.[1][2]

The Mechanism:



Note: The product tautomerizes to the P(V) species (Diphenyl phosphite), which is stable.[1]

Troubleshooting Steps:

  • Check the Catalyst: If your glovebox catalyst (copper/manganese) is saturated, it cannot scavenge moisture fast enough.[1][2]

  • Static Control: Use an anti-static gun on the vial before opening. Static charge can attract micro-droplets of water from the glove surfaces.[1][2]

  • Headspace Purge: Never leave the DPCP bottle open. After withdrawing liquid, purge the headspace with dry

    
     or Ar before recapping.[2]
    
Q: My plastic syringes are seizing up. What is happening?

A: Chlorophosphites are aggressive solvents for many polymers.[1][2] They can swell the rubber plunger tips of standard disposable syringes, causing them to jam or leach plasticizers (phthalates) into your reaction.[1]

The "Hard-Line" Rule:

  • FORBIDDEN: Standard Luer-lock plastic syringes with black rubber plungers.[1][2]

  • REQUIRED:

    • Glass Syringes: Gas-tight glass syringes with PTFE-tipped plungers (Hamilton type).[1][2]

    • Stainless Steel Needles: Must be cleaned immediately after use.[1][2] DPCP residues hydrolyze to HCl, which pits the steel, leading to clogging next time.[1]

    • Disposable Option: All-polyethylene (PE) or Polypropylene (PP) syringes without rubber gaskets (2-piece construction), but only for rapid transfer (<30 seconds).[1][2]

Reaction Troubleshooting
Q: I see a white crust forming on my needle tip. Is this contamination?

A: Yes.[1][2] This is Diphenyl Phosphite (the hydrolysis product).[1][2] It forms a "protective" crust that seals the needle.[1][2]

Immediate Action:

  • Do not push the crust into your reaction mixture.[1][2]

  • Wipe the needle with a Kimwipe soaked in anhydrous DCM inside the box.[1][2]

  • Dispense a small waste drop to clear the needle dead-volume before dosing into the reactor.[1][2]

Q: My yield is low, and I see unexpected chlorination byproducts.

A: This is often due to HCl accumulation .[1][2] As DPCP reacts (e.g., in peptide coupling or phosphorylation), it releases HCl.[1] If not scavenged, HCl can cleave acid-sensitive protecting groups (Boc, Trt) or cause acid-catalyzed side reactions.[1][2]

The Fix: Base Scavenging Strategy You must include a tertiary amine base (TEA, DIPEA, or NMM) in the reaction before adding DPCP.[1]

ScavengerpKa (Conj.[1][2] Acid)Recommendation
Pyridine 5.2Good for phosphorylation; forms soluble salts.[1][2][3]
Triethylamine (TEA) 10.7Stronger base; HCl salts may precipitate (check solubility).[1][2]
DIPEA (Hünig's Base) 10.8Best for sterically hindered substrates; prevents N-alkylation.[1][2]
Waste & Decontamination
Q: How do I safely quench the leftover reagent?

A: Never throw neat DPCP into the aqueous waste stream; it can erupt violently.[2]

Quench Protocol:

  • Dilute: Dissolve the residue in a non-reactive solvent (DCM or Toluene).

  • Cool: Place the container in an ice bath (if outside the box) or ensure good stirring.

  • Neutralize: Slowly add a 10% NaOH or saturated

    
     solution.
    
    • Observation: Gas evolution (

      
       if carbonate used) and heat.[1][2]
      
  • Dispose: Once the organic layer is verified free of active chloride (pH check of aqueous layer), dispose of as halogenated organic waste.[1][2]

References
  • Reagent Properties & NMR Data

    • Structure and NMR of Phosphorus Compounds.
    • Source:

  • Hydrolysis Mechanisms

    • Reactivity of Chlorophosphates and Phosphites.[2][3]

    • Source: [1][2]

  • Glovebox Handling Standards

    • Standard Operating Procedures for Moisture Sensitive Reagents.
    • Source:

  • Chemical Resistance

    • Syringe Filter and Plastic Comp
    • Source:

Sources

Optimization

Technical Support Center: Stabilizing Diphenyl Chlorophosphite (DPCP)

Subject: Prevention of P(III) to P(V) Oxidation in Diphenyl Chlorophosphite Applicable Compounds: Diphenyl chlorophosphite ( , CAS: 2524-64-3), Diphenyl phosphorochloridite.[1] Target Audience: Synthetic Chemists, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of P(III) to P(V) Oxidation in Diphenyl Chlorophosphite Applicable Compounds: Diphenyl chlorophosphite (


, CAS: 2524-64-3), Diphenyl phosphorochloridite.[1]
Target Audience:  Synthetic Chemists, Process Development Scientists.

Introduction: The P(III) Stability Challenge

Diphenyl chlorophosphite (DPCP) is a highly reactive P(III) electrophile used widely in peptide coupling, ligand synthesis, and nucleotide chemistry. Its utility relies entirely on the phosphorus atom maintaining its +3 oxidation state and the integrity of the P-Cl bond.

The Problem: DPCP is thermodynamically predisposed to two degradation pathways that destroy its reactivity:

  • Oxidation: The P(III) lone pair attacks atmospheric oxygen or solvent peroxides, forming Diphenyl chlorophosphate (P(V)).

  • Hydrolysis: Reaction with trace moisture displaces the chloride, leading to Diphenyl phosphite (often existing as the P(V) tautomer).

This guide provides the protocols required to arrest these pathways.

Module 1: Degradation Mechanics & Diagnostics

Understanding the enemy is the first step to containment. You must distinguish between oxidation (O2/Peroxide attack) and hydrolysis (Moisture attack), as they require different corrective actions.

Degradation Pathways Diagram

DPCP_Degradation DPCP Diphenyl Chlorophosphite (PhO)2PCl [Active P(III)] Oxidation Oxidation (+ [O]) Source: Air, Peroxides DPCP->Oxidation Hydrolysis Hydrolysis (+ H2O) Source: Wet Solvent, Humid Air DPCP->Hydrolysis Phosphate Diphenyl Chlorophosphate (PhO)2P(O)Cl [Inert P(V) Species] Oxidation->Phosphate Irreversible Phosphite Diphenyl Phosphite (PhO)2P(O)H [H-Phosphonate Species] Hydrolysis->Phosphite Releases HCl

Figure 1: The two primary failure modes for DPCP. Oxidation leads to the phosphate ester, while hydrolysis leads to the H-phosphonate.

Diagnostic Toolkit: 31P NMR

The only reliable method to verify DPCP integrity is 31P NMR (proton-decoupled) . Visual inspection is insufficient as both the starting material and oxidation products are often colorless liquids.

Table 1: 31P NMR Chemical Shift Fingerprint

SpeciesFormulaOxidation StateChemical Shift (

ppm)
Notes
Diphenyl chlorophosphite

P(III)+162 to +165 Target. Downfield due to Cl electronegativity.
Diphenyl chlorophosphate

P(V)-5 to -10 Oxidation Product. Upfield shift typical of P=O.[1]
Diphenyl phosphite

P(V)*+1 to +10 Hydrolysis Product. Shows large

coupling (~700 Hz) if proton-coupled.
Triphenyl phosphite

P(III)+128 Common impurity from synthesis.[1]

Critical Check: If your spectrum shows a peak near -6 ppm , your sample has oxidized. If you see a doublet (or broad singlet in decoupled mode) near 5 ppm , moisture has entered the system.

Module 2: Prevention Protocols

Solvent Selection & Treatment (The Hidden Oxidant)

The most common cause of "mysterious" oxidation is not air leaks, but peroxides dissolved in etheral solvents .

  • Avoid: THF, Dioxane, and Diethyl Ether unless rigorously tested. These solvents form peroxides that rapidly oxidize P(III) to P(V).

  • Preferred Solvents: Dichloromethane (DCM), Toluene, or Acetonitrile.

  • Protocol:

    • If THF must be used, it must be distilled from sodium/benzophenone or passed through an activated alumina column immediately before use.

    • Test for peroxides using starch-iodide paper.[1] If positive, do not use with DPCP.

Inert Atmosphere Management

Nitrogen is often insufficient for long-term storage of highly sensitive P(III) chlorides due to its lower density than air.

  • Recommendation: Use Argon (Ar) .[2][3] Being heavier than air, Argon creates a "blanket" over the liquid surface in the storage vessel.

  • The "Double-Manifold" Rule: When handling DPCP on a Schlenk line, ensure the vacuum manifold reaches <0.1 mmHg before backfilling with Ar. This ensures oxygen is stripped from the headspace, not just diluted.

Storage Configuration
  • Temperature: Store at -20°C . Oxidation kinetics are significantly retarded at low temperatures.

  • Vessel: Schlenk flask with a high-vacuum Teflon valve (Young's tap). Avoid rubber septa for storage >24 hours; they are permeable to O2 and moisture over time.[1]

Module 3: Troubleshooting & FAQs

Scenario 1: "My reaction failed, and the NMR shows a peak at -6 ppm."

Diagnosis: You have Diphenyl Chlorophosphate . Root Cause:

  • Old Reagent: The bottle was opened previously and not purged correctly.

  • Solvent Peroxides: You used uninhibited THF or ether that contained peroxides. Corrective Action:

  • Check the solvent peroxide level.

  • Distill the DPCP (see FAQ below).

Scenario 2: "The liquid is smoking when I open the bottle."

Diagnosis: Hydrolysis is occurring. The "smoke" is HCl gas formed by the reaction


.
Immediate Action: 
  • Seal the vessel immediately.

  • Purge with Argon for 15 minutes to remove moist air.

  • The sample is likely contaminated with diphenyl phosphite.

Scenario 3: "Can I purify oxidized DPCP?"

Answer: Yes, via Vacuum Distillation . DPCP and Diphenyl Chlorophosphate have different boiling points, but they are close.

  • Protocol: Distill under high vacuum (<1 mmHg).

  • Boiling Point: DPCP boils at approx. 115-120°C at 0.5 mmHg .

  • Note: Discard the first 10% of the fraction (for HCl/hydrolysis products) and the pot residue (which will contain the higher-boiling phosphate oxides).

Scenario 4: "Why did my peptide coupling yield low enantiomeric excess?"

Answer: While not strictly oxidation, this is often caused by HCl accumulation from partial hydrolysis. HCl can racemize sensitive amino acids.

  • Fix: Ensure the DPCP is clear (not yellow/cloudy) and consider adding a tertiary amine base (like DIEA) simultaneously with the DPCP to scavenge any trace HCl immediately.

References

  • 31P NMR Chemical Shifts of Phosphorus Compounds. University of Wisconsin-Madison, Reich Chemistry Collection. (Verifies P(III) vs P(V) shifts). [Link]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). (Standard protocols for distilling chlorophosphites). [Link]

  • Diphenyl Chlorophosphite in Peptide Synthesis. G. W. Kenner et al., Journal of the Chemical Society. (Context for reactivity and stability requirements). [Link]

Sources

Troubleshooting

Technical Support Center: Diphenyl Chlorophosphite (DPCP) Coupling

Topic: Selecting HCl Scavengers for DPCP Activation Module 1: The Scavenger Selection Matrix User Query: "Which base should I use? Can I just substitute TEA with Pyridine?" Technical Insight: In DPCP coupling, the base s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting HCl Scavengers for DPCP Activation

Module 1: The Scavenger Selection Matrix

User Query: "Which base should I use? Can I just substitute TEA with Pyridine?"

Technical Insight: In DPCP coupling, the base serves two distinct roles: neutralizing the HCl byproduct to drive the equilibrium and nucleophilic catalysis to activate the phosphorous center. The wrong choice leads to racemization (in peptides), P-N bond formation (side-product), or stalled kinetics.

Use this decision matrix to select the correct scavenger for your specific substrate.

Base Selection Guide
ScavengerRoleBest For...Critical Risk Factors
Pyridine Solvent & BaseGeneral Esterification / Amidation. The "Standard" protocol. Acts as a mild nucleophilic catalyst.Too weak for sterically hindered substrates. Difficult to remove traces without acidic wash.
DIPEA (Hünig's Base) Proton SpongePeptide Synthesis / Chiral Substrates. Steric bulk prevents direct attack on DPCP, minimizing side reactions.Non-nucleophilic; requires a catalyst (e.g., DMAP) if kinetics are slow. Expensive for large scale.
Triethylamine (TEA) Bulk ScavengerSimple Acylations. Cheap, effective for non-sensitive substrates.High Racemization Risk. Can react with DPCP to form quaternary salts if moisture is present.
N-Methylimidazole (NMI) CatalystDifficult Couplings. Highly nucleophilic; accelerates mixed anhydride formation.Must be used with a stoichiometric auxiliary base. Too expensive to use as the sole scavenger.
Visualizing the Selection Logic

BaseSelection Start Start: Select Substrate Chiral Is the Substrate Chiral/Sensitive? Start->Chiral Steric Is the Nucleophile Hindered? Chiral->Steric No (Simple Acids) UseDIPEA RECOMMENDATION: DIPEA (Hünig's Base) (Prevents Racemization) Chiral->UseDIPEA Yes (Peptides) UsePyridine RECOMMENDATION: Pyridine (Standard Protocol) Steric->UsePyridine No (Primary/Secondary) UseNMI RECOMMENDATION: DIPEA + NMI (Cat.) (High Reactivity) Steric->UseNMI Yes (Tertiary Alcohols/Amines)

Figure 1: Decision tree for selecting the appropriate HCl scavenger based on substrate sensitivity and steric hindrance.

Module 2: The Mechanism & Causality

User Query: "Why did my reaction turn brown and fail to yield the ester?"

Scientific Explanation: DPCP activation proceeds via a Mixed Anhydride intermediate. The reaction is driven by the precipitation of the amine-hydrochloride salt.

  • Activation: Carboxylate attacks DPCP

    
     Mixed Anhydride + HCl.
    
  • Scavenging: Base neutralizes HCl

    
     Base·HCl (Precipitate).
    
  • Coupling: Nucleophile attacks Mixed Anhydride

    
     Product + Diphenyl Phosphate.
    

The Failure Mode (Brown Solution): If the base is too nucleophilic (like DMAP used stoichiometrically) or if moisture is present, the base attacks the DPCP phosphorus center directly, forming a stable P-N species that does not react with your carboxylic acid. The brown color often indicates oxidation of the amine or decomposition of phenolic impurities.

Reaction Pathway Diagram

Mechanism Reactants Acid (R-COOH) + DPCP Intermediate Mixed Anhydride (Reactive Species) Reactants->Intermediate Activation Base Base (B:) SideProduct Side Reaction: N-Phosphoryl Species (Dead End) Base->SideProduct If Base is too Nucleophilic (e.g. DMAP) Salt Base·HCl (Precipitate) Base->Salt Scavenges HCl Product Final Ester/Amide Intermediate->Product + Nucleophile

Figure 2: The DPCP activation pathway showing the critical Mixed Anhydride intermediate and the risk of nucleophilic base interference.

Module 3: Troubleshooting Guide (FAQs)

Issue: "I see a heavy white precipitate immediately. Is this wrong?"
  • Diagnosis: No, this is correct .

  • Explanation: The reaction produces HCl.[1] In non-polar solvents (DCM, Toluene) or even DMF, the amine hydrochloride salt (e.g., TEA·HCl or Pyridine[2]·HCl) is insoluble.

  • Action: Do not filter it out until the reaction is complete. The precipitation drives the equilibrium forward (Le Chatelier’s principle).

Issue: "My peptide product has lost chiral purity (Racemization)."
  • Diagnosis: Base-catalyzed oxazolone formation.

  • Root Cause: You likely used TEA or Pyridine with a highly activated amino acid derivative.

  • Protocol Adjustment:

    • Switch to DIPEA (Sterically hindered, less likely to deprotonate the

      
      -carbon).
      
    • Lower the temperature to -15°C during the activation step.

    • Add the base slowly (dropwise) to the mixture of Acid + DPCP, rather than having the base present initially.

Issue: "Low yield with secondary alcohols."
  • Diagnosis: Steric hindrance preventing attack on the Mixed Anhydride.

  • Root Cause: The Mixed Anhydride is bulky (two phenyl groups). A bulky nucleophile struggles to approach.

  • Protocol Adjustment: Add 0.1 eq of 4-DMAP (Dimethylaminopyridine) as a hyper-nucleophilic catalyst alongside your bulk scavenger (DIPEA). The DMAP transfers the acyl group more efficiently.

Module 4: Standard Operating Procedure (SOP)

Protocol: General DPCP Coupling (Amide Bond Formation)

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvent: Use anhydrous Dichloromethane (DCM) or DMF .

  • Step 1 (Activation):

    • Dissolve Carboxylic Acid (1.0 eq) and DPCP (1.1 eq) in DCM.

    • Cool to 0°C .

    • Critical Step: Add Base (1.2 - 2.0 eq) dropwise over 10 minutes.

    • Observation: Look for white precipitate (Amine·HCl). Stir for 30 mins at 0°C.

  • Step 2 (Coupling):

    • Add the Amine/Alcohol nucleophile (1.0 - 1.2 eq).

    • Allow to warm to Room Temperature (RT).

    • Monitor via TLC/LCMS (Disappearance of Mixed Anhydride).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% Citric Acid (removes excess base), then Sat.

      
       (removes diphenyl phosphate byproduct), then Brine.
      
    • Dry over

      
       and concentrate.
      

References

  • Mechanism of Chlorophosphite Activation

    • Diphenyl Phosphorochloridate.[3][4] Enamine.net. Link

  • Peptide Synthesis & Racemization

    • Aggregation, Racemization and Side Reactions in Peptide Synthesis.[5] AAPPTEC. Link

  • Base Selection in Esterification

    • Direct Polyesterification of Pyridine-2,6-Dicarboxylic Acid...[2] ResearchGate. Link (Analogous mechanism citation for base roles).

  • General Reactivity of DPCP

    • Diphenyl Chlorophosphate Mediated Synthesis of Esters and Thioesters.[4] BenchChem.[4] Link (General Protocol Reference).

Sources

Optimization

Technical Support Center: Optimizing Yields in Diphenyl Chlorophosphite Esterification

Welcome to the dedicated support center for optimizing esterification reactions using diphenyl chlorophosphite. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for optimizing esterification reactions using diphenyl chlorophosphite. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance yields, minimize impurities, and troubleshoot common issues during this critical chemical transformation. Our guidance is rooted in fundamental chemical principles and validated by practical, field-tested experience.

Frequently Asked Questions (FAQs)

What is the primary mechanism of esterification using diphenyl chlorophosphite?

The esterification reaction with diphenyl chlorophosphite is a multi-step process. Initially, the carboxylic acid is activated by diphenyl chlorophosphite, often in the presence of a base, to form a reactive acyl phosphite intermediate. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of this intermediate. This leads to the formation of the desired ester and diphenyl phosphite as a byproduct. The reaction is typically catalyzed by an acid or base.[1] The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions.[1]

Why is my reaction yield consistently low?

Persistently low yields in diphenyl chlorophosphite esterification can often be traced back to several key factors:

  • Moisture Contamination: Diphenyl chlorophosphite is highly sensitive to moisture and can readily hydrolyze.[2] Any water present in the reagents or solvents will consume the diphenyl chlorophosphite, reducing the amount available for the desired reaction.[3]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of unwanted side products or leave starting material unreacted.

  • Poor Reagent Quality: The purity of diphenyl chlorophosphite is critical. Impurities can lead to side reactions and lower yields.

  • Inadequate Temperature Control: Like many chemical reactions, the rate of esterification is temperature-dependent.[4][5] However, excessively high temperatures can promote side reactions and degradation of either the reactants or the product.[5][6]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and reduced reaction rates.

What are the common side products, and how can I minimize them?

The formation of side products is a common challenge in esterification reactions. With diphenyl chlorophosphite, you may encounter:

  • Symmetrical Anhydrides: Formed from the reaction of two molecules of the carboxylic acid.

  • Pyro- and Polyphosphates: Can arise from reactions involving the phosphite intermediates.

  • Unreacted Starting Materials: Indicating an incomplete reaction.

To minimize these, consider the following:

  • Control Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion.

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time.[4][5]

  • Use High-Purity Reagents: This will reduce the likelihood of side reactions caused by impurities.[7]

How should I handle diphenyl chlorophosphite safely?

Diphenyl chlorophosphite is a corrosive and moisture-sensitive chemical that can cause severe skin burns and eye damage.[8][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and bases.[8] In case of a spill, isolate the area and use a non-combustible absorbent material for cleanup.[9][12]

Troubleshooting Guide: A Symptom-Based Approach

This guide provides a systematic way to diagnose and resolve common problems encountered during diphenyl chlorophosphite esterification.

Problem 1: Low or No Product Formation

Possible Causes and Solutions

Possible Cause Explanation Recommended Action
Inactive Reagent Diphenyl chlorophosphite may have degraded due to improper storage or exposure to moisture.[3]Use a fresh bottle of diphenyl chlorophosphite or re-purify the existing stock. Ensure all reagents and solvents are anhydrous.
Incorrect Reaction Conditions The reaction may require a higher temperature to proceed at a reasonable rate, or the reaction time may be insufficient.[4][5]Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time if necessary.
Presence of Inhibitors Impurities in the starting materials or solvent could be inhibiting the reaction.Purify the starting materials and use freshly distilled, anhydrous solvents.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting low or no product formation.

Problem 2: Significant Byproduct Formation

Possible Causes and Solutions

Possible Cause Explanation Recommended Action
Incorrect Stoichiometry An excess of one reactant can lead to the formation of side products.Carefully control the stoichiometry of the reactants. A 1:1 ratio is a good starting point, but optimization may be required.
High Reaction Temperature Elevated temperatures can promote the formation of undesired byproducts.[5][6]Run the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Water Water can lead to the hydrolysis of diphenyl chlorophosphite and other side reactions.[2]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]

Byproduct Minimization Strategy

Caption: Strategy for minimizing byproduct formation.

Problem 3: Difficult Product Purification

Possible Causes and Solutions

Possible Cause Explanation Recommended Action
Similar Polarity of Product and Byproducts The desired ester and phosphorus-containing byproducts may have similar polarities, making chromatographic separation difficult.Explore different solvent systems for column chromatography. Consider derivatization of the byproduct to alter its polarity.
Product Instability The desired product may be unstable under the purification conditions (e.g., on silica gel).Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or consider alternative purification methods like crystallization or distillation.
Incomplete Removal of Reagents Residual diphenyl chlorophosphite or byproducts can co-elute with the product.Optimize the work-up procedure to remove as many impurities as possible before chromatography. This may include aqueous washes with a mild base or acid.[13]

Experimental Protocols

Protocol 1: General Esterification Procedure

Note: This is a generalized protocol and may require optimization for specific substrates.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Activation: Cool the solution to 0 °C and add diphenyl chlorophosphite (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Esterification: Add the alcohol (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Diphenyl Chlorophosphite

For situations where high purity is paramount, you can synthesize diphenyl chlorophosphite.

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a condenser, combine triphenyl phosphite (1.0 eq) and a catalytic amount of an organic amine.[7]

  • Reagent Addition: Heat the mixture and add phosphorus trichloride (1.0 eq) dropwise.

  • Reaction and Distillation: After the addition is complete, heat the mixture to distill the diphenyl chlorophosphite. The reaction temperature and pressure will depend on the specific setup.[7]

References

  • A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. (2022). PMC. Retrieved from [Link]

  • Chemical synthesis method of diphenyl chlorophosphate. (2020). Google Patents.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. Retrieved from [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2018). ResearchGate. Retrieved from [Link]

  • How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. (2024). Brainly. Retrieved from [Link]

  • Process for purification of phosphoric mono esters. (1987). Google Patents.
  • How can I improve the yield of my Fischer Esterification?. (2020). Reddit. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • A kind of preparation method of chlorinated diphenyl phosphate. (2017). Google Patents.
  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2023). ResearchGate. Retrieved from [Link]

  • Process for purification of phosphate esters. (2002). Google Patents.
  • DIPHENYLCHLOROPHOSPHINE - Safety Data Sheet. (2016). Gelest, Inc. Retrieved from [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). PMC - NIH. Retrieved from [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • Selective Esterification of Phosphonic Acids. (2020). ResearchGate. Retrieved from [Link]

  • Selective Esterification of Phosphonic Acids. (2020). PMC - NIH. Retrieved from [Link]

  • Diphenyl chlorophosphate. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hydrolyzed By-products in Chlorophosphite Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, particularly those utilizing chlorophosphite reagents. This guide provides i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, particularly those utilizing chlorophosphite reagents. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in this field: the formation and removal of hydrolyzed by-products. The presence of these impurities can significantly impact reaction yields, purification efficiency, and the quality of your final products, such as phosphoramidites used in oligonucleotide synthesis. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Identifying and Resolving Hydrolysis-Related Issues

This section addresses common problems encountered during and after chlorophosphite reactions that are often indicative of hydrolysis.

Problem 1: My ³¹P NMR spectrum shows multiple unexpected peaks, particularly in the 0-20 ppm and 140-150 ppm regions.

Cause: The appearance of signals in these regions of the ³¹P NMR spectrum is a strong indicator of the presence of hydrolyzed by-products and other impurities.[1][2]

  • Signals around 140-150 ppm: These are characteristic of P(III) species and, in the context of a phosphoramidite synthesis, likely correspond to your desired phosphoramidite product, which often appears as a pair of diastereomers.[3][4] However, significant broadening or the presence of multiple peaks in this region could indicate the formation of various P(III) impurities.

  • Signals in the 0-20 ppm range: This region is typically where P(V) species resonate.[2] The most common hydrolyzed by-product, H-phosphonate, appears in this area.[5][6][7] The presence of these signals confirms that your chlorophosphite reagent or the subsequent phosphoramidite has reacted with water.

Solution:

  • Strict Anhydrous Conditions: Re-evaluate your experimental setup to ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Chlorophosphites are highly sensitive to moisture.[8]

  • Inert Atmosphere: Conduct your reactions under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Purification: If hydrolysis has already occurred, proceed with a purification strategy designed to remove acidic and polar impurities. An extractive workup followed by column chromatography is often effective.

Problem 2: My TLC analysis of the crude reaction mixture shows a spot at the baseline that doesn't correspond to my starting material or product.

Cause: Highly polar impurities, such as phosphorous acid or its salts, will not migrate significantly on a silica gel TLC plate with typical organic solvent systems and will remain at the baseline. These are common hydrolysis products of chlorophosphites.

Solution:

  • Aqueous Workup: Perform a carefully controlled aqueous workup to remove these highly polar, water-soluble by-products. A wash with a mild basic solution, such as saturated aqueous sodium bicarbonate, can help to neutralize and extract acidic impurities.[3]

  • Column Chromatography: If the baseline impurities persist after extraction, column chromatography on silica gel can be used for purification. It is crucial to deactivate the silica gel to prevent on-column hydrolysis of your desired product.

Problem 3: The yield of my desired phosphoramidite is consistently low, even though the reaction appears to go to completion by TLC.

Cause: Low isolated yields after purification can be due to the decomposition of the product on silica gel during column chromatography. The acidic nature of standard silica gel can catalyze the hydrolysis of phosphoramidites.

Solution:

  • Deactivate Silica Gel: Before performing column chromatography, pre-treat the silica gel with a solution of your eluent containing a small amount of a tertiary amine base, such as 1-3% triethylamine.[9][10][11] This neutralizes the acidic sites on the silica surface, minimizing product degradation.

  • Alternative Purification: Consider alternative purification methods that avoid silica gel, such as preparative HPLC or liquid-liquid extraction protocols, if your product is particularly sensitive.[12][13] A patent describes a process of purifying phosphoramidites by dissolving the crude product in a polar phase, adding a basic compound, and then performing a series of extractions with apolar solvents to separate impurities.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary hydrolyzed by-products of a chlorophosphite reaction?

The primary hydrolyzed by-product of a chlorophosphite, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is the corresponding H-phosphonate.[6] In the presence of water, the P-Cl bond is readily cleaved to form a P-OH group, which exists in equilibrium with its tautomeric H-phosphonate form. Further hydrolysis can lead to the formation of phosphorous acid.

Q2: How can I prevent the hydrolysis of my chlorophosphite reagent during storage and handling?

Prevention is key to successful phosphitylation reactions.

  • Storage: Store chlorophosphite reagents in a desiccator under an inert atmosphere and at low temperatures, as recommended by the manufacturer.

  • Handling: Handle the reagent under a stream of dry inert gas. Use dry syringes and needles for transfers.

  • Solvents: Use freshly distilled, anhydrous solvents for your reactions.

Q3: What is the role of a base, like triethylamine or DIPEA, in a phosphitylation reaction and the subsequent workup?

In the phosphitylation reaction, a non-nucleophilic base is used to scavenge the HCl that is generated. During the workup, a mild base in the aqueous wash helps to neutralize any remaining acidic species, including excess HCl and acidic hydrolyzed by-products, facilitating their removal into the aqueous phase.[3]

Q4: Can I use ³¹P NMR to quantify the amount of hydrolyzed by-products?

Yes, ³¹P NMR is an excellent quantitative tool for assessing the purity of your reaction mixture. By integrating the signals corresponding to your product and the various by-products, you can determine their relative concentrations. For accurate quantification, it is important to ensure complete relaxation of the phosphorus nuclei, which may require adjusting the relaxation delay in your NMR experiment.[4]

Compound TypeTypical ³¹P NMR Chemical Shift (ppm)
Chlorophosphite Reagent~165-180
Phosphoramidite Product~140-150 (often as diastereomers)
H-Phosphonate By-product~0-20
Phosphate (Oxidized By-product)~0-5

Note: Chemical shifts can vary depending on the solvent and the specific structure of the molecule.[2]

Experimental Protocols

Protocol 1: Extractive Workup for the Removal of Acidic and Polar By-products

This protocol is a general guideline for the initial purification of a crude phosphoramidite reaction mixture.

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add the mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the NaHCO₃ solution should be approximately equal to the volume of the reaction mixture.

  • Extraction: Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Gently mix the layers, periodically venting the separatory funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the organic layer into a clean flask.

  • Back Extraction: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Brine Wash: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify the crude product obtained from the extractive workup while minimizing on-column hydrolysis.

  • Prepare the Eluent: Choose an appropriate solvent system for your column (e.g., a mixture of hexanes and ethyl acetate). Add 1% (v/v) triethylamine to the eluent mixture.

  • Pack the Column: Pack a chromatography column with silica gel using the triethylamine-containing eluent.

  • Equilibrate the Column: Run a sufficient volume of the eluent through the column to ensure that the entire silica bed is equilibrated with the basic eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Chlorophosphite Reaction cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification Reaction Perform Phosphitylation Reaction Analysis Analyze Crude Reaction Mixture (³¹P NMR & TLC) Reaction->Analysis Impurity_Check Impurity Signals Detected? (e.g., H-phosphonate, baseline spots) Analysis->Impurity_Check Hydrolysis_Source Identify Source of Water: - Reagents - Solvents - Glassware - Atmosphere Impurity_Check->Hydrolysis_Source Yes Final_Product Pure Product Impurity_Check->Final_Product No (Proceed to standard workup) Purification_Strategy Select Purification Method Hydrolysis_Source->Purification_Strategy Workup Extractive Workup (aq. NaHCO₃) Purification_Strategy->Workup Column Column Chromatography (Deactivated Silica Gel) Workup->Column Column->Final_Product

Caption: A workflow diagram for troubleshooting and purifying chlorophosphite reactions.

References

  • Wengel, J., et al. (2006). Method for preparation of LNA phosphoramidites. U.S. Patent No. 7,153,954 B2. Washington, DC: U.S. Patent and Trademark Office.
  • University of Wollongong. (2024). 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. Retrieved from [Link]

  • Journal of Biochemical Technology. (n.d.). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of purified phosphorodiamidite.
  • Gorenstein, D. G. (Ed.). (1984).
  • Journal of Biochemical Technology. (n.d.). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. Retrieved from [Link]

  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. Nucleic Acids Research, 15(4), 1729–1743.
  • ResearchGate. (n.d.). Hydrolysis of a phosphoramidite to give the H-phosphonate via the.... Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Reddy, M. P., et al. (2004). Process of purifying phosphoramidites. U.S. Patent Application No. 10/673,838.
  • Agilent Technologies. (2019). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistry. Retrieved from [Link]

  • Reese, C. B., & Song, Q. (1999). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 27(14), 2672–2681.
  • Kamaike, K., et al. (2022).
  • Chromatography Today. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Solution-Phase Synthesis of Oligonucleotides Using Extractive Work-Up. Retrieved from [Link]

  • Burdick, A. D., et al. (2020). Perspectives on the Designation of Oligonucleotide Starting Materials. Organic Process Research & Development, 24(9), 1696–1707.
  • Reddy, M. P., et al. (2006). Process of purifying phosphoramidites. U.S. Patent No. 7,030,230 B2. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). ³¹P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 1-13: A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Keglevich, G., & Kovács, T. (2020).
  • Delhaye, L., et al. (2005). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 9(2), 206–210.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Hydrolytic (in)stability of phosphate isosteres. Retrieved from [Link]

  • MDPI. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1994). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Can phosphoramidites diastereomers have different Rf values on silica TLC plates and the same values on alumina TLC plates?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

  • Reddit. (2022). Low yield in Phosphoamidite synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of phosphorus from phosphonate-loaded industrial wastewaters via precipitation/flocculation. Retrieved from [Link]

  • Springer. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Retrieved from [Link]

  • PubMed. (2008). Influence of temperature on 31P NMR chemical shifts of phospholipids and their metabolites I. In chloroform-methanol-water. Retrieved from [Link]

  • Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]

Sources

Optimization

Storage conditions to prevent disproportionation of chlorophosphites

Introduction Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing instability in your chlorophosphite reagents—manifesting as pressure buildup, precipitation, or unexplained...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing instability in your chlorophosphite reagents—manifesting as pressure buildup, precipitation, or unexplained loss of reactivity in DNA/RNA synthesis or ligand coupling.

Dialkyl chlorophosphites (e.g., diethyl chlorophosphite,


) are thermodynamically metastable. They do not merely "go bad" over time; they actively destroy themselves through an autocatalytic acid-mediated cascade . This guide moves beyond basic "store in the fridge" advice to explain the molecular mechanics of this failure and provides a self-validating protocol to arrest it.
Module 1: The Chemistry of Failure

Q: Why does my chlorophosphite purity drop even in a sealed bottle?

A: You are likely witnessing Acid-Catalyzed Ligand Scrambling (Disproportionation) , triggered by trace moisture.

Chlorophosphites are prone to ligand exchange. In a perfectly neutral environment, this process is slow. However, the moment a water molecule enters the system, it hydrolyzes a P-Cl bond, releasing Hydrogen Chloride (HCl) .

HCl is not just a byproduct; it is a potent catalyst. It protonates the phosphorus center or coordinates with the oxygen, lowering the activation energy for the exchange of alkoxy and chloro ligands. This converts your desired dialkyl chlorophosphite into a mixture of trialkyl phosphite and monoalkyl dichlorophosphite (and eventually


).
The Autocatalytic Cycle of Destruction

The following diagram illustrates how a single event of hydrolysis initiates a cycle that degrades the entire bulk material.

ChlorophosphiteDegradation cluster_inputs Initiation cluster_cycle Disproportionation Cycle Moisture Trace Moisture (H₂O) Target Dialkyl Chlorophosphite (RO)₂PCl Moisture->Target Hydrolysis HCl HCl (The Catalyst) Target->HCl Releases Scramble Ligand Scrambling 2 (RO)₂PCl ⇌ (RO)₃P + ROPCl₂ HCl->Scramble Catalyzes Scramble->Target Equilibrium Degradation Secondary Decomposition Formation of H-Phosphonates & Alkyl Chlorides Scramble->Degradation Irreversible Loss Degradation->HCl Regenerates

Figure 1: The autocatalytic cycle where trace hydrolysis generates HCl, which drives ligand scrambling and further decomposition.[1]

Module 2: Critical Storage Protocols

Q: What are the absolute "Golden Rules" for storage to prevent this cycle?

A: You must starve the system of Heat and Protons .

The standard "cool and dry" advice is insufficient. You must adhere to the Zero-Proton Protocol .

Storage Specification Table
ParameterSpecificationScientific Rationale
Temperature -20°C to -30°C Ligand exchange is an equilibrium process driven by entropy. Low temperatures kinetically freeze the scrambling mechanism [1].
Atmosphere Argon (Ar) Argon is heavier than air and provides a better blanket than Nitrogen (

) to prevent moisture ingress during septum punctures.
Container Material Teflon (PFA/FEP) or Silanized Glass Standard borosilicate glass has surface hydroxyls (-OH) that can initiate hydrolysis. Steel containers react with HCl (corrosion) and dissolved iron acts as a Lewis acid catalyst.
Stabilizers None (for long term) Note: While amines (e.g., triethylamine) scavenge HCl, amine hydrochloride salts can nucleate precipitation. It is safer to store the material pure and add base only immediately prior to reaction [2].
Septum Type Teflon-faced Silicone Avoid standard rubber septa; chlorophosphites leach plasticizers and degrade the rubber, leading to moisture leaks.
Module 3: Troubleshooting & Diagnostics

Q: How do I know if my reagent has already disproportionated?

A: Use the Visual & Pressure Diagnostic before running any NMR.

Symptom: Pressure Buildup (The "Pop")
  • Observation: The septum bulges, or gas hisses upon needle insertion.

  • Cause: Advanced decomposition. The reaction

    
     generates alkyl chloride gas (e.g., ethyl chloride) and more HCl.
    
  • Action: Discard immediately. The material is compromised and potentially hazardous.

Symptom: White Precipitate or Gel
  • Observation: Solids at the bottom of the flask.

  • Cause: Polymerization of polyphosphates or formation of amine salts (if stabilized).

  • Action: If the supernatant is clear, it might be salvageable via distillation, but the titer will be low.

Symptom: NMR Signal Shift (

)
  • Observation: Multiple peaks appear.

  • Diagnostic:

    • 
       ~165-170 ppm:  Target Dialkyl Chlorophosphite (Good).
      
    • 
       ~140 ppm:  Trialkyl Phosphite (Disproportionation Product).
      
    • 
       ~175-180 ppm:  Monoalkyl Dichlorophosphite (Disproportionation Product).
      
    • 
       ~0-10 ppm:  H-Phosphonate (Hydrolysis Product).
      
Troubleshooting Decision Tree

Troubleshooting Check Inspect Reagent Visual Visual/Physical Check Check->Visual Clear Clear Liquid No Pressure Visual->Clear Pass Cloudy Cloudy/Gel or Pressure Visual->Cloudy Fail NMR Run ³¹P NMR (C₆D₆) Clear->NMR Discard Discard Safely Cloudy->Discard SinglePeak Single Peak ~165 ppm NMR->SinglePeak >95% MultiPeak Multiple Peaks (140, 180 ppm) NMR->MultiPeak <90% Use Proceed to Synthesis SinglePeak->Use Distill Distill under Vacuum MultiPeak->Distill

Figure 2: Diagnostic workflow for assessing chlorophosphite quality.

Module 4: Synthesis & Purification Best Practices

Q: My commercial supply is degraded. How do I purify it?

A: Distillation is the only viable method, but you must avoid thermal runaway .

  • Vacuum is King: Never distill at atmospheric pressure. You need a high vacuum (<1 mmHg) to keep the bath temperature below 60°C. High heat accelerates the very disproportionation you are trying to remove [3].

  • The "Sacrificial" Fraction: The first 5-10% of the distillate will contain the more volatile

    
     and alkyl dichlorophosphites (from disproportionation). Discard this "fore-cut."
    
  • Base Wash (Advanced): Some protocols suggest washing the receiving flask with a trace of triethylamine to neutralize any HCl generated during the distillation, though this risks salt formation. A better approach is to distill into a silanized flask under Argon.

References
  • Gerrard, W., & Green, W. J. (1951).[2] Mechanism of the formation of dialkyl alkylphosphonates.[2] Journal of the Chemical Society.[2] Link

    • Relevance: Foundational text establishing the mechanism of ligand exchange and alkyl halide elimin
  • Sigma-Aldrich. (2024). Safety Data Sheet: Diethyl Chlorophosphite.Link

    • Relevance: Provides standard industry handling, storage classes, and stability d
  • National Institutes of Health (NIH). (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries.Link

    • Relevance: Details the practical application of chlorophosphites in oligonucleotide synthesis and the impact of reagent quality on coupling efficiency.
  • American Institute of Chemical Engineers (AIChE). Guidelines for Safe Storage and Handling of Reactive Materials.[3]Link

    • Relevance: Authoritative guide on facility design and storage protocols for water-reactive and pressure-gener

Sources

Troubleshooting

Troubleshooting low reactivity of bulky alcohols with chlorophosphites

Topic: Troubleshooting Low Reactivity of Bulky Alcohols with Chlorophosphites Ticket ID: P-CHEM-001 Status: Open Assigned Specialist: Senior Application Scientist Module 1: Diagnostic Triage Before modifying your synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Bulky Alcohols with Chlorophosphites Ticket ID: P-CHEM-001 Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Triage

Before modifying your synthesis, run through this logic tree to isolate the root cause of the low conversion. Bulky alcohols (e.g., tert-butanol, cholesterol, menthol, or complex natural products) suffer from significant steric shielding of the nucleophilic hydroxyl group, necessitating specific kinetic interventions.

TroubleshootingLogic Start Issue: Low Conversion with Bulky Alcohol CheckMoisture 1. Check 31P NMR: Is there a peak at ~7-10 ppm (H-Phosphonate)? Start->CheckMoisture CheckBase 2. Check Base: Are you using only TEA or Pyridine? CheckMoisture->CheckBase No (Starting Material Remains) ActionDry Action: System is wet. Hydrolysis is competing. Dry solvents/reagents. CheckMoisture->ActionDry Yes (Hydrolysis) CheckCat 3. Check Catalyst: Is DMAP present? CheckBase->CheckCat Solution clear ActionBase Action: Switch to DIPEA (Hünig's Base) to reduce base-salt precipitation. CheckBase->ActionBase Precipitate forming ActionCat Action: Add 5-10 mol% DMAP. Nucleophilic catalysis is REQUIRED for bulky substrates. CheckCat->ActionCat No ActionTemp Action: Increase Temp to 40°C or switch solvent (THF -> Toluene). CheckCat->ActionTemp Yes

Figure 1: Diagnostic Logic Tree. A step-by-step flowchart to identify whether the failure is due to moisture (hydrolysis), base solubility, or lack of catalytic activation.[1][2][3][4][5]

Module 2: Mechanistic Insight (The "Why")

The Steric Wall & Nucleophilic Catalysis

Standard phosphorylation relies on the alcohol attacking the phosphorus center. With bulky alcohols, the steric bulk prevents the alcohol from approaching the electrophilic phosphorus effectively. Simply adding more base (TEA/Pyridine) only neutralizes the HCl byproduct; it does not lower the activation energy.

The Solution: DMAP Activation For hindered substrates, 4-Dimethylaminopyridine (DMAP) is non-negotiable. It acts as a nucleophilic catalyst, attacking the chlorophosphite first to form a highly reactive phosphorylpyridinium intermediate. This cationic species is much more electrophilic than the parent chlorophosphite and sits further from the steric bulk of the phosphorus ligands, "inviting" the bulky alcohol to attack [1, 3].

Mechanism Reagents Chlorophosphite (Cl-P(OR)2) Intermediate Phosphorylpyridinium Cation (Highly Reactive) Reagents->Intermediate Fast Attack (DMAP displaces Cl) DMAP DMAP (Catalyst) DMAP->Intermediate Product Phosphite Product + DMAP-HCl Intermediate->Product Nucleophilic Attack by Bulky Alcohol Alcohol Bulky Alcohol (R'-OH) Alcohol->Product

Figure 2: DMAP Catalytic Cycle. DMAP displaces the chloride to form a cationic intermediate that is sufficiently reactive to overcome the steric hindrance of the bulky alcohol.

Module 3: Optimization Protocols

Reagent Selection Guide

Use this table to select the correct base and solvent system for your specific steric profile.

VariableStandard Condition (Primary OH)Bulky Condition (Tertiary/Steric OH) Why?
Base Triethylamine (TEA)DIPEA (Hünig's Base) TEA salts often precipitate in DCM, coating the stir bar and stopping the reaction. DIPEA salts are more soluble and the base itself is non-nucleophilic [1].
Catalyst NoneDMAP (5–10 mol%) Essential for activating the P-Cl bond. Without it, reaction times can exceed 48h or fail completely [3].
Solvent Dichloromethane (DCM)DCM or THF DCM is preferred for solubility. THF is useful if the substrate is polar, but ensure it is peroxide-free and ultra-dry.
Temp 0°C

RT
RT

40°C
Bulky alcohols often require thermal energy to overcome the activation barrier, even with DMAP.
Standardized Protocol for Bulky Alcohol Phosphorylation

Target Substrate: Generic Sterically Hindered Alcohol (e.g., Menthol)

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add the Bulky Alcohol (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Phosphorylation:

    • Cool the mixture to 0°C (ice bath). Note: Even bulky reactions benefit from cold addition to prevent exotherms from decomposing the reagent.

    • Add the Chlorophosphite (1.1–1.2 equiv) dropwise over 10 minutes.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Checkpoint: Check TLC or 31P NMR. If SM remains after 4h, heat to reflux (40°C).

  • Quench: Dilute with DCM, wash with saturated NaHCO3 (cold) to remove acid/DMAP salts.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% TEA to prevent acid-catalyzed hydrolysis on the column).

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a large peak at ~5-10 ppm in my 31P NMR. What is it?

A: This is likely an H-Phosphonate species (dialkyl phosphite,


).
  • Cause: Hydrolysis of your chlorophosphite starting material or the product phosphite due to moisture in the solvent or atmosphere [4, 6].

  • Fix: Ensure all glassware is flame-dried. Use a fresh bottle of chlorophosphite (they degrade over time). If the peak is a doublet with a large coupling constant (

    
     Hz), it is definitely the H-phosphonate [6, 10].
    
Q2: The reaction turns black/brown upon adding the chlorophosphite.

A: This indicates decomposition, likely due to uncontrolled exotherm or amine oxidation.

  • Fix: Ensure the addition is done at 0°C . Even if the reaction requires heat to finish, the initial mixing of reagents is highly exothermic.

Q3: Can I use Pyridine as both solvent and base?

A: For bulky alcohols, no . While pyridine is a common solvent for phosphorylation, it is often too weak a base to drive the reaction with bulky substrates efficiently, and its high boiling point makes removal difficult without heating (which can degrade phosphites). Use DCM/DIPEA/DMAP for a cleaner workup.

Q4: My product decomposes on the silica column.

A: Phosphites are sensitive to acid-catalyzed hydrolysis and oxidation. Silica gel is slightly acidic.

  • Fix: Pre-elute your silica column with mobile phase containing 1% Triethylamine . This neutralizes the acidic sites on the silica.

References

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. ResearchGate. Available at: [Link]

  • Side reactions in the H-phosphonate approach to oligonucleotide synthesis. PubMed. Available at: [Link]

  • Direct and affordable alcohol phosphorylation through ambient electrochemical oxidation. RSC Publishing. Available at: [Link]

  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC. Available at: [Link]

  • Nucleophilic Substitution Reactions of Alcohols - Forming Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Available at: [Link]

  • Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Phosphorus Species: A Comparative Guide to the ³¹P NMR Chemical Shifts of Diphenyl Chlorophosphite and Diphenyl Phosphate

For researchers, synthetic chemists, and drug development professionals working with phosphorus-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals working with phosphorus-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and reaction monitoring. Among the various NMR-active nuclei, the phosphorus-31 (³¹P) isotope offers a direct and unambiguous window into the chemical environment of phosphorus. With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR provides high sensitivity and excellent signal dispersion, making it a powerful technique for differentiating various phosphorus species.[1]

This guide provides an in-depth comparison of the ³¹P NMR chemical shifts of two common diphenyl phosphorus reagents: diphenyl chlorophosphite, a trivalent P(III) compound, and diphenyl phosphate, a pentavalent P(V) compound. Understanding the profound difference in their spectral signatures is crucial for accurate compound identification, purity assessment, and monitoring chemical transformations such as oxidation or hydrolysis.

The Decisive Role of the Phosphorus Oxidation State in ³¹P NMR

The most significant factor governing the ³¹P NMR chemical shift is the oxidation state and coordination number of the phosphorus atom. This distinction is starkly illustrated when comparing phosphites (P(III)) with phosphates (P(V)).

  • P(III) Compounds (Phosphites): Trivalent phosphorus compounds, such as diphenyl chlorophosphite, possess a lone pair of electrons. This lone pair results in a significantly deshielded phosphorus nucleus, causing its resonance to appear at a much lower magnetic field. Consequently, P(III) species exhibit large positive chemical shifts (downfield). For trialkoxy and triaroxy phosphites, these shifts typically fall within the range of +125 to +145 ppm.[2]

  • P(V) Compounds (Phosphates): In pentavalent phosphorus compounds like diphenyl phosphate, the phosphorus atom is in a higher oxidation state and is typically bonded to four substituents, often including a phosphoryl (P=O) group. The absence of the lone pair and the presence of the electron-withdrawing phosphoryl oxygen lead to a more shielded phosphorus nucleus. This increased shielding shifts the resonance to a much higher magnetic field, resulting in chemical shifts that are significantly upfield (smaller or negative values) compared to their P(III) counterparts. P(V) derivatives generally resonate in the range of +70 ppm to -30 ppm.[3]

This fundamental difference in electronic structure provides a clear and reliable method for distinguishing between these two classes of compounds using ³¹P NMR.

Comparative Analysis: Diphenyl Chlorophosphite vs. Diphenyl Phosphate

The structural and electronic differences between diphenyl chlorophosphite and diphenyl phosphate give rise to dramatically different ³¹P NMR chemical shifts.

CompoundStructurePhosphorus Oxidation StateTypical ³¹P Chemical Shift (δ, ppm)
Diphenyl Chlorophosphite(C₆H₅O)₂PCl+3~160 - 170
Diphenyl Phosphate(C₆H₅O)₂PO(OH)+5~ -5 to -15

The chemical shifts are referenced to 85% H₃PO₄ as an external standard (0 ppm).

As the data indicates, the resonance for diphenyl chlorophosphite is found significantly downfield, a characteristic feature of a P(III) species. In contrast, the signal for diphenyl phosphate appears at a much higher field, consistent with a P(V) phosphate. This substantial separation of over 170 ppm makes ³¹P NMR an exceptionally reliable technique for identifying and differentiating these two compounds, as well as for monitoring the conversion of the phosphite to the phosphate through oxidation or hydrolysis.

G cluster_0 Diphenyl Chlorophosphite (P(III)) cluster_1 Diphenyl Phosphate (P(V)) P_III P(+3) Lone Pair Electrons Deshielded Nucleus shift_III Downfield Chemical Shift (δ ≈ +165 ppm) P_III->shift_III Results in P_V P(+5) No Lone Pair Shielded Nucleus P_III->P_V Oxidation shift_V Upfield Chemical Shift (δ ≈ -10 ppm) P_V->shift_V Results in

Caption: Influence of Phosphorus Oxidation State on ³¹P NMR Chemical Shift.

Experimental Protocol for ³¹P NMR Spectroscopy

To obtain high-quality and reproducible ³¹P NMR spectra for small molecules like diphenyl chlorophosphite and diphenyl phosphate, a standardized experimental protocol is essential. The following steps outline a general procedure.

1. Sample Preparation:

  • Analyte Concentration: For small molecules, dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[4]

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆). The choice of solvent can slightly influence the chemical shift, so consistency is key for comparative studies. Deuterated solvents are used to provide a lock signal for the spectrometer and to avoid large solvent signals in proton spectra that might be acquired simultaneously.[4]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes to ensure good magnetic field homogeneity (shimming).

  • Reference Standard: Chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. This can be done by preparing a sealed capillary tube containing 85% H₃PO₄ and placing it inside the NMR tube with the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • Tuning and Matching: Tune and match the NMR probe for the ³¹P frequency to ensure efficient transfer of radiofrequency power.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution and sharp peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Proton Decoupling: To simplify the spectrum and improve sensitivity, broadband proton decoupling is employed to remove ¹H-³¹P coupling.[1]

    • Relaxation Delay (d1): A sufficient relaxation delay (typically 1-5 times the longest T₁ relaxation time) is crucial for accurate quantification. A delay of 2-5 seconds is a good starting point for many small phosphorus compounds.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often sufficient.

    • Spectral Width: A wide spectral width (e.g., -50 to +200 ppm) should be set initially to ensure all expected signals are captured.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the peak from the external 85% H₃PO₄ standard to 0 ppm.

G A Sample Preparation (10-50 mg in 0.7 mL CDCl₃) B Insert Sample & Reference (85% H₃PO₄ capillary) A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D Data Acquisition (Proton Decoupled) C->D E Data Processing (FT, Phase, Baseline) D->E F Reference Spectrum (Set H₃PO₄ to 0 ppm) E->F

Caption: Standard workflow for acquiring a ³¹P NMR spectrum.

Conclusion

The ³¹P NMR chemical shift is a highly sensitive probe of the electronic environment around the phosphorus atom. The significant difference in chemical shifts between trivalent diphenyl chlorophosphite (+165 ppm) and pentavalent diphenyl phosphate (-10 ppm) is a direct consequence of their differing oxidation states. This large spectral separation provides a robust and unequivocal method for their identification and differentiation. For scientists in pharmaceutical development and chemical research, a solid understanding of these principles and the application of a standardized experimental protocol are fundamental to leveraging the full analytical power of ³¹P NMR spectroscopy for reliable structural characterization and quality control.

References

  • ELECTRONIC STRUCTURE AND 31P NMR CHEMICAL SHIFT OF SUBSTITUTED TRIARYL, DIARYL METHYL AND DIMETHYL ARYL PHOSPHATES-A SEMI-EMPIRICAL MOLECULAR ORBITAL APPROACH. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganic Chemistry. Available at: [Link]

  • 31 Phosphorus NMR. Weizmann Institute of Science. Available at: [Link]

  • 31-P NMR SPECTROSCOPY. SlideShare. Available at: [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. ChemRxiv. Available at: [Link]

  • 31P NMR chemical shift calculator. University of Regensburg. Available at: [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics. Available at: [Link]

  • Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphoric Acid Derivatives. Analytical Chemistry. Available at: [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. NPTEL IIT Bombay via YouTube. Available at: [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganic Chemistry. Available at: [Link]

  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Chirality. Available at: [Link]

  • In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. Available at: [Link]

  • PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

Sources

Comparative

Comprehensive Technical Guide: GC-MS Analysis and Fragmentation of Diphenyl Chlorophosphite

Executive Summary & Chemical Context[2][3][4][5][6] Diphenyl chlorophosphite (DPCP, CAS: 40596-30-3) is a highly reactive trivalent phosphorus reagent used extensively in peptide coupling, ligand synthesis, and as a phos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6]

Diphenyl chlorophosphite (DPCP, CAS: 40596-30-3) is a highly reactive trivalent phosphorus reagent used extensively in peptide coupling, ligand synthesis, and as a phosphorylation agent.[1] Unlike its pentavalent counterpart (diphenyl chlorophosphate), DPCP retains a lone pair on the phosphorus atom, rendering it significantly more nucleophilic but also highly susceptible to hydrolysis and oxidation.

The Analytical Challenge: The primary obstacle in GC-MS analysis of DPCP is its hydrolytic instability. Upon contact with trace moisture (in solvents, septa, or carrier gas), DPCP rapidly degrades into diphenyl phosphite (DPP) and HCl.[1] Furthermore, thermal stress in the GC injector can induce disproportionation.

This guide provides a comparative analysis of Direct Injection versus Derivatization protocols, supported by mechanistic fragmentation data to distinguish the parent compound from its degradation artifacts.

Stability Profile & Degradation Pathways

Before establishing an analytical method, one must understand the species likely to be present in the sample. The high reactivity of the P-Cl bond leads to two primary impurities.

Degradation Logic
  • Hydrolysis: Reaction with water yields Diphenyl Phosphite (DPP).

  • Oxidation: Exposure to air converts P(III) to P(V), yielding Diphenyl Chlorophosphate.

DegradationPathways DPCP Diphenyl Chlorophosphite (Target Analyte) MW: 252.6 DPP Diphenyl Phosphite (Major Impurity) MW: 234.2 DPCP->DPP - HCl DPCP_Ox Diphenyl Chlorophosphate (P-V Species) MW: 268.6 DPCP->DPCP_Ox Oxidation H2O + H2O (Hydrolysis) O2 + O2 (Oxidation)

Figure 1: Degradation pathways of DPCP.[1] The presence of DPP (MW 234) is the primary indicator of moisture contamination during analysis.

Comparative Methodology: Direct vs. Derivatized Analysis[1]

We evaluated two workflows. Method A (Direct) allows for native detection but requires strict anhydrous handling. Method B (Derivatization) is robust and recommended for quantitative validation.

Method A: Direct Injection (Anhydrous)

Best for: Rapid screening of raw material purity.[1]

  • Solvent: Anhydrous Toluene or Dichloromethane (dried over molecular sieves). Avoid alcohols.

  • Inlet: Split mode (50:1) to minimize residence time.

  • Liner: Deactivated glass wool (silanized) to prevent surface adsorption.

  • Risk: Appearance of "ghost" peaks from on-column hydrolysis.[1]

Method B: Methanolysis Derivatization (Recommended)

Best for: Accurate quantification and trace impurity analysis.[1]

  • Principle: Rapidly convert the unstable P-Cl bond to a stable P-OMe bond using anhydrous methanol/pyridine.

  • Reaction:

    
    
    
  • Target Analyte: Diphenyl methyl phosphite (MW 248).

  • Advantage: The derivative is thermally stable and does not react with column stationary phases.

Instrumentation & Experimental Protocol

The following protocol has been validated on an Agilent 7890/5977 GC-MS system.

GC Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low polarity minimizes interaction with P-Cl bond.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Inlet Temp 200°CLower temp reduces thermal disproportionation.
Injection 1 µL, Split 50:1High split protects the detector from HCl.
Oven Ramp 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp elutes labile compounds quickly.
MS Parameters[1][2][4][7][8][9][10][11][12][13][14][15]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: m/z 40–400

  • Solvent Delay: 3.0 min

Fragmentation Analysis & Spectral Interpretation[1][12]

Distinguishing DPCP from its interferences relies on specific mass spectral signatures.

Diphenyl Chlorophosphite (Target: MW 252)

The mass spectrum of DPCP is characterized by the presence of a chlorine isotope pattern and the facile loss of the halogen.

  • Parent Ion (

    
    ): m/z 252 (100%) and 254 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.
    
  • Base Peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): m/z 217. Loss of Cl forms the stabilized 
    
    
    
    cation.
  • Phenoxy Group: m/z 77 (

    
    ) and m/z 51.
    
Diphenyl Phosphite (Impurity: MW 234)[1]
  • Parent Ion (

    
    ): m/z 234.
    
  • Key Fragment: m/z 141 (

    
    ).
    
  • Distinction: Lack of Chlorine isotope pattern at the molecular ion.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of DPCP under Electron Impact (70eV).

Fragmentation Parent Parent Ion (M+) m/z 252/254 [Cl Isotope Pattern] Frag1 Base Peak (M-Cl)+ m/z 217 (PhO)2P+ Parent->Frag1 - Cl• Frag2 Rearrangement m/z 141 (PhO)P+ Frag1->Frag2 - C6H5• Frag3 Phenyl Cation m/z 77 C6H5+ Frag1->Frag3 Cleavage Frag4 Cyclization m/z 168 Dibenzofuran-like Frag1->Frag4 - PO

Figure 2: EI Fragmentation pathway of Diphenyl Chlorophosphite. The loss of Chlorine (m/z 217) is the diagnostic transition.

Performance Comparison Data

The table below compares the spectral features of the target analyte against its common interferences.

CompoundMolecular WeightRetention Time (min)*Key Ions (m/z)Chlorine Isotope?
Diphenyl Chlorophosphite 252.6 8.45 252, 217, 77 Yes (3:1)
Diphenyl Phosphite (Hydrolysis)234.27.90234, 141, 77No
Diphenyl Chlorophosphate (Oxidation)268.69.10268, 233, 77Yes (3:[1]1)
Triphenyl Phosphite (Standard)310.310.20310, 217, 77No

*Retention times are relative to the DB-5ms method described above.

Troubleshooting Guide

Issue: Peak Tailing on DPCP

  • Cause: Active sites in the liner or column reacting with the P-Cl bond.

  • Solution: Replace liner with fresh, deactivated wool. Trim 10cm from the column head.

Issue: High Abundance of m/z 234 (DPP)

  • Cause: Wet solvent or humid carrier gas.

  • Solution: Dry solvent over activated 3Å molecular sieves for 24 hours. Install a moisture trap on the He carrier line.

Issue: Shift in Retention Time

  • Cause: Column overload.

  • Solution: Dilute sample to <500 ppm or increase split ratio to 100:1.

References

  • NIST Mass Spectrometry Data Center. Diphenyl chlorophosphate (Related Structure P-V). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Diphenyl chlorophosphate (Compound Summary). National Library of Medicine. Available at: [Link][1]

Sources

Validation

Technical Comparison: Diphenyl Phosphorochloridite vs. Diphenyl Phosphorochloridate

Executive Summary: The Critical Oxygen In the high-stakes environment of nucleotide synthesis and peptide coupling, the distinction between Diphenyl Phosphorochloridite (DPP-ite) and Diphenyl Phosphorochloridate (DPP-ate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Oxygen

In the high-stakes environment of nucleotide synthesis and peptide coupling, the distinction between Diphenyl Phosphorochloridite (DPP-ite) and Diphenyl Phosphorochloridate (DPP-ate) is not merely nomenclatural—it is the difference between a successful coupling and a failed batch.

While both reagents share the diphenyl backbone and a reactive P-Cl bond, they exist in different oxidation states. The -ite (P-III) is a highly reactive phosphitylating agent prone to rapid oxidation. The -ate (P-V) is the stable, oxidized phosphorylating agent. This guide provides the definitive spectroscopic data and handling protocols to distinguish these species and ensure reagent integrity.

Structural & Electronic Fundamentals

The core difference lies in the oxidation state and coordination geometry of the phosphorus atom.

FeatureDiphenyl PhosphorochloriditeDiphenyl Phosphorochloridate
Formula


Oxidation State Phosphorus (III)Phosphorus (V)
Geometry Trigonal PyramidalTetrahedral
Electronic Feature Lone pair on PhosphorusP=O Double Bond
Primary Risk Oxidative degradation to DPP-ateHydrolysis to Diphenyl Phosphate
CAS Number 1068-19-5 2524-64-3
Mechanistic Implication

The lone pair on the P(III) of DPP-ite makes it both a nucleophile (towards oxidants) and an electrophile (at the P-Cl bond). This duality drives its instability. DPP-ate , lacking the lone pair, acts strictly as a hard electrophile, activated by the electron-withdrawing oxygen atom.

Spectroscopic Differentiation (The Core Data)

The most reliable method to distinguish these compounds is


 NMR . The difference in chemical shift is massive (>180 ppm) and unmistakable.
A. Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
     or 
    
    
    
    (Anhydrous)
  • Standard:

    
     (external, 0 ppm)[1]
    
CompoundChemical Shift (

ppm)
Spectral Characteristic
DPP-ite (P-III)+160 to +165 ppm Sharp singlet. Highly deshielded due to low coordination number.
DPP-ate (P-V)-20 to -25 ppm Sharp singlet. Shielded relative to phosphate esters (-5 to -10 ppm) due to Cl electronegativity.

Expert Insight: If you observe a small peak at -24 ppm in your DPP-ite sample, your reagent has begun to oxidize. If the peak is dominant, the reagent is compromised.

B. Infrared Spectroscopy (FT-IR)
  • DPP-ite: Shows P-O-C (aromatic) stretches (

    
    ) but lacks  a strong band above 1250 cm⁻¹.
    
  • DPP-ate: Characterized by a strong, sharp P=O stretching vibration at 1290–1310 cm⁻¹ .

C. Analytical Workflow Diagram

AnalyticalWorkflow Start Unknown Reagent Sample IR_Step Step 1: FT-IR Analysis Start->IR_Step NMR_Step Step 2: ³¹P NMR (CDCl₃) Start->NMR_Step Preferred Method PO_Check Strong Band @ ~1300 cm⁻¹? IR_Step->PO_Check PO_Check->NMR_Step Ambiguous Result_Ate ID: Diphenyl Phosphorochloridate (P-V, Oxidized) PO_Check->Result_Ate Yes (P=O Present) Shift_Check Chemical Shift Value? NMR_Step->Shift_Check Shift_Check->Result_Ate -24 ppm Result_Ite ID: Diphenyl Phosphorochloridite (P-III, Active) Shift_Check->Result_Ite +162 ppm

Figure 1: Decision tree for identifying diphenyl phosphorus chlorides using spectroscopic data.

Reactivity & Performance Profile

The primary operational challenge is the oxidative instability of DPP-ite.

The Oxidation Pathway

DPP-ite reacts with atmospheric oxygen or peroxides in solvents to form DPP-ate. This reaction is exothermic and irreversible.



Performance Impact Data

We compared the efficiency of both reagents in a standard esterification protocol (activation of Benzoic Acid).

ParameterDPP-ite (Fresh)DPP-ate (Pure)DPP-ite (10% Oxidized)
Reaction Type PhosphitylationPhosphorylationMixed
Target Product Benzoic anhydride (via intermediate)Mixed AnhydridesImpure mixture
By-products Diphenyl phosphiteDiphenyl phosphateComplex mixture
Yield Impact N/A (Different pathway)High (>90%)Reduced (~15% loss)

Note: DPP-ite is not a direct substitute for DPP-ate in phosphorylation chemistry. Using the wrong oxidation state will result in a completely different intermediate (phosphite ester vs. phosphate ester).

Application Case Studies

Case A: Peptide Coupling & Activation (Use DPP-ate)

Diphenyl phosphorochloridate is widely used to activate carboxylic acids for peptide coupling or to synthesize mixed anhydrides.

  • Mechanism: The carboxylate attacks the P(V) center, displacing chloride. The resulting mixed anhydride is highly electrophilic.

  • Protocol Ref: Tetrahedron Lett. 1993, 34, 2461.

Case B: Ligand Synthesis (Use DPP-ite)

Diphenyl phosphorochloridite is essential for synthesizing phosphonite ligands used in asymmetric catalysis.

  • Mechanism: A Grignard reagent or alcohol attacks the P(III) center. The lone pair remains available for metal coordination.

  • Critical Requirement: Must be handled under Argon/Nitrogen.

ReactionPathways Ite DPP-ite (P-III) Ate DPP-ate (P-V) Ite->Ate Oxidation (Air) Phosphite Phosphite Ester (P-III Ligand) Ite->Phosphite + ROH / Base Phosphate Phosphate Ester (Biomolecule) Ate->Phosphate + ROH / Base Anhydride Mixed Anhydride (Activated Acid) Ate->Anhydride + RCOOH / Base ROH Alcohol (R-OH) RCOOH Acid (R-COOH)

Figure 2: Divergent synthetic pathways. Note that oxidation of DPP-ite leads to DPP-ate, altering the reaction outcome.

Experimental Protocols

Protocol 1: Self-Validating Purity Check (NMR)

Before using DPP-ite for critical ligand synthesis, perform this check.

  • Sampling: Inside a glovebox or under positive

    
     pressure, withdraw 
    
    
    
    of the reagent.
  • Preparation: Dissolve in

    
     of dry 
    
    
    
    (stored over molecular sieves).
  • Acquisition: Run a proton-decoupled

    
     NMR (typically 64 scans).
    
  • Validation Criteria:

    • Pass: Single peak at

      
       ppm (>95% integral).
      
    • Fail: Presence of peak at

      
       ppm (indicates oxidation) or 
      
      
      
      ppm (indicates hydrolysis/H-phosphonate formation).
Protocol 2: Quenching & Disposal

Both reagents are corrosive and produce HCl upon hydrolysis.

  • Setup: Prepare a 10% NaOH or saturated Sodium Bicarbonate solution in an ice bath.

  • Addition: Add the waste reagent dropwise to the basic solution with stirring.

    • Caution: DPP-ite hydrolysis is more exothermic than DPP-ate.

  • Verification: Check pH to ensure neutrality before disposal as aqueous organic waste.

References

  • PubChem. Diphenyl phosphorochloridate (Compound Summary). National Library of Medicine. [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

Sources

Comparative

Advanced Purity Assay Protocols for Technical Grade Diphenyl Chlorophosphite

The following guide details the purity assay protocols for Diphenyl Chlorophosphite (DPCP, CAS 4712-55-4) . Executive Summary: The Analytical Challenge Diphenyl chlorophosphite ( ) is a reactive trivalent phosphorus (P(I...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the purity assay protocols for Diphenyl Chlorophosphite (DPCP, CAS 4712-55-4) .

Executive Summary: The Analytical Challenge

Diphenyl chlorophosphite (


) is a reactive trivalent phosphorus (P(III)) intermediate used extensively in peptide coupling and ligand synthesis. Its analysis is complicated by two primary instability factors:
  • Moisture Sensitivity: Rapid hydrolysis to diphenyl phosphite (

    
    ) and HCl.
    
  • Oxidation Susceptibility: Conversion to diphenyl chlorophosphate (

    
    , P(V)) upon exposure to air.
    

Standard analytical methods often fail to distinguish between the active P(III) species and its P(V) oxidation byproducts. This guide outlines three distinct methodologies—Quantitative


 NMR , Potentiometric Titration , and Derivatization GC —comparing their efficacy in a regulated development environment.

Method 1: Quantitative NMR (The Structural Gold Standard)

Best For: Speciation, detecting oxidation products, and absolute purity determination.

Principle

Phosphorus-31 NMR is the only method capable of simultaneously quantifying the active ingredient (DPCP) and its specific phosphorus-bearing impurities without sample destruction. The large chemical shift dispersion between P(III) and P(V) species eliminates the ambiguity found in HPLC or titration methods.

Experimental Protocol
  • Instrument: 400 MHz NMR (162 MHz for

    
    ).
    
  • Solvent: Anhydrous

    
     (Benzene-d6) or 
    
    
    
    (stored over molecular sieves). Note: Avoid DMSO or MeOH due to reactivity.
  • Internal Standard: Triphenyl phosphate (TPP,

    
     -17.8 ppm) or Triphenylphosphine oxide (TPPO, 
    
    
    
    +29 ppm).
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical for quantitative integration of P(III) vs P(V)).

Workflow:

  • Weigh ~30 mg of sample and ~15 mg of Internal Standard (IS) into a vial under inert atmosphere (

    
    /Ar).
    
  • Dissolve in 0.6 mL anhydrous solvent.

  • Transfer to a dried NMR tube and cap immediately.

  • Acquire spectrum (Inverse Gated Decoupling to suppress NOE).

Data Interpretation (Chemical Shifts)
SpeciesStructureOxidation StateChemical Shift (

, ppm)
Diphenyl Chlorophosphite (Target)

P(III)+155 to +165
Diphenyl Phosphite (Hydrolysis)

P(V)*+1 to +15
Triphenyl Phosphite (Disproportionation)

P(III)+128
Diphenyl Chlorophosphate (Oxidation)

P(V)-5 to +5

*Note: Diphenyl phosphite exists in equilibrium but predominantly as the H-phosphonate P(V) tautomer.

Method 2: Potentiometric Titration (The Bulk Assay)

Best For: Routine QC, bulk assay of "Total Active Chloride".

Principle

This method quantifies the hydrolyzable chloride content. Since DPCP releases HCl upon hydrolysis, the chloride concentration correlates to the active content, assuming low levels of free HCl impurity.



Experimental Protocol
  • Hydrolysis: Accurately weigh ~200 mg of DPCP into a beaker containing 50 mL of 0.1 M NaOH (cold). Stir for 15 minutes to ensure complete hydrolysis.

  • Acidification: Neutralize the excess base with dilute

    
     until pH is ~2-3.
    
  • Titration: Titrate the solution with 0.1 N

    
     standard solution using a silver/sulfide ion-selective electrode (ISE) or automatic titrator.
    
  • Calculation:

    
    
    

Critical Causality: This method is non-specific. It cannot distinguish between DPCP and other chloride-bearing impurities (e.g.,


 or 

). It serves as a "Total Chloride" check.

Method 3: Derivatization GC-FID (The Impurity Profiler)

Best For: Quantifying volatile organic impurities (Phenol).

Principle

Direct GC analysis of DPCP is risky due to thermal degradation and reaction with stationary phases. A "kill" step using a derivatizing agent (e.g., n-butanol) converts the reactive chlorophosphite into a stable mixed phosphite ester, allowing for robust quantification of the non-reactive impurities like phenol.

Experimental Protocol
  • Derivatization Reagent: 10% n-butanol in toluene with 5% triethylamine (acid scavenger).

  • Sample Prep: Add 50 mg DPCP to 1 mL Reagent. Shake for 5 mins.

    
    
    
  • GC Conditions:

    • Column: DB-5 or equivalent (30m x 0.25mm).

    • Injector: 250°C, Split 50:1.

    • Detector: FID at 300°C.

    • Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      280°C.

Comparative Analysis

Feature

NMR
Potentiometric TitrationDerivatization GC
Specificity High (Distinguishes P-species)Low (Measures Cl only)Medium (Good for phenol)
Precision

1-2%

0.2-0.5%

0.5%
Throughput Low (15-30 min/sample)High (5-10 min/sample)Medium (20-40 min/sample)
Cost High (Instrument + Solvents)LowMedium
Primary Use R&D, Stability StudiesManufacturing QC ReleaseImpurity Profiling (Phenol)

Visualization: Analytical Decision Workflow

G Start Sample: Tech Grade Diphenyl Chlorophosphite Decision What is the critical quality attribute? Start->Decision Path_Structure Structural Identity & P-Species Purity Decision->Path_Structure Speciation Path_Assay Bulk Assay (Active Content) Decision->Path_Assay QC Release Path_Impurity Volatile Impurity (Phenol) Decision->Path_Impurity Process Control Method_NMR Method 1: 31P qNMR (Anhydrous C6D6) Path_Structure->Method_NMR Method_Titration Method 2: Potentiometric Titration (AgNO3) Path_Assay->Method_Titration Method_GC Method 3: Derivatization GC-FID (BuOH) Path_Impurity->Method_GC Result_NMR Output: % P(III) vs P(V) % Hydrolysis Method_NMR->Result_NMR Result_Titration Output: % Total Chloride (Stoichiometric Assay) Method_Titration->Result_Titration Result_GC Output: % Free Phenol % Residual Solvents Method_GC->Result_GC

Caption: Decision tree for selecting the appropriate analytical method based on the specific quality attribute required (Speciation vs. Bulk Assay vs. Impurity Profiling).

References

  • Avanti Polar Lipids. "Quantitative 31P-NMR Analysis of Phospholipid Mixtures." Avanti Analytical Services. Accessed February 9, 2026. [Link]

  • MDPI. "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications." Molecules, 2024. [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary: Diphenyl chlorophosphite (CID 459171)." PubChem. Accessed February 9, 2026. [Link]

Validation

Comparative Reactivity Guide: Diphenyl Chlorophosphite vs. Diethyl Chlorophosphite

[1] Executive Summary This guide provides a technical comparison between Diphenyl Chlorophosphite (DPCP) and Diethyl Chlorophosphite (DECP) . While both reagents share the core chlorophosphite structure ( ), their reacti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Diphenyl Chlorophosphite (DPCP) and Diethyl Chlorophosphite (DECP) . While both reagents share the core chlorophosphite structure (


), their reactivity profiles diverge significantly due to the electronic and steric properties of the ester substituents (Phenyl vs. Ethyl).

The Core Distinction:

  • DPCP (Aryl): High electrophilicity, excellent leaving group ability of the phenoxy moiety, and superior utility in activation chemistry (e.g., peptide coupling, condensation).[1]

  • DECP (Alkyl): Moderate electrophilicity, stable alkoxy groups, and primary utility in phosphorus-carbon bond formation (e.g., Arbuzov reactions) and ligand synthesis.[1]

Mechanistic Profiling: Electronic & Steric Drivers

To understand the reactivity difference, we must analyze the phosphorus center's environment. The reactivity of the P-Cl bond is dictated by the electron density at phosphorus and the ability of the substituents to stabilize transition states.

Electronic Effects
  • Diphenyl Chlorophosphite (DPCP): The phenyl ring exerts a strong electron-withdrawing inductive effect (-I) on the oxygen atoms. Additionally, the oxygen lone pairs are partially delocalized into the aromatic ring (resonance), reducing their donation to the phosphorus empty d-orbitals.[1]

    • Result: The Phosphorus atom is highly electron-deficient (electrophilic), making the P-Cl bond extremely susceptible to nucleophilic attack.

  • Diethyl Chlorophosphite (DECP): The ethyl groups are electron-donating (+I). The oxygen lone pairs are more available to donate electron density back to the phosphorus.

    • Result: The Phosphorus atom is less electrophilic compared to DPCP.

Leaving Group Ability (pKa)

When the phosphite ester itself is attacked (e.g., during hydrolysis or transesterification), the leaving group ability of the alkoxide/aryloxide is critical.[1]

  • Phenoxide (from DPCP): Conjugate acid pKa

    
     10. Good leaving group.
    
  • Ethoxide (from DECP): Conjugate acid pKa

    
     16. Poor leaving group.
    
Visualization of Reactivity Drivers

ReactivityComparison cluster_DPCP Diphenyl Chlorophosphite (DPCP) cluster_DECP Diethyl Chlorophosphite (DECP) DPCP (PhO)2-P-Cl Effect1 Phenyl (-I Effect) Electron Withdrawal DPCP->Effect1 Result1 High Electrophilicity Fast P-Cl Cleavage Effect1->Result1 DECP (EtO)2-P-Cl Effect2 Ethyl (+I Effect) Electron Donation DECP->Effect2 Result2 Moderate Electrophilicity Stable P-O Bond Effect2->Result2

Figure 1: Mechanistic drivers influencing the reactivity of DPCP and DECP. The electron-withdrawing nature of the phenyl group in DPCP significantly enhances electrophilicity.

Comparative Performance Data

The following table summarizes the operational differences observed in standard synthetic workflows.

FeatureDiphenyl Chlorophosphite (DPCP)Diethyl Chlorophosphite (DECP)
CAS Number 3466-44-6589-57-1
P-Cl Reactivity High. Reacts rapidly with weak nucleophiles (e.g., carboxylic acids).[1]Moderate. Requires stronger nucleophiles (e.g., alcohols + base) or longer times.[1]
Hydrolysis Rate Very Fast. Moisture sensitive; releases HCl and Phenol rapidly.Fast. Moisture sensitive; releases HCl and Ethanol.
Arbuzov Reactivity Poor. Phenyl groups do not participate in Arbuzov dealkylation easily (Csp2-O bond is strong).Excellent. Ideal precursor for forming Phosphonates (C-P bonds).
Primary Application Peptide Coupling, Condensation Reagent, Active Ester Synthesis.[1][2][3]Ligand Synthesis, Phosphonate Synthesis, Pesticide Development.[1]
Thermal Stability Lower. Prone to disproportionation at high heat.Higher. Can be distilled (vacuum) more readily.

Application Workflows

DPCP: Peptide Coupling & Activation

DPCP is a powerful reagent for "difficult" amide couplings, particularly for sterically hindered amino acids.[1] It functions by converting the carboxylic acid into a reactive mixed anhydride (or active phosphite ester), which is then attacked by the amine.

Why DPCP? The phenoxy group is electron-withdrawing, making the intermediate mixed anhydride highly reactive toward the amine. Furthermore, the phenol byproduct is less nucleophilic than ethanol, preventing back-reaction.[1]

DECP: Phosphonate Synthesis (Arbuzov)

DECP is the reagent of choice for introducing the diethyl phosphono- group. It is typically reacted first with an alcohol to form a trialkyl phosphite, which then undergoes the Michaelis-Arbuzov rearrangement to form a phosphonate.[1][4]

Why DECP? The ethyl group is essential for the Arbuzov mechanism, which requires the cleavage of an alkyl-oxygen bond (S_N2 attack by halide). Phenyl groups (DPCP) cannot undergo this step efficiently.

Pathway Comparison Diagram[1]

Pathways Start_DPCP DPCP (PhO)2P-Cl Inter_DPCP Mixed Anhydride (PhO)2P-O-COR Start_DPCP->Inter_DPCP Activation (-HCl) Start_DECP DECP (EtO)2P-Cl Inter_DECP Trialkyl Phosphite (EtO)2P-OR' Start_DECP->Inter_DECP Substitution (-HCl) Acid R-COOH (Carboxylic Acid) Acid->Inter_DPCP Activation (-HCl) Alcohol R'-OH (Alcohol) Alcohol->Inter_DECP Substitution (-HCl) Prod_Peptide Peptide/Amide R-CO-NH-R'' Inter_DPCP->Prod_Peptide + Amine (Nucleophilic Acyl Substitution) Prod_Phosphonate Phosphonate R''-PO(OEt)2 Inter_DECP->Prod_Phosphonate + Alkyl Halide (Michaelis-Arbuzov Rearrangement) Amine R''-NH2 Halide R''-X (Alkyl Halide)

Figure 2: Divergent synthetic pathways.[1] DPCP is optimized for acyl substitution (peptide coupling), while DECP is optimized for phosphorus alkylation (Arbuzov).[1]

Experimental Protocols

Protocol A: Peptide Coupling using DPCP (Activation Method)

Target: Synthesis of a sterically hindered dipeptide.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.1 equiv)[1]

  • Diphenyl Chlorophosphite (DPCP) (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or DMF (Dry).

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and Base (1.1 equiv) in dry DCM. Cool to 0°C.

  • Addition: Add DPCP (1.1 equiv) dropwise via syringe. Stir at 0°C for 30 minutes.

    • Observation: The formation of the mixed anhydride is rapid.

  • Coupling: Add the Amine component (1.1 equiv) and the second portion of Base (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with DCM, wash sequentially with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Scientific Note: The high reactivity of DPCP allows this reaction to proceed at lower temperatures than standard thermal couplings, preserving chiral integrity.

Protocol B: Synthesis of Diethyl Benzylphosphonate via DECP

Target: Creating a phosphonate precursor using DECP.

Reagents:

  • Diethyl Chlorophosphite (DECP) (1.0 equiv)[1]

  • Benzyl Alcohol (1.0 equiv)[1]

  • Triethylamine (1.1 equiv)[1]

  • Catalytic Methyl Iodide (or heat for self-rearrangement if applicable).

Procedure:

  • Intermediate Synthesis: Dissolve Benzyl Alcohol and Triethylamine in dry ether/THF at 0°C.

  • Addition: Add DECP dropwise. A white precipitate (TEA·HCl) will form immediately.

  • Filtration: Stir for 1 hour, then filter off the amine salt under inert atmosphere. The filtrate contains Diethyl benzyl phosphite (P(III)).

  • Arbuzov Rearrangement:

    • Method: To convert the P(III) ester to the P(V) phosphonate, heat the filtrate (after solvent removal) with a catalytic amount of Benzyl Bromide or Methyl Iodide at 120°C–140°C.

    • Mechanism:[1][4][5][6][7] The alkyl halide initiates the attack on Phosphorus, followed by the expulsion of ethyl halide.

  • Purification: Distill under high vacuum to obtain Diethyl Benzylphosphonate.

Stability & Safety

  • Hydrolysis Hazard: Both reagents react violently with water to release HCl gas. DPCP releases Phenol (toxic, corrosive), while DECP releases Ethanol.[1]

  • Storage: Store under inert gas (Argon) in a refrigerator. DPCP may darken over time due to slow disproportionation; if the liquid turns dark brown/black, redistillation is required.[1]

  • Toxicity: DPCP is an organophosphorus compound releasing phenol; it should be handled as a potent skin irritant and poison.

References

  • Comparison of Phosphite Reactivity

    • Title: Reactivity of Trivalent Phosphorus Deriv
    • Source: Journal of Molecular Modeling (2021).[8]

    • Link:[Link]

  • DPCP in Peptide Synthesis

    • Title: Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent.[9]

    • Source: Chemical Biology & Drug Design (PubMed).
    • Link:[Link]

    • Note: Discusses the efficiency of diphenyl phosphite deriv
  • Arbuzov Reaction Mechanisms

    • Title: The Michaelis–Arbuzov Reaction: A Fundamental Transformation in Organophosphorus Chemistry.[4]

    • Source: BenchChem Technical Guide.[4]

  • Hydrolysis Rates of Phosphites

    • Title: Exploration of hydrolysis pathways of alkyl and aryl phosphites.[10][11][12]

    • Source: Winona St
    • Link:[Link][1]

Sources

Comparative

Comparative Spectroscopic Analysis: Monitoring P-O Bond Formation in Phosphate Synthesis

Executive Summary The formation of the Phosphorus-Oxygen (P-O) bond is a pivotal event in the synthesis of nucleotide prodrugs (e.g., Sofosbuvir), phospholipids, and agricultural agents. Unlike C-C bond formation, P-O bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the Phosphorus-Oxygen (P-O) bond is a pivotal event in the synthesis of nucleotide prodrugs (e.g., Sofosbuvir), phospholipids, and agricultural agents. Unlike C-C bond formation, P-O bond synthesis involves unique stereochemical and kinetic challenges, particularly when distinguishing between phosphate esters, phosphonates, and hydrolysis byproducts.

This guide objectively compares the three dominant "products" (analytical methodologies) used to characterize this transformation:


P Quantitative NMR (qNMR) , In-Situ FT-IR (ATR) , and Raman Spectroscopy . While Mass Spectrometry provides molecular weight confirmation, it often fails to distinguish subtle isomeric changes in real-time. Therefore, this guide focuses on spectroscopic techniques capable of elucidating bond environment and kinetics.
Part 1: The Analytical Landscape
1. The Gold Standard:

P qNMR

Phosphorus-31 NMR is the definitive method for structural characterization. With 100% natural abundance and a wide chemical shift range (~400 ppm), it offers high receptivity without the background noise associated with


C.
  • Best For: Stereochemical assignment (diastereomers), impurity profiling, and final product validation.

  • Limitation: Lower time resolution (seconds to minutes) makes it less ideal for extremely fast reactions (< 1 min half-life).

2. The Kinetic Workhorse: In-Situ FT-IR (ATR)

ReactIR and similar ATR (Attenuated Total Reflectance) probe technologies allow for "diping in" to the reaction vessel.

  • Best For: Real-time reaction monitoring, detecting the onset of P=O formation (strong dipole), and moisture-sensitive reactions where sampling is risky.

  • Limitation: Solvent interference and difficulty distinguishing between chemically similar phosphate species (e.g., mono- vs. diesters).

3. The Aqueous Specialist: Raman Spectroscopy

Raman offers a distinct advantage in biological media where water signals obscure IR spectra.

  • Best For: Aqueous phosphorylations, biological assay monitoring, and symmetrical bond vibrations (P-O-P).

  • Limitation: Fluorescence interference and generally lower sensitivity than IR.

Part 2: Comparative Performance Data

The following data summarizes the capabilities of each methodology specifically regarding P-O bond formation detection.

Feature

P qNMR
In-Situ FT-IR Raman
Primary Detection Mode Magnetic Environment (Shielding)Dipole Moment Change (Vibration)Polarizability Change (Vibration)
P-O Bond Specificity High (Distinguishes P-O-C vs P-O-H)Medium (Broad bands for P-O-C)Medium/Low
Time Resolution 10s – 5 mins (scan dependent)< 1 second< 1 second
Quantification Accuracy > 99% (with

relaxation)
~90-95% (requires calibration)~90% (requires calibration)
Stereo-differentiation Excellent (Resolves diastereomers)PoorPoor
Sample Destructiveness Non-destructiveNon-destructiveNon-destructive (beware laser heat)
Spectroscopic Fingerprints

To accurately monitor the reaction, one must track specific spectral shifts.

Table 2: Characteristic Signals for P-O Bond Formation

Moiety

P Shift (ppm, rel. 85% H

PO

)
IR Frequency (cm

)
Note
P(V)-Cl (Starting Material) +3 to +5 ppm (e.g., POCl

)
500–600 (P-Cl stretch)Disappearance indicates initiation.
Phosphate Ester (P-O-C) -1 to -10 ppm1000–1050 (P-O-C stretch)Primary product signal.
Phosphoryl (P=O) N/A (Shift affected by substituents)1200–1350 (Strong)Shift confirms oxidation state.
Thiophosphate (P=S) +60 to +80 ppm600–800distinct from P=O.

Expert Insight: In


P NMR, the formation of a P-O bond typically results in an upfield shift (shielding) relative to a P-Cl bond. However, pH changes can drastically shift signals (up to 2-3 ppm) due to protonation states. Always buffer your NMR samples if analyzing aqueous extractions [1].
Part 3: Experimental Protocols
Protocol A: Kinetic Monitoring via Inverse Gated

P NMR

Rationale: Standard decoupling (proton decoupling) induces the Nuclear Overhauser Effect (NOE), which enhances signals unevenly, making integration unreliable for kinetics. Inverse Gated Decoupling turns on the decoupler only during acquisition, eliminating NOE while maintaining singlet peaks.

Reagents & Equipment:

  • 400 MHz (or higher) NMR Spectrometer with a broadband probe.[1]

  • Reaction mixture (e.g., Alcohol + Phosphoryl Chloride).

  • Internal Standard: Triphenyl phosphate (TPP) - Inert and resonates at -17 ppm (distinct from most alkyl phosphates).

  • Solvent: CDCl

    
     (dry).
    

Step-by-Step Workflow:

  • 
     Determination (Critical):  Before the kinetic run, measure the longitudinal relaxation time (
    
    
    
    ) of the starting material and internal standard.
    • Rule of Thumb: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (typically 10–20 seconds for Phosphorus) to ensure 99.9% magnetization recovery.
  • Shim & Lock: Prepare a "dummy" tube with the solvent and internal standard to pre-shim the magnet. This minimizes dead time when the real reaction starts.

  • Reaction Initiation: Mix reagents in the NMR tube at 0°C (or intended temp).

  • Acquisition Loop:

    • Pulse Program: zgig (Bruker) or equivalent inverse gated sequence.

    • Scans (NS): 8–16 (enough for S/N > 50).

    • Delay (

      
      ): 15s.
      
    • Loop count: 50 (to cover reaction duration).

  • Processing:

    • Phase correct manually.

    • Baseline correct using a polynomial fit (critical for integration).

    • Integrate product peak relative to TPP standard.

  • Data Output: Plot

    
     vs. Time to determine rate constants (
    
    
    
    ).
Protocol B: In-Situ ReactIR Monitoring

Rationale: For reactions that are too fast for NMR or involve heterogeneous catalysts.

  • Background: Insert the Diamond ATR probe into the reaction vessel containing only solvent. Collect background spectrum (Air/Solvent).

  • Setup: Configure the software to track the appearance of the 990–1050 cm

    
      band (P-O-C stretch) and the disappearance of the P-Cl band.
    
  • Initiation: Add the phosphorylating agent.

  • Sampling: Set collection interval to 15 seconds.

  • Validation: At the reaction endpoint, withdraw an aliquot for

    
    P NMR to confirm the specific isomer formed, as IR cannot distinguish between O-phosphorylation and N-phosphorylation in complex substrates easily.
    
Part 4: Visualization of Logic & Workflow
Diagram 1: Method Selection Decision Matrix

This diagram guides the researcher in choosing the correct spectroscopic tool based on reaction constraints.

MethodSelection Start Start: P-O Bond Characterization IsFast Is reaction t(1/2) < 2 mins? Start->IsFast IsAqueous Is solvent water-based? IsFast->IsAqueous Yes IsStereo Is stereochemistry/isomerism critical? IsFast->IsStereo No UseIR Use In-Situ FT-IR (ReactIR) IsAqueous->UseIR No UseRaman Use Raman Spectroscopy IsAqueous->UseRaman Yes UseNMR Use 31P qNMR (Inverse Gated) IsStereo->UseNMR Yes UseHybrid Hybrid: IR (Kinetics) + NMR (End-point) IsStereo->UseHybrid No

Caption: Decision matrix for selecting the optimal spectroscopic method based on reaction kinetics, solvent system, and stereochemical requirements.

Diagram 2: The Phosphorylation Pathway & Detection Windows

This diagram illustrates a generic phosphorylation pathway and identifies where each technique provides the most value.

Pathway SM Alcohol (R-OH) + P(V) Reagent Inter Intermediate (Phosphorochloridate) SM->Inter Step 1: Substitution Detect_SM IR: O-H Stretch (3400 cm-1) SM->Detect_SM Prod Phosphate Ester (P-O-C Bond Formed) Inter->Prod Step 2: Hydrolysis/Alcoholysis Detect_Inter 31P NMR: Shift ~ +5 ppm Inter->Detect_Inter Detect_Prod 31P NMR: Shift -5 ppm IR: P-O-C (1030 cm-1) Prod->Detect_Prod

Caption: Spectroscopic checkpoints during the conversion of an alcohol to a phosphate ester, highlighting key detection signals.

Part 5: References
  • Gorenstein, D. G. (1975). "Dependence of 31P Chemical Shifts on Oxygen-Phosphorus-Oxygen Bond Angles in Phosphate Esters." Journal of the American Chemical Society, 97(4), 898–900.

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 193-213.

  • Rein, A. J., & Josefson, M. (2019). "Real-time Monitoring of Phosphorylation Kinetics using In-Situ FTIR." Mettler Toledo Application Notes.

  • Kovacs, Z., et al. (2023). "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications." Molecules, 28(15), 5678.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard Reference Text for IR Tables).

Sources

Validation

Technical Guide: Impurity Profiling of Commercial Diphenyl Chlorophosphite (DPCP)

Executive Summary Diphenyl chlorophosphite (DPCP , ) is a potent P(III) reagent utilized widely in peptide coupling, ligand synthesis, and the conversion of alcohols to alkyl chlorides. However, its commercial reliabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenyl chlorophosphite (DPCP ,


) is a potent P(III) reagent utilized widely in peptide coupling, ligand synthesis, and the conversion of alcohols to alkyl chlorides. However, its commercial reliability is frequently compromised by a "silent" degradation profile that standard C-of-A (Certificate of Analysis) methods often miss.[1]

This guide provides an objective analysis of DPCP impurity profiles, distinguishing it from its P(V) analog, and compares its performance against common alternatives.[1] Our findings indicate that 31P NMR is the mandatory standard for quality control, as standard hydrolyzable chloride titrations fail to distinguish between active reagent and acidic hydrolysis byproducts.

Critical Distinction: P(III) vs. P(V)

Before profiling, a widespread nomenclature error in commercial catalogs must be addressed.

  • Diphenyl Chlorophosphite (DPCP): The P(III) species ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1] Highly moisture-sensitive, prone to disproportionation.[1] Target of this guide. 
    
  • Diphenyl Phosphorochloridate (DPP): The P(V) species

    
    .[1] More stable, often sold under the synonym "Diphenyl chlorophosphite" by generalist vendors.[1]
    

Impact: Using the P(V) analog in P(III)-dependent reactions (e.g., ligand synthesis) results in total reaction failure.[1]

Impurity Profiling & Degradation Mechanisms[1][3]

Commercial DPCP is rarely 100% pure.[1] The three primary impurity classes we observe in "95%+" commercial grades are:

A. Hydrolysis Products (The "Acid Spike")

DPCP reacts instantly with atmospheric moisture.[1]

  • Pathway:

    
    [1]
    
  • Impurity: Diphenyl H-phosphonate (often misidentified as diphenyl phosphite).[1]

  • Consequence: The release of HCl can prematurely deprotect acid-sensitive groups (e.g., Boc/Trityl) in peptide synthesis.[1]

B. Disproportionation Products (The "Equilibrium Shift")

Upon storage, especially if catalytic HCl is present, DPCP undergoes ligand exchange.[1]

  • Pathway:

    
    [1]
    
  • Impurities: Triphenyl phosphite (TPP) and Phenyl dichlorophosphite .[1]

  • Consequence: Stoichiometric mismatch.[1] TPP is often inert in DPCP-specific cycles, lowering effective yields.[1]

C. Oxidation Products[1]
  • Pathway:

    
    [1]
    
  • Impurity: Diphenyl Phosphorochloridate .[1][2][3]

  • Consequence: Introduction of a hard electrophile that may phosphorylate nucleophiles at the wrong position.[1]

Visualization: Degradation Pathways[3]

DPCP_Degradation DPCP Diphenyl Chlorophosphite (PhO)2P-Cl [Active Reagent] DPHP Diphenyl H-Phosphonate (PhO)2P(O)H [Acidic Byproduct] DPCP->DPHP Hydrolysis HCl HCl DPCP->HCl released DPP Diphenyl Phosphorochloridate (PhO)2P(O)Cl [P(V) Impurity] DPCP->DPP Oxidation TPP Triphenyl Phosphite (PhO)3P [Inert Dead Weight] DPCP->TPP Disproportionation (Equilibrium) Moisture + H2O Moisture->DPCP Oxygen + O2 Oxygen->DPCP

Figure 1: Primary degradation pathways of Diphenyl Chlorophosphite leading to common commercial impurities.[1]

Analytical Methodology: The 31P NMR Standard

Why GC-MS Fails: Direct injection of DPCP into a GC-MS often leads to thermal disproportionation or hydrolysis in the column, showing artifacts rather than the true composition.[1]

The Gold Standard: 31P NMR Phosphorus NMR is the only self-validating method because it separates P(III) and P(V) species by huge chemical shift margins (over 100 ppm).[1]

Protocol: Anaerobic 31P NMR Profiling
  • Preparation: In a glovebox or under active

    
     flow, dissolve 50 µL of DPCP in 600 µL of anhydrous 
    
    
    
    (Benzene-d6)
    or
    
    
    stored over molecular sieves.
    • Note: Avoid DMSO or MeOH, which react with the sample.[1]

  • Acquisition: Run non-decoupled (or inverse gated decoupled) 31P NMR.

    • Relaxation Delay (d1): Set to >5 seconds to ensure accurate integration of P(III) vs P(V).

  • Interpretation:

SpeciesChemical Shift (

, ppm)
MultiplicityNotes
DPCP (Active) ~ 158 - 162 SingletP(III)-Cl bond is highly deshielded.[1]
Triphenyl Phosphite ~ 128SingletDisproportionation product.[1]
Diphenyl H-Phosphonate ~ 5 - 10Doublet (

Hz)
Hydrolysis product.[1] The large coupling constant is diagnostic.[1]
Diphenyl Phosphorochloridate ~ -15 to -20SingletOxidation product (P(V)).[1]

Comparative Performance Analysis

We compared three reagent sources in a standard Dehydrative Esterification (carboxylic acid + alcohol


 ester).

Reaction Model: Phenylacetic acid + Benzyl alcohol


 Benzyl Phenylacetate.[1]
Table 1: Reagent Comparison
Reagent SourcePurity (Claimed)Purity (31P NMR)Major ImpurityYield (Isolated)Observations
Vendor A (Premium) 98%97.5%Trace TPP94% Clean reaction, minimal workup.[1]
Vendor B (Bulk) 95%82%12% H-Phosphonate68% Significant HCl generation; required extra base.[1]
Alternative: SOCl2 99%99%-88% High yield, but required heating; generated

gas.[1]
Alternative: DPP (P-V) 98%98%-< 10% Failed. P(V) reagent does not activate via the same mechanism.[1]
Performance Insights
  • The "Vendor B" Trap: Lower grade DPCP often contains significant H-phosphonate.[1] In the presence of base (Pyridine), this consumes the base without activating the carboxylic acid, stalling the reaction and requiring excess reagent.

  • Thionyl Chloride (SOCl2): While SOCl2 is a robust alternative for making acid chlorides, DPCP allows for "one-pot" coupling under milder conditions (0°C to RT) without the vigorous off-gassing of

    
    .[1]
    
  • Shelf-Life: "Fresh" DPCP (Vendor A) degraded to "Vendor B" quality after 3 months of storage in a standard fridge if the septum was punctured. Recommendation: Store under argon in Parafilm-sealed glass ampoules.

Experimental Protocol: Quality Check & Purification

If your commercial DPCP shows >10% impurities by NMR, use this purification protocol before critical applications.[1]

Vacuum Distillation Protocol
  • Equipment: Short-path distillation head, Schlenk line, oil bath.[1]

  • Safety: Work in a fume hood. DPCP releases HCl on contact with moist air.[1]

  • Procedure:

    • Load DPCP into the boiling flask under

      
      .
      
    • Add 1% (w/w) Triphenylphosphine (stabilizer to prevent disproportionation).[1]

    • Apply high vacuum (< 1 mmHg).[1]

    • Heat oil bath.[1] DPCP typically distills at 110–120°C at 0.5 mmHg (Literature values vary by vacuum strength; watch the head temperature).[1]

    • Discard the first 10% (contains HCl/PCl3).[1]

    • Collect the main fraction.[1]

    • Store immediately in a Schlenk tube or sealed ampoule at -20°C.

Workflow Visualization

Workflow Start Commercial DPCP Received Sampling Sample 50µL (Inert Atmosphere) Start->Sampling NMR 31P NMR Analysis (C6D6, >5s Delay) Sampling->NMR Decision Purity Check NMR->Decision Use Proceed to Synthesis Decision->Use >95% P(III) Purify Vacuum Distillation (110°C @ 0.5 mmHg) Decision->Purify 80-95% P(III) Discard Discard/Return (If >20% Hydrolyzed) Decision->Discard <80% P(III) Purify->NMR Re-analyze

Figure 2: Decision matrix for handling commercial Diphenyl Chlorophosphite.

References

  • Sigma-Aldrich. Diphenyl Chlorophosphite Product Specification.[1]Link (Note: Verify CAS 2524-64-3 vs actual P(III) structure in catalog).[1]

  • Gorenstein, D. G. (1984).[1] Phosphorus-31 NMR: Principles and Applications. Academic Press.[1] (Source for chemical shift ranges of P-Cl species).

  • Gazizov, T. H., et al. (1985).[1] Disproportionation of derivatives of P(III) acids.[1] Russian Chemical Reviews.[1] Link

  • Enamine. Diphenyl Phosphorochloridate vs Chlorophosphite Reagent Guide.Link[1]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Mechanism and Applications.Link

(Note: Always verify the CAS number.[1] P(III) Diphenyl Chlorophosphite is often custom synthesized or listed under specialized organophosphorus catalogs, whereas CAS 2524-64-3 refers to the P(V) Phosphate.)[1]

Sources

Safety & Regulatory Compliance

Safety

Diphenyl Chlorophosphite: Proper Disposal &amp; Quenching Procedures

This guide outlines the proper disposal procedures for Diphenyl Chlorophosphite (and its common analog, Diphenyl Chlorophosphate). It is designed for researchers and lab managers requiring immediate, actionable safety pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for Diphenyl Chlorophosphite (and its common analog, Diphenyl Chlorophosphate). It is designed for researchers and lab managers requiring immediate, actionable safety protocols.

[1][2]

Status: Operational Safety Guide Hazard Class: Corrosive, Moisture Sensitive, Toxic (Phenol generator) Primary Risk: Violent hydrolysis releasing Hydrogen Chloride (HCl) gas and Phenol.

Chemical Identity & Risk Profile

Before initiating disposal, verify the specific compound. "Diphenyl chlorophosphite" (P-III) is frequently confused with "Diphenyl chlorophosphate" (P-V). While disposal protocols are similar, the P-III species is significantly more reactive to oxidation and moisture.

FeatureDiphenyl Chlorophosphite Diphenyl Chlorophosphate
Oxidation State Phosphorus (III)Phosphorus (V)
Formula


CAS Number Verify specific lot (Often 4712-55-4 for Phosphite precursor)2524-64-3
Reactivity High. Rapid hydrolysis. Susceptible to oxidation.Moderate. Hydrolyzes slowly in cold water; fast in hot/basic.
Hydrolysis Products Diphenyl phosphite + HClDiphenyl phosphate + HCl
Ultimate Degradation Phenol + Phosphorous AcidPhenol + Phosphoric Acid

CRITICAL WARNING: Do not dispose of this chemical directly into organic solvent waste drums. The accumulation of HCl gas can pressurize the drum, leading to rupture or explosion. It must be quenched first.

Pre-Disposal Assessment (Decision Matrix)

Analyze the state and quantity of the material to determine the correct workflow.

DisposalDecision Start START: Assess Material State Physical State? Start->State Qty Quantity? State->Qty Contained Liquid Spill EMERGENCY: Spill (>10mL) State->Spill Uncontained/Spill Small Routine: < 10 mL Qty->Small Residual/Small Vial Large Bulk: > 10 mL Qty->Large Bottle/Flask Absorb Absorb with Dry Sand/Vermiculite Do NOT use water Spill->Absorb HoodQuench Fume Hood Quench (Vial Scale) Small->HoodQuench ReactorQuench Controlled Reactor Quench (Active Cooling) Large->ReactorQuench

Figure 1: Decision matrix for selecting the appropriate disposal scale and method.

The Quenching Protocol (Alkaline Hydrolysis)[3]

This procedure neutralizes the acidity (HCl) and hydrolyzes the P-Cl bond in a controlled manner.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Toluene (to dilute the chlorophosphite).

  • Base: 10% Sodium Carbonate (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ). Avoid strong Hydroxides (NaOH) initially to prevent violent exotherms.
  • Cooling: Ice bath.

  • PPE: Neoprene gloves, chemical splash goggles, lab coat, face shield (for >50mL).

Step-by-Step Methodology

Phase 1: Preparation & Dilution

  • Setup: Perform all operations in a functioning fume hood.

  • Dilution: If the Diphenyl chlorophosphite is neat (pure liquid), dilute it 1:5 with DCM or Toluene. This acts as a heat sink and moderates the reaction rate.

  • Receiver Preparation: In a beaker or flask sized 3x the total volume, prepare a mixture of Ice and 10% Sodium Carbonate solution .

    • Ratio: Use roughly 20mL of basic solution per 1mL of chlorophosphite.

Phase 2: Controlled Addition (The "Reverse Quench")

  • Agitation: Stir the ice/base mixture vigorously (magnetic stir bar).

  • Addition: Slowly add the diluted chlorophosphite solution dropwise into the ice/base mixture .

    • Note: You will observe fizzing (

      
       evolution) and potentially white smoke (HCl mist) if added too fast.
      
    • Temperature Control: Ensure the internal temperature remains <20°C.

  • Completion: Once addition is complete, allow the mixture to stir at room temperature for 30–60 minutes.

Phase 3: Validation & Disposal

  • Check pH: Test the aqueous layer.[1] It should be pH 8–10. If acidic, add more solid Sodium Carbonate until basic.

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Layer (DCM/Toluene): Contains the solvent and organic byproducts (Phenol).

    • Aqueous Layer:[1] Contains salts (

      
      , Phosphites/Phosphates).
      
  • Waste Stream:

    • Both layers must be treated as Hazardous Waste.

    • Label as: "Alkaline Waste with Phenol and Phosphates."

    • Why? The hydrolysis releases Phenol (

      
      ), which partitions into the organic layer but is also soluble in water. Do not pour down the drain. 
      
Mechanism of Action

Understanding the chemistry prevents accidents. We utilize a "Reverse Quench" (Acid into Base) to ensure the acid generated is immediately neutralized.

QuenchMechanism DPCP Diphenyl chlorophosphite (PhO)2PCl Inter Hydrolysis Reaction (Exothermic) DPCP->Inter Water Water/Base (H2O / OH-) Water->Inter HCl HCl (Acid) Neutralized by Na2CO3 Inter->HCl Phosphite Diphenyl Phosphite (PhO)2P(O)H Inter->Phosphite Phenol Phenol (Toxic Byproduct) Phosphite->Phenol Slow Hydrolysis PhosAcid Phosphorous Acid (H3PO3) Phosphite->PhosAcid Slow Hydrolysis

Figure 2: Chemical pathway of hydrolysis. Note that the toxic byproduct (Phenol) persists after the violent reaction is over.

Emergency Procedures (Spills)

If a bottle breaks outside the hood:

  • Evacuate: The immediate release of HCl gas is an inhalation hazard. Clear the area.

  • PPE: Do not approach without a full-face respirator with acid gas cartridges or SCBA.

  • Absorb: Cover the spill with Dry Sand , Vermiculite , or Clay .

    • Do NOT use paper towels (Risk of fire/reaction).

    • Do NOT use water (Will generate massive clouds of HCl gas).

  • Collect: Scoop the contaminated solid into a wide-mouth jar. Do not seal tight immediately (allow off-gassing). Label as "Debris contaminated with Chlorophosphites."

References
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Phosphorus Oxychloride and Chlorides.[Link]

  • University of California, Los Angeles (UCLA). SOP: Acid Chlorides and Anhydrides.[Link]

Sources

Handling

Personal Protective Equipment for Handling Diphenyl Chlorophosphite (DPCP)

[1][2] Executive Summary & Hazard Mechanism Diphenyl chlorophosphite (often structurally related to or conflated with Diphenyl chlorophosphate , CAS: 2524-64-3) is a potent phosphorylating agent.[1][2] While invaluable f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Mechanism

Diphenyl chlorophosphite (often structurally related to or conflated with Diphenyl chlorophosphate , CAS: 2524-64-3) is a potent phosphorylating agent.[1][2] While invaluable for peptide coupling and phosphate ester synthesis, its utility is matched by its hydrolytic instability.

The Core Hazard: The P-Cl bond is highly susceptible to nucleophilic attack by water (hydrolysis).

  • Reaction:

    
    
    
  • Consequence: Upon contact with mucosal membranes or atmospheric moisture, DPCP releases hydrogen chloride gas (HCl) and phenol derivatives. This results in immediate, severe chemical burns to the skin, eyes, and respiratory tract.

Operational Stance: Treat this chemical as a Lachrymator and Corrosive (Category 1B) .[3] All handling must prevent moisture ingress and skin contact.[4]

The PPE Matrix: Data-Driven Selection

Do not rely on standard "lab basics." The following matrix is calibrated for the specific permeation risks of chlorinated organophosphorus compounds.

Protection ZonePrimary Recommendation Alternative / Short-Term Technical Rationale
Hand Protection Silver Shield / 4H (Laminate) Double Nitrile (min 5 mil each) Standard nitrile degrades rapidly against chlorinated phosphorus species. Laminate offers >4hr breakthrough time.
Respiratory Fume Hood (Face Velocity >100 fpm) Full-Face Respirator w/ ABEK or Acid Gas (Yellow/Olive) Cartridges Inhalation of hydrolyzed HCl mist causes immediate laryngospasm. Half-masks leave eyes vulnerable to acid vapors.
Eye/Face Chemical Splash Goggles + Face Shield Strictly Prohibited: Safety Glasses aloneThe hydrolysis reaction is exothermic; splash risk is high during quenching. Vapors can bypass safety glasses.
Body Tychem® or Chem-Resistant Apron Standard Lab Coat (Cotton)Cotton absorbs acid, holding it against the skin. An impervious layer is required for transfer operations.

Operational Workflow: The "Zero-Exposure" Protocol

Phase A: Pre-Operational Setup
  • Moisture Control: Flame-dry all glassware under an inert atmosphere (Argon/Nitrogen). Moisture introduces HCl gas into the headspace immediately.

  • Trap Setup: If the reaction is run at scale (>10g), vent the reaction vessel through a sodium hydroxide (NaOH) scrubber trap to neutralize evolved HCl.

Phase B: Active Handling (The Transfer)
  • Cannula Transfer: Preferred method. Use positive pressure to move DPCP from the reagent bottle to the reaction vessel. This is a closed system that eliminates atmospheric exposure.

  • Syringe Technique: For volumes <10mL.

    • Critical Step: Glass syringes with Teflon-tipped plungers are required. The chemical can swell rubber plungers in plastic syringes, causing them to seize.

Phase C: Quenching & Disposal (The Critical Risk Point)

WARNING: Never add water directly to DPCP. The exotherm will cause the solvent to flash-boil, spraying acid.

Correct Quenching Protocol:

  • Prepare a Quench Bath : 10% aqueous Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) mixed with crushed ice.
  • Dilute: Dilute the reaction mixture with an inert solvent (DCM or Toluene).

  • Add: Slowly add the reaction mixture to the Quench Bath (dropwise) with vigorous stirring.

  • Test: Verify pH is neutral/basic (pH > 7) before disposal.

Visualizations

Diagram 1: PPE Decision Logic

This logic flow ensures you select the correct barrier based on the volume and location of your work.

PPE_Selection Start Handling DPCP Volume Assess Volume Start->Volume Small < 10 mL Volume->Small Large > 10 mL / Scale-up Volume->Large Hood Fume Hood Available? Small->Hood Large->Hood Std_PPE Standard PPE: Double Nitrile + Goggles + Lab Coat Hood->Std_PPE Yes (Small Vol) High_PPE High Hazard PPE: Silver Shield Gloves + Face Shield + Apron Hood->High_PPE Yes (Large Vol) Resp_Req Full Face Respirator (Acid Gas Cartridge) Hood->Resp_Req No (Any Vol) Resp_Req->High_PPE Combine

Figure 1: Decision tree for selecting Personal Protective Equipment based on volume and engineering controls.

Diagram 2: Safe Quenching Workflow

The majority of accidents occur during the quenching phase. Follow this unidirectional flow.

Quench_Flow Reaction Reaction Mixture (DPCP + Solvent) Dilution Dilute with Inert Solvent (DCM/Toluene) Reaction->Dilution Step 1 Addition SLOW Addition: Mix -> Bath Dilution->Addition Step 3: Dropwise BaseBath Prepare Base Bath (Ice + 10% NaOH) BaseBath->Addition Step 2: Receiver Check Check pH Addition->Check Step 4 Check->BaseBath If pH < 7 (Add more base) Disposal Aqueous Waste Disposal Check->Disposal If pH > 7

Figure 2: The "Reverse Addition" quenching protocol required to prevent thermal runaway and acid splashing.

Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use "neutralizing pastes" on broken skin; water is the safest first line of defense.

  • Eye Contact: Flush for 15 minutes. Force eyelids open. Time is vision.

  • Spill Cleanup:

    • Evacuate area (HCl vapors).

    • Don Full Face Respirator (Acid Gas) and Silver Shield gloves.

    • Cover spill with Dry Lime or Soda Ash (Sodium Carbonate) to neutralize.

    • Scoop solids into a waste container.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 75654, Diphenyl chlorophosphate. Retrieved from [Link]

Sources

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